5-Bromo-2,3-difluoroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,3-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSZXOVPCQXNQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724889 | |
| Record name | 5-Bromo-2,3-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375068-68-0 | |
| Record name | Benzenamine, 5-bromo-2,3-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375068-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2,3-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Bromo-2,3-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 5-Bromo-2,3-difluoroaniline, a key building block in the development of novel pharmaceuticals and agrochemicals. The document elucidates the chemical principles governing the synthesis, offering detailed experimental protocols and in-depth analysis of the reaction mechanisms. Emphasis is placed on regioselectivity and the influence of substituents on the aromatic ring. This guide is intended to be a valuable resource for researchers and process chemists, enabling them to make informed decisions in the design and execution of synthetic routes to this important intermediate.
Introduction
This compound is a halogenated aromatic amine of significant interest in medicinal chemistry and materials science. The unique substitution pattern of the benzene ring, featuring two adjacent fluorine atoms, a bromine atom, and an amino group, imparts specific electronic and steric properties that make it a valuable synthon. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, while the bromine atom and amino group provide versatile handles for further chemical transformations, such as cross-coupling reactions and amide bond formations.
This guide will explore the primary synthetic pathways to this compound, focusing on the challenges of regiocontrol and providing practical, field-proven insights into the experimental execution.
Synthetic Strategies: A Tale of Two Routes
The synthesis of this compound presents a classic challenge in aromatic chemistry: achieving the desired substitution pattern among multiple possible isomers. The directing effects of the amino and fluoro substituents on the starting material, 2,3-difluoroaniline, are critical considerations. The amino group is a strong activating ortho-, para-director, while the fluorine atoms are deactivating ortho-, para-directors. This interplay of electronic effects can lead to a mixture of products upon direct bromination. Therefore, two primary strategies are considered:
-
Route A: Direct Bromination of 2,3-Difluoroaniline. This is the most straightforward approach, but it is fraught with challenges in controlling the position of the incoming bromine atom.
-
Route B: Synthesis via a Pre-functionalized Intermediate. This multi-step approach involves the synthesis of a precursor where the bromine and nitro groups are in the desired positions, followed by the reduction of the nitro group to the target aniline. This route offers greater control over regioselectivity.
Below is a visual representation of these two synthetic approaches:
Caption: Overview of the two primary synthetic routes to this compound.
Route A: The Challenge of Direct Bromination
Direct electrophilic bromination of 2,3-difluoroaniline is an attractive route due to its atom economy. However, the directing effects of the substituents complicate the reaction's outcome. The strongly activating amino group directs incoming electrophiles to the ortho and para positions (positions 4 and 6). The fluorine atoms, while deactivating, also direct ortho and para. The interplay of these effects can lead to a mixture of isomers, primarily 4-bromo- and 6-bromo-2,3-difluoroaniline, with the desired 5-bromo isomer being a minor product.
Mechanistic Considerations
The amino group's powerful activating and directing effect dominates the reaction. The lone pair of electrons on the nitrogen atom stabilizes the arenium ion intermediates formed during ortho and para attack more effectively than the meta intermediate.
To favor the formation of the 5-bromo isomer, the directing influence of the amino group must be modulated. One common strategy is to protect the amino group as an acetanilide. The bulkier acetyl group can sterically hinder the ortho positions (4 and 6), potentially increasing the proportion of substitution at the less hindered para-like position 5. However, this adds extra steps of protection and deprotection to the synthesis.
Experimental Protocol: Exploratory Bromination of 2,3-Difluoroaniline
This protocol is presented as an exploratory starting point, as achieving high selectivity for the 5-bromo isomer is challenging.
Materials:
-
2,3-Difluoroaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-difluoroaniline (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to separate the isomers.
Expected Outcome: A mixture of bromo-2,3-difluoroaniline isomers. The 5-bromo isomer will likely need to be carefully isolated from the major 4- and 6-bromo isomers. Yields of the desired product are typically low.
Route B: A More Regiocontrolled Approach via a Nitro Intermediate
To circumvent the regioselectivity issues of direct bromination, a multi-step synthesis starting from a precursor where the substitution pattern is already established is a more reliable strategy. This typically involves the synthesis of 1-bromo-2,3-difluoro-5-nitrobenzene, followed by the reduction of the nitro group.
Synthesis of 1-Bromo-2,3-difluoro-5-nitrobenzene
The synthesis of this key intermediate is not widely reported in the literature, suggesting it is a specialized procedure. Commercial suppliers list this compound (CAS 374633-24-6), indicating that a viable synthetic route exists, likely proprietary.[1] A plausible approach would involve the nitration of 1-bromo-2,3-difluorobenzene. The bromine and fluorine atoms are deactivating, but the fluorine at position 3 will direct ortho and para, while the fluorine at position 2 will also direct ortho and para. The bromine at position 1 will also direct ortho and para. The cumulative effect would likely favor nitration at the 5-position.
Reduction of 1-Bromo-2,3-difluoro-5-nitrobenzene
The reduction of the nitro group to an amine is a standard and high-yielding transformation in organic synthesis. Several methods are effective for this conversion.
4.2.1. Mechanistic Overview of Nitro Group Reduction
The most common methods involve the use of a metal in acidic media (e.g., tin or iron in hydrochloric acid) or catalytic hydrogenation.
-
Metal/Acid Reduction: The reaction proceeds through a series of single electron transfers from the metal to the nitro group, with protonation steps occurring in the acidic medium. The final step is the liberation of the free amine upon workup with a base.
-
Catalytic Hydrogenation: The nitro compound is exposed to hydrogen gas in the presence of a metal catalyst (e.g., Palladium on carbon, Platinum oxide). The reaction occurs on the surface of the catalyst.
The workflow for this more controlled synthetic route can be visualized as follows:
Caption: Step-by-step workflow for the synthesis of this compound via a nitro intermediate.
4.2.2. Detailed Experimental Protocol: Reduction of 1-Bromo-2,3-difluoro-5-nitrobenzene
This protocol is adapted from general procedures for the reduction of aromatic nitro compounds.
Materials:
-
1-Bromo-2,3-difluoro-5-nitrobenzene
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, create a suspension of iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Heat the suspension to reflux.
-
In a separate flask, dissolve 1-bromo-2,3-difluoro-5-nitrobenzene (1.0 eq) in ethanol.
-
To the refluxing iron suspension, add a few drops of concentrated HCl.
-
Add the solution of the nitro compound dropwise to the refluxing suspension over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 2-3 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous solution, add ethyl acetate and carefully neutralize with a saturated aqueous sodium bicarbonate solution until the pH is basic (pH ~8-9).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data Comparison:
| Parameter | Route A: Direct Bromination | Route B: Via Nitro Intermediate |
| Starting Material | 2,3-Difluoroaniline | 1-Bromo-2,3-difluoro-5-nitrobenzene |
| Number of Steps | 1 (plus purification) | 1 (reduction step) |
| Regioselectivity | Poor, mixture of isomers | Excellent |
| Typical Yield | Low for the desired isomer | High (>85%) |
| Purification | Challenging (isomer separation) | Generally straightforward |
Characterization of this compound
Proper characterization of the final product is crucial to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the aromatic protons. The coupling patterns (doublets, triplets of doublets) will be complex due to coupling with both other protons and the fluorine atoms.
-
¹³C NMR will show the expected number of carbon signals, with characteristic C-F couplings.
-
¹⁹F NMR is a powerful tool to confirm the presence and environment of the fluorine atoms.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound and the characteristic isotopic pattern of a monobrominated compound.
-
Infrared (IR) Spectroscopy: Will show characteristic N-H stretching frequencies for the primary amine and C-H and C-F stretching frequencies for the aromatic ring.
Safety and Handling
-
This compound and its precursors are potentially hazardous chemicals. Always handle these compounds in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE) is mandatory. This includes safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for each reagent before use. The SDS provides detailed information on hazards, handling, storage, and emergency procedures.
-
Brominating agents like NBS and bromine are corrosive and toxic. Handle with extreme care.
-
Reactions involving strong acids and flammable solvents should be conducted with appropriate precautions.
Conclusion
The synthesis of this compound is a challenging yet achievable task. While direct bromination of 2,3-difluoroaniline is a shorter route, it suffers from poor regioselectivity, making the isolation of the desired product difficult and inefficient. The more robust and reliable method involves the reduction of a pre-functionalized intermediate, 1-bromo-2,3-difluoro-5-nitrobenzene. This route offers excellent control over the substitution pattern and generally provides higher yields of the pure product. For researchers and drug development professionals, the choice of synthetic route will depend on the scale of the synthesis, the availability of starting materials, and the required purity of the final compound. This guide provides the foundational knowledge and practical protocols to successfully navigate the synthesis of this valuable chemical building block.
References
-
Directing Effects in Electrophilic Aromatic Substitution. (2022). Organic Chemistry with Victor. Available at: [Link]
-
Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. (2003). Vanderbilt University. Available at: [Link]
- Process for synthesizing 2,3-difluoroaniline. (2008). Google Patents.
- Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. (2020). Google Patents.
-
1-bromo-2,3-difluoro-5-nitrobenzene. (n.d.). American Elements. Available at: [Link]
Sources
An In-Depth Technical Guide to 5-Bromo-2,3-difluoroaniline: A Key Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2,3-difluoroaniline is a halogenated aromatic amine that serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both bromine and fluorine atoms, provides multiple reactive sites for tailored chemical modifications. This guide offers a comprehensive overview of its chemical properties, safety considerations, and its emerging role in the development of novel pharmaceuticals and agrochemicals. We will delve into established synthetic strategies and analytical methodologies, providing a technical framework for its effective utilization in research and development.
Introduction: The Strategic Importance of Fluorinated Anilines
The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Anilines, in turn, are fundamental precursors for a vast array of heterocyclic compounds and other complex molecular architectures. The convergence of these two features in molecules like this compound presents a powerful tool for chemists. The strategic placement of the bromine atom offers a versatile handle for cross-coupling reactions, while the difluoro substitution pattern influences the electronic properties and reactivity of the aniline core. This guide will serve as a technical resource for professionals leveraging this unique chemical entity in their synthetic endeavors.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety protocols is paramount for the effective and safe handling of any chemical intermediate.
Key Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 208.00 g/mol | [3][4] |
| Molecular Formula | C₆H₄BrF₂N | [3][4] |
| CAS Number | 1375068-68-0 | [4] |
| Physical Form | Solid | [3] |
| Storage Conditions | Store in a dark, dry place at 2-8°C | [4] |
Safety and Handling
This compound is classified as acutely toxic if swallowed.[3] Adherence to strict safety protocols is therefore essential.
-
GHS Classification: Acute Toxicity, Oral (Category 3)[3]
-
Signal Word: Danger[3]
-
Hazard Statement: H301: Toxic if swallowed[3]
-
Precautionary Statements: P301 + P330 + P331 + P310: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[3]
All handling of this compound should be performed in a well-ventilated fume hood by personnel equipped with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthesis and Reaction Pathways
Proposed Synthetic Workflow
A logical synthetic approach would start with the commercially available 2,3-difluoroaniline. The subsequent bromination would likely yield a mixture of isomers, from which the desired this compound would need to be separated and purified.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on standard bromination procedures for anilines. This protocol should be optimized and validated under appropriate laboratory conditions.
-
Dissolution: Dissolve 2,3-difluoroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or N,N-dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Bromination: Slowly add a solution of N-bromosuccinimide (NBS) or bromine (1 equivalent) in the same solvent to the cooled aniline solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: Allow the reaction mixture to stir at room temperature for a specified period (e.g., 2-24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, pour the reaction mixture into a beaker of ice water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the this compound isomer.
Applications in Drug Discovery and Agrochemicals
Halogenated anilines, including bromo-difluoroaniline derivatives, are valuable intermediates in the synthesis of a wide range of biologically active compounds.[5]
Role as a Synthetic Intermediate
The dual functionality of this compound makes it a strategic building block. The amino group can be readily transformed into various functional groups or used to construct heterocyclic rings. The bromo substituent is particularly useful for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.
Caption: Reactivity of this compound's functional groups.
Importance in Pharmaceutical and Agrochemical Synthesis
While specific examples for the 5-bromo-2,3-difluoro isomer are proprietary, the analogous 5-bromo-2,4-difluoroaniline is a known intermediate in the synthesis of anticancer agents like lapatinib and antipsychotics such as cariprazine.[5] This highlights the potential of such scaffolds in constructing complex and potent bioactive molecules. The presence of the difluoro motif can significantly improve a drug candidate's metabolic profile and cell permeability.
Analytical Characterization
Ensuring the purity and identity of this compound is critical for its successful application in multi-step syntheses. A combination of chromatographic and spectroscopic techniques is typically employed.
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of halogenated anilines and for quantifying impurities.[6]
-
Technique: Reversed-phase HPLC with UV detection is generally preferred.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.
-
Column: A C18 stationary phase is typically effective for separating the analyte from related impurities.
Structure Elucidation
For definitive structure confirmation and the identification of unknown impurities, a combination of techniques is necessary:
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique provides molecular weight information and fragmentation patterns that are crucial for identifying the main component and any byproducts.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are indispensable for unambiguously determining the chemical structure and substitution pattern of the aniline ring.
Conclusion
This compound is a highly functionalized building block with significant potential in the fields of drug discovery and agrochemical research. Its unique combination of reactive sites, coupled with the beneficial effects of fluorine incorporation, makes it a valuable intermediate for the synthesis of novel and complex molecules. A thorough understanding of its chemical properties, safe handling procedures, and appropriate analytical methods is essential for its effective utilization. This guide provides a foundational technical overview to support researchers and scientists in leveraging the synthetic potential of this important chemical compound.
References
-
Barata-Vallejo, S., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12187–12197. [Link]
-
Abdel-Wahab, B. F., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(1), 1-23. [Link]
-
WorldOfChemicals. (2024, May 21). Understanding the Synthesis and Applications of 5-Bromo-2,4-difluoroaniline. Retrieved January 24, 2026, from [Link]
- Google Patents. (2008). CN101245020B - Process for synthesizing 2,3-difluoroaniline.
-
Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved January 24, 2026, from [Link]
Sources
- 1. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1375068-68-0|this compound|BLD Pharm [bldpharm.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to 5-Bromo-2,3-difluoroaniline: Properties, Reactivity, and Characterization of a Niche Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2,3-difluoroaniline is a halogenated aromatic amine with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of fluorine and bromine substituents on the aniline core offers multiple reaction sites for constructing complex molecular architectures. However, a review of publicly available scientific literature and chemical databases reveals a notable scarcity of validated experimental data for this specific isomer, often leading to confusion with its more thoroughly characterized 2,4-difluoro counterpart. This guide provides a comprehensive overview of the known properties of this compound. More critically, it offers a theoretical framework for understanding its chemical reactivity and presents detailed, self-validating protocols for its empirical characterization, empowering researchers to confidently utilize this compound in their synthetic endeavors.
Molecular Identity and Physicochemical Profile
This compound is a solid compound at room temperature[1]. Its core identity is established by its molecular formula and structure. However, it is crucial to note that detailed experimental data, such as a verified CAS number, melting point, and boiling point, are not consistently reported in public databases. The information available from commercial suppliers, such as Sigma-Aldrich, explicitly notes that analytical data is not collected for this product and the buyer assumes responsibility for confirming its identity and purity[1]. This underscores its status as a specialized research chemical requiring thorough in-house validation upon acquisition.
Table 1: Core Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₄BrF₂N | Sigma-Aldrich[1] |
| Molecular Weight | 208.00 g/mol | Sigma-Aldrich[1] |
| Appearance | Solid | Sigma-Aldrich[1] |
| InChI Key | FYSZXOVPCQXNQQ-UHFFFAOYSA-N | Sigma-Aldrich[1] |
| SMILES | NC1=CC(Br)=CC(F)=C1F | Sigma-Aldrich[1] |
Based on its non-polar aromatic core and the presence of halogens, this compound is expected to exhibit low solubility in aqueous solutions but good solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF).
Electronic Structure and Predicted Chemical Reactivity
The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the electron-donating amino group (-NH₂), the strongly electron-withdrawing fluorine atoms (-F), and the versatile bromine atom (-Br).
-
Amino Group (-NH₂): As a powerful activating group, the amino moiety donates electron density into the aromatic ring, primarily at the ortho and para positions. This enhances the ring's nucleophilicity and directs electrophilic aromatic substitution to the positions ortho and para to the amine. It also serves as a key nucleophilic handle for reactions like acylation, alkylation, and diazotization.
-
Fluorine Substituents (-F): The two fluorine atoms at the C2 and C3 positions exert a strong inductive electron-withdrawing effect (-I effect), which deactivates the ring towards electrophilic substitution and increases the acidity of the anilinic protons. Their presence is a cornerstone of modern drug design, often enhancing metabolic stability and modulating binding affinity[2].
-
Bromine Substituent (-Br): The bromine atom at the C5 position serves as a prime site for transition-metal-catalyzed cross-coupling reactions. The overall electron-deficient nature of the ring further facilitates these transformations.
The following diagram illustrates the molecule's key reactivity hotspots based on these electronic effects.
Caption: Predicted reactivity of this compound.
Key Chemical Transformations & Synthetic Utility
As a trifunctional building block, this molecule offers a logical sequence for synthetic modifications.
A. Reactions of the Amino Group
The nucleophilic amino group is typically the most reactive site under standard conditions.
-
Acylation/Sulfonylation: The amine can be readily acylated with acyl chlorides or anhydrides, or sulfonated with sulfonyl chlorides, to form amides and sulfonamides, respectively. This is often used as a protecting group strategy or to introduce new functionalities.
-
Diazotization: The conversion of the aniline to a diazonium salt (-N₂⁺) is a gateway to a vast array of transformations. Subsequent Sandmeyer-type reactions can replace the diazonium group with various substituents (e.g., -Cl, -CN, -OH), providing synthetic routes that would otherwise be challenging[3].
B. Reactions at the Carbon-Bromine Bond
The C-Br bond is the primary handle for extending the carbon skeleton.
-
Palladium-Catalyzed Cross-Coupling: This is arguably the most powerful application of the bromo-substituent. Reactions such as the Suzuki-Miyaura coupling (with boronic acids/esters), Buchwald-Hartwig amination (with amines), Sonogashira coupling (with terminal alkynes), and Heck coupling (with alkenes) allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to modern pharmaceutical synthesis[4].
The workflow diagram below illustrates a logical synthetic pathway leveraging the differential reactivity of the functional groups.
Caption: Logical synthetic pathways for functionalizing the molecule.
Experimental Protocols for Structural Verification
Given the lack of published analytical data, the following protocols are essential for any researcher to confirm the identity and purity of a commercial sample. This process serves as a self-validating system.
A. Protocol: NMR Spectroscopic Analysis
Objective: To confirm the molecular structure and isomeric purity of this compound via ¹H, ¹⁹F, and ¹³C NMR.
Methodology:
-
Sample Preparation: Dissolve approximately 10-15 mg of the solid sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected Result: Two distinct signals in the aromatic region (~6.5-7.5 ppm). Both signals will appear as complex multiplets due to coupling with each other (ortho or meta H-H coupling) and with the two non-equivalent fluorine atoms (H-F coupling). The integration of these signals should be 1:1. A broad signal corresponding to the two -NH₂ protons will also be present, which may shift depending on solvent and concentration.
-
-
¹⁹F NMR Acquisition:
-
Acquire a standard fluorine spectrum, both with and without proton decoupling.
-
Expected Result: Two distinct signals for the two non-equivalent fluorine atoms. In the proton-coupled spectrum, each signal will be a multiplet due to F-F coupling and coupling to the two aromatic protons. In the proton-decoupled spectrum, the signals will simplify to doublets, showing only the coupling to each other.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Result: Six distinct signals for the aromatic carbons. All carbon signals will be split into doublets or triplets due to C-F coupling, which is a key validation checkpoint. The carbon attached to bromine (C-Br) will appear at approximately 110-120 ppm, while the carbons attached to fluorine (C-F) will be downfield (~140-160 ppm) with large one-bond C-F coupling constants[5].
-
Causality: The distinct coupling patterns observed between ¹H, ¹³C, and ¹⁹F nuclei provide a unique fingerprint for the 2,3-difluoro substitution pattern, allowing unambiguous differentiation from the 2,4- or other isomers[6].
B. Protocol: High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample into an HRMS instrument (e.g., ESI-Q-TOF).
-
Analysis:
-
Expected Result: Observe the molecular ion peak [M+H]⁺. A critical validation feature will be the presence of two peaks of nearly equal intensity separated by ~2 m/z units (e.g., 208.95 and 210.95). This is the characteristic isotopic signature of a molecule containing one bromine atom (⁵⁰% ⁷⁹Br and ⁵⁰% ⁸¹Br)[7]. The exact mass measurement should match the calculated value for C₆H₅BrF₂N⁺ within a 5 ppm error margin.
-
Safety and Handling
This compound must be handled with appropriate caution, as it is classified as a hazardous substance.
Table 2: GHS Hazard Information
| Hazard Class | Code | Description | Source |
|---|---|---|---|
| Pictogram | GHS06 | Skull and Crossbones | Sigma-Aldrich[1] |
| Signal Word | Danger | - | Sigma-Aldrich[1] |
| Hazard Statement | H301 | Toxic if swallowed | Sigma-Aldrich[1] |
| Storage Class | 6.1C | Combustible, acute toxic Cat. 3 | Sigma-Aldrich[1] |
Handling Recommendations:
-
Use only in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Store locked up in a cool, dry place away from incompatible materials.
Conclusion
This compound represents a high-potential, yet under-characterized, chemical intermediate. While the scarcity of published experimental data necessitates rigorous in-house validation by researchers, its molecular architecture is ideally suited for creating diverse and complex molecules. The presence of ortho-difluoro and bromo substituents on an aniline scaffold provides three distinct and synthetically valuable reaction sites. By understanding the predicted reactivity based on fundamental electronic principles and employing systematic characterization protocols, scientists in drug discovery and materials science can effectively unlock the synthetic potential of this versatile building block.
References
-
CP Lab Safety. (n.d.). N-BOC 5-bromo-2, 3-difluoroaniline, min 98%, 250 mg. Retrieved from [Link]
-
Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 5-Bromo-2, 3-difluoroanisole, min 97%, 100 grams. Retrieved from [Link]
-
MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
-
MDPI. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]
-
NIH National Library of Medicine. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3,5-difluoroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-fluoroaniline. Retrieved from [Link]
- Google Patents. (n.d.). CA2340442C - Process for preparing 3,5-difluoroaniline.
- Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.
Sources
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA2340442C - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. magritek.com [magritek.com]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-2,3-difluoroaniline
Introduction: Strategic Importance of 5-Bromo-2,3-difluoroaniline in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. This compound emerges as a pivotal building block in this context. Its unique substitution pattern—a reactive bromine atom for cross-coupling, an amino group for further derivatization, and vicinal fluorine atoms—offers a gateway to a diverse array of complex molecular architectures. This intermediate is particularly valuable for the synthesis of novel therapeutic agents and advanced organic materials.[1]
The Suzuki-Miyaura coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, a testament to its significance being the 2010 Nobel Prize in Chemistry awarded to its pioneers.[2][3] This palladium-catalyzed reaction showcases remarkable functional group tolerance, mild reaction conditions, and the use of generally stable and less toxic organoboron reagents, making it a cornerstone of modern organic synthesis.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Suzuki coupling reactions. We will delve into the mechanistic nuances dictated by its electronic properties, present optimized and validated protocols, and offer insights into overcoming potential challenges.
Mechanistic Considerations: The Impact of Vicinal Fluorine and Amino Substituents
The success of a Suzuki-Miyaura coupling is governed by a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The electronic nature of the substrates plays a crucial role in the efficiency of this cycle. This compound is an electron-deficient aryl bromide due to the strong electron-withdrawing inductive effects of the two fluorine atoms. This electronic deficiency has a profound impact on the oxidative addition step.
Generally, electron-withdrawing groups on the aryl halide can facilitate the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, which is often the rate-determining step.[7] However, the presence of the electron-donating amino group introduces a competing electronic effect and a potential site for catalyst inhibition through coordination to the palladium center. Therefore, the choice of an appropriate catalyst system, particularly the ligand, is critical to navigate these competing factors and achieve high catalytic turnover. Bulky, electron-rich phosphine ligands are often employed to enhance the rate of both oxidative addition and reductive elimination.[8]
The general mechanism of the Suzuki-Miyaura coupling is depicted below:
Optimized Catalyst Systems and Reaction Parameters
The selection of the palladium source, ligand, base, and solvent system is paramount for a successful Suzuki coupling with this compound. Given its electron-deficient nature and the presence of an amino group, catalyst systems that are robust and efficient for challenging substrates are recommended.
| Parameter | Recommendation | Justification |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd-ligand complexes (precatalysts) | Common and effective sources of Pd(0). Precatalysts can offer improved reactivity and reproducibility.[1] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) | These ligands promote oxidative addition and are effective for electron-deficient and sterically hindered substrates.[8] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can significantly impact the reaction rate and yield. A screening of bases is often beneficial. |
| Solvent | Toluene, Dioxane, THF, often with an aqueous component (e.g., Toluene/H₂O) | The solvent system influences the solubility of reagents and the activity of the catalyst. An aqueous phase is often necessary for the transmetalation step. |
| Boronic Acid/Ester | Arylboronic acids or their corresponding pinacol esters (ArB(pin)) | Pinacol esters can offer enhanced stability and are less prone to protodeboronation compared to boronic acids. |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion, especially with challenging substrates. |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and considerations for ensuring a successful reaction.
Protocol 1: General Procedure for Suzuki Coupling of this compound with an Arylboronic Acid
This protocol is adapted from established procedures for the coupling of structurally similar bromoanilines.[1]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
SPhos (2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
Toluene
-
Water (degassed)
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equivalent), the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive flow of the inert gas, add palladium(II) acetate and SPhos.
-
Solvent Addition: Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nobelprize.org [nobelprize.org]
- 3. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 5-Bromo-2,3-difluoroaniline as a Versatile Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Value of Vicinal Fluorine Substitution
In the landscape of modern drug discovery, the incorporation of fluorine atoms into lead compounds is a cornerstone strategy for optimizing molecular properties.[1] Fluorine's unique characteristics—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—allow medicinal chemists to fine-tune acidity/basicity, improve metabolic stability, enhance membrane permeability, and modulate binding interactions.[2]
While the effects of single fluorine atoms or trifluoromethyl groups are well-documented, the use of vicinal (adjacent) difluoro substitution patterns, such as the 2,3-difluoro motif, offers more nuanced control over a molecule's electronic and conformational profile. The 2,3-difluorophenyl group can profoundly influence the pKa of the adjacent aniline and lock in specific conformations, which is critical for precise engagement with biological targets like protein kinases.[3][4]
This guide focuses on 5-Bromo-2,3-difluoroaniline , a highly valuable building block that combines this influential fluorine arrangement with two orthogonal synthetic handles: a nucleophilic aniline group and a bromine atom primed for transition metal-catalyzed cross-coupling reactions. This combination makes it an exemplary starting material for generating diverse libraries of complex molecules aimed at high-value therapeutic targets.
Physicochemical Properties & Safety Profile
Accurate characterization and safe handling are paramount for the successful application of any chemical building block. The key properties and safety data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1375068-68-0 | [3] |
| Molecular Formula | C₆H₄BrF₂N | [3] |
| Molecular Weight | 208.00 g/mol | [3] |
| Appearance | Solid | [5] |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | [3] |
Safety Information:
Researchers must consult the full Safety Data Sheet (SDS) before use. This compound is classified as acutely toxic if swallowed and requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
GHS Pictogram: GHS06 (Skull and crossbones)[5]
-
Precautionary Statements: P264, P270, P301+P310+P330, P405, P501[3]
Core Synthetic Transformations: A Dual-Functionality Scaffold
This compound possesses two primary sites for chemical modification, allowing for sequential and strategic diversification. The bromine atom serves as an electrophilic site for palladium-catalyzed reactions, while the aniline is a versatile nucleophile.
The diagram below illustrates the principal reaction pathways available to medicinal chemists starting from this building block.
Caption: Key synthetic routes using this compound.
Application Spotlight: Synthesis of a Precursor for KRAS-G12D Inhibitors
The KRAS protein, particularly with the G12D mutation, is a notoriously difficult-to-drug oncogenic driver implicated in numerous cancers. Developing selective inhibitors for this target is a major focus in medicinal chemistry. Patent literature reveals the use of this compound in the synthesis of complex intermediates for this very purpose.
In patent WO2025194134A1, the aniline is used as a foundational piece for constructing advanced molecules.[6] A key initial step described is the protection of the aniline nitrogen.
Rationale for N-Protection: The aniline -NH₂ group is nucleophilic and can interfere with subsequent palladium-catalyzed cross-coupling reactions intended for the C-Br bond. By protecting the amine, for example with p-methoxybenzyl (PMB) groups, chemists can "mask" its reactivity. This ensures that the cross-coupling reaction proceeds cleanly at the desired position. The PMB groups are robust enough to withstand many reaction conditions but can be removed later in the synthesis to reveal the free amine for further functionalization.
Synthetic Step: The reaction involves treating this compound with a strong base like sodium hydride (NaH) to deprotonate the amine, followed by the addition of p-methoxybenzyl chloride (PMB-Cl) to form the protected, bis-alkylated aniline.[6] This specific protocol is detailed in the experimental section below.
Detailed Experimental Protocols
The following protocols are provided as representative examples. Researchers should always first perform reactions on a small scale to optimize conditions for their specific substrates and equipment.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Unprotected this compound
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of challenging unprotected ortho-haloaniline substrates and is a robust starting point for C-C bond formation.[5][7]
Causality Behind Choices:
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) is an excellent air-stable precatalyst. The dppf ligand is effective for coupling reactions involving electron-rich anilines, promoting the necessary oxidative addition and reductive elimination steps.[5]
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base, sufficient to facilitate the transmetalation step of the Suzuki cycle without causing unwanted side reactions on the sensitive aniline moiety.[7]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) and water is standard. Water is often crucial for dissolving the inorganic base and facilitating the activation of the boronic acid.
Step-by-Step Methodology:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Add the palladium catalyst, [Pd(dppf)Cl₂]·CH₂Cl₂ (0.03 eq., 3 mol%).
-
Seal the vial with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe. The final reaction concentration should be approximately 0.1-0.2 M.
-
Place the vial in a preheated oil bath or heating block set to 80-100 °C.
-
Stir the reaction vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl aniline.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: N-Protection with p-Methoxybenzyl (PMB) Groups
This protocol is based directly on the procedure described in patent WO2025194134A1 for preparing a key intermediate.[6]
Causality Behind Choices:
-
Base: Sodium hydride (NaH) is a powerful, non-nucleophilic base capable of fully deprotonating the aniline nitrogen, forming the highly nucleophilic anilide anion.
-
Electrophile: p-Methoxybenzyl chloride (PMB-Cl) is an effective alkylating agent. The resulting PMB protecting groups are stable to a wide range of conditions but can be cleaved oxidatively (e.g., with DDQ or CAN), offering an orthogonal deprotection strategy.
-
Solvent: Anhydrous dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the aniline and the sodium anilide salt intermediate, facilitating the Sₙ2 reaction with PMB-Cl.
Step-by-Step Methodology:
-
To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 4.0 eq.) in anhydrous DMF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise to the NaH suspension.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add p-methoxybenzyl chloride (PMB-Cl, 2.5 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired N,N-bis(4-methoxybenzyl)-5-bromo-2,3-difluoroaniline.
Conclusion
This compound is a potent and versatile building block for medicinal chemistry. Its unique 2,3-difluoro substitution pattern provides a powerful tool for modulating the electronic and conformational properties of drug candidates, while its orthogonal reactive sites—the C-Br and N-H bonds—allow for precise and flexible synthetic elaboration. As demonstrated by its application in the synthesis of precursors for challenging targets like KRAS-G12D, this reagent is well-positioned to enable the discovery of next-generation therapeutics. The protocols provided herein offer reliable starting points for researchers to leverage the full potential of this valuable synthetic intermediate.
References
-
Wang, J., et al. (2014). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
- Google Patents. WO2025194134A1 - Linearly substituted oxazepin-5-one kras-g12d inhibitors.
-
Google Patents. US-11891388-B2 - Pyrazolopyridine compounds and uses thereof. Available from: [Link]
-
Shen, T. Y. (1983). Chemical and pharmacological properties of diflunisal. Pharmacotherapy. Available from: [Link]
-
ResearchGate. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available from: [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]
-
MDPI. Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Available from: [Link]
-
Wikipedia. Aripiprazole. Available from: [Link]
- Google Patents. CN1880317B - Novel pyrazolopyrimidines as cyclin dependent kinase inhibitors.
-
ResearchGate. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]
Sources
- 1. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2011045344A1 - Pyrazolopyridine derivatives as anticancer agent - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2025194134A1 - Linearly substituted oxazepin-5-one kras-g12d inhibitors - Google Patents [patents.google.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Novel Heterocycles from 5-Bromo-2,3-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Value of 5-Bromo-2,3-difluoroaniline
This compound is a highly versatile and strategic building block in modern medicinal chemistry and materials science. Its unique trifunctional nature—a nucleophilic amino group, a bromine atom amenable to a wide array of cross-coupling reactions, and an electron-deficient aromatic ring due to the ortho-difluoro substitution—provides a powerful platform for the synthesis of complex, fluorinated heterocyclic scaffolds. The fluorine atoms not only modulate the electronics of the aniline ring, influencing reactivity and regioselectivity, but can also impart desirable pharmacological properties such as enhanced metabolic stability and binding affinity in the final compounds.
This comprehensive guide provides detailed protocols and expert insights into the synthesis of novel benzimidazoles, benzofurans, and carbazoles starting from this compound. The methodologies detailed herein are designed to be robust and adaptable, serving as a foundational resource for researchers engaged in the discovery and development of new chemical entities.
PART 1: Synthesis of Fluorinated Benzimidazoles
The benzimidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The incorporation of a difluoro-substituted benzene ring can significantly enhance the biological activity of these heterocycles.
Scientific Rationale & Strategy
The synthesis of 6-bromo-7,8-difluorobenzimidazoles from this compound typically proceeds via a two-step sequence: initial acylation of the aniline followed by a reductive cyclization. This classical approach is reliable and tolerates a wide range of functional groups on the acylating agent.
Detailed Protocol 1: Synthesis of 6-Bromo-7,8-difluoro-2-methyl-1H-benzo[d]imidazole
This protocol outlines the synthesis of a simple, yet versatile, methyl-substituted benzimidazole.
Step 1: Acylation to form N-(5-Bromo-2,3-difluorophenyl)acetamide
-
Reagents and Setup:
-
This compound (1.0 eq.)
-
Acetic anhydride (1.2 eq.)
-
Pyridine (catalytic amount)
-
Dichloromethane (DCM) as solvent
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
-
Procedure:
-
Dissolve this compound in DCM in the round-bottom flask.
-
Add a catalytic amount of pyridine to the solution.
-
Slowly add acetic anhydride to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(5-bromo-2,3-difluorophenyl)acetamide. Purification can be achieved by recrystallization from ethanol/water.
-
Step 2: Reductive Cyclization to 6-Bromo-7,8-difluoro-2-methyl-1H-benzo[d]imidazole
-
Reagents and Setup:
-
N-(5-Bromo-2,3-difluorophenyl)acetamide (1.0 eq.)
-
Sodium dithionite (Na₂S₂O₄) (3.0 eq.)
-
Ethanol/Water (1:1) as solvent
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
-
Procedure:
-
Suspend N-(5-bromo-2,3-difluorophenyl)acetamide in a 1:1 mixture of ethanol and water.
-
Heat the mixture to reflux.
-
Add sodium dithionite portion-wise to the refluxing suspension. The reaction is often exothermic.
-
Continue refluxing for 1-2 hours after the addition is complete, monitoring by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired benzimidazole.
-
PART 2: Palladium-Catalyzed Synthesis of Novel Heterocycles
The bromine atom on this compound is a key synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the construction of a diverse array of C-C and C-N bonds. The electron-deficient nature of the aromatic ring can influence the reactivity in these transformations, often requiring careful optimization of catalysts and ligands.
A. Suzuki-Miyaura Coupling for Biaryl Synthesis: A Gateway to Benzofurans
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds.[1][2] By coupling this compound with a suitable boronic acid, a biaryl intermediate can be synthesized, which can then undergo intramolecular cyclization to form a benzofuran.
Detailed Protocol 2: Synthesis of a 6,7-Difluorobenzofuran Derivative
Step 1: Suzuki-Miyaura Coupling
-
Reagents and Setup:
-
This compound (1.0 eq.)
-
2-Formylphenylboronic acid (1.2 eq.)
-
Pd(PPh₃)₄ (0.05 eq.)
-
Sodium carbonate (2.0 eq.)
-
Toluene/Ethanol/Water (4:1:1) as solvent
-
Schlenk flask or a vial suitable for inert atmosphere reactions.
-
-
Procedure:
-
To the Schlenk flask, add this compound, 2-formylphenylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture and finally the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude biaryl intermediate by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Step 2: Intramolecular Cyclization to the Benzofuran
-
Reagents and Setup:
-
The biaryl intermediate from the previous step (1.0 eq.)
-
p-Toluenesulfonic acid (p-TSA) (0.1 eq.)
-
Toluene as solvent
-
Round-bottom flask with a Dean-Stark apparatus.
-
-
Procedure:
-
Dissolve the biaryl intermediate in toluene and add p-TSA.
-
Heat the mixture to reflux with azeotropic removal of water using the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, wash with saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the final benzofuran product by column chromatography or recrystallization.
-
B. Buchwald-Hartwig Amination for Carbazole Synthesis
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[3] An intramolecular variant of this reaction, starting from a suitably functionalized derivative of this compound, can be a powerful strategy for the synthesis of fluorinated carbazoles.[4][5][6]
Detailed Protocol 3: Synthesis of a Difluorocarbazole
Step 1: N-Arylation of this compound
This step can be achieved via a preliminary Buchwald-Hartwig or Ullmann coupling with a suitable aryl halide. For this example, we will consider the reaction with 2-bromotoluene.
-
Reagents and Setup:
-
This compound (1.0 eq.)
-
2-Bromotoluene (1.1 eq.)
-
Pd₂(dba)₃ (0.02 eq.)
-
XPhos (0.08 eq.)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Toluene as solvent
-
Inert atmosphere glovebox or Schlenk line.
-
-
Procedure:
-
In a glovebox, combine the palladium precursor, ligand, and NaOtBu in a Schlenk tube.
-
Add toluene, followed by this compound and 2-bromotoluene.
-
Seal the tube and heat the mixture at 100-110 °C for 16-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, quench the reaction carefully with saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic phase, and concentrate.
-
Purify the N-arylated product by column chromatography.
-
Step 2: Intramolecular Buchwald-Hartwig Cyclization
-
Reagents and Setup:
-
N-(2-methylphenyl)-5-bromo-2,3-difluoroaniline (1.0 eq.)
-
Pd(OAc)₂ (0.1 eq.)
-
A bulky phosphine ligand such as SPhos or RuPhos (0.2 eq.)
-
A strong base such as potassium tert-butoxide (KOtBu) (2.0 eq.)
-
A high-boiling solvent like xylene or 1,4-dioxane.
-
Inert atmosphere conditions.
-
-
Procedure:
-
Combine the N-arylated substrate, palladium acetate, ligand, and base in a Schlenk tube under an inert atmosphere.
-
Add the degassed solvent.
-
Heat the reaction mixture to 120-140 °C for 12-24 hours.
-
Monitor the formation of the carbazole product.
-
Cool the reaction, quench, and perform an aqueous workup as described previously.
-
Purify the final carbazole product by column chromatography.
-
Quantitative Data Summary
| Heterocycle Class | Key Reaction | Starting Material | Typical Catalyst/Reagents | Solvent | Temp (°C) | Yield Range |
| Benzimidazole | Acylation/Cyclization | This compound | Acetic anhydride, Na₂S₂O₄ | DCM, EtOH/H₂O | RT to 100 | 60-85% |
| Benzofuran | Suzuki/Cyclization | This compound | Pd(PPh₃)₄, Na₂CO₃, p-TSA | Toluene/EtOH/H₂O | 80-110 | 50-75% |
| Carbazole | Buchwald-Hartwig | This compound | Pd₂(dba)₃/XPhos, Pd(OAc)₂/SPhos, NaOtBu | Toluene, Xylene | 100-140 | 45-70% |
Trustworthiness and Self-Validation
The protocols provided are based on well-established, fundamental organic reactions. The successful synthesis of the intermediates and final products should be validated at each step using standard analytical techniques:
-
Thin Layer Chromatography (TLC): For routine reaction monitoring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): For structural elucidation and purity assessment. The presence of fluorine atoms provides a unique spectroscopic handle with ¹⁹F NMR.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): For accurate purity determination.
Conclusion and Future Perspectives
This compound is a substrate of significant potential. The protocols outlined in this application note provide a robust starting point for the synthesis of diverse and novel fluorinated heterocycles. The strategic application of palladium-catalyzed cross-coupling reactions, in concert with classical heterocyclic synthesis methods, opens the door to a vast chemical space. Further exploration of different coupling partners and cyclization strategies will undoubtedly lead to the discovery of new molecules with valuable applications in drug discovery and materials science. Researchers are encouraged to use these protocols as a foundation for their own innovative synthetic endeavors.
References
- Old, D. W.; Wolfe, J. P.; Buchwald, S. L. A Highly Active Palladium Catalyst for Suzuki Coupling Reactions of Aryl Bromides under Mild Conditions. J. Am. Chem. Soc.1998, 120 (37), 9722–9723. [https://pubs.acs.org/doi/abs/10.1021/ja982250+ ]
- Wolfe, J. P.; Buchwald, S. L. A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Angew. Chem. Int. Ed.1999, 38 (16), 2413-2416. [https://onlinelibrary.wiley.com/doi/abs/10.1002/(SICI)1521-3773(19990816)38:16%3C2413::AID-ANIE2413%3E3.0.CO;2-0]
- Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008, 47 (34), 6338–6361. [https://onlinelibrary.wiley.com/doi/full/10.1002/anie.200800497]
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483. [https://pubs.acs.org/doi/abs/10.1021/cr00039a007]
- Dounay, A. B.; Humphreys, P. G. Palladium-Catalyzed C–N Cross-Coupling Reactions of Aryl and Heteroaryl Halides. In Modern Amination Methods; John Wiley & Sons, Ltd, 2011; pp 1–52. [https://onlinelibrary.wiley.com/doi/book/10.1002/9783527632008]
- Biscoe, M. R.; Fors, B. P.; Buchwald, S. L. A New Class of Easily Activated Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. J. Am. Chem. Soc.2008, 130 (21), 6686–6687. [https://pubs.acs.org/doi/10.1021/ja801137k]
- Reddy, V. P.; Kumar, A. V.; Swamy, K. C. K. Copper- and Palladium-Catalyzed Synthesis of Benzofurans. Synthesis2010, 2010 (15), 2499-2519. [https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0029-1218820]
- Cacchi, S.; Fabrizi, G.; Goggiamani, A. The Larock Indole Synthesis and Related Palladium-Catalyzed Reactions. In Topics in Heterocyclic Chemistry; Springer, Berlin, Heidelberg, 2007; Vol. 11, pp 1–40. [https://link.springer.com/chapter/10.1007/7081_2007_086]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium(ii)-catalyzed intramolecular C–H amination to carbazole: the crucial role of cyclic diacyl peroxides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-2,3-difluoroaniline
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 5-Bromo-2,3-difluoroaniline in Modern Synthesis
In the landscape of pharmaceutical and materials science research, fluorinated organic molecules hold a position of exceptional value. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a cornerstone of modern drug design.[1] Within this context, this compound emerges as a highly versatile and valuable building block. Its structure, featuring a nucleophilic amino group, two electron-withdrawing fluorine atoms, and a strategically placed bromine atom, presents a unique platform for complex molecular construction.
The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, one of the most powerful and transformative methodologies in synthetic organic chemistry.[2] These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance, providing a direct pathway to novel chemical entities.[3] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this compound, offering both the theoretical underpinnings and field-proven protocols essential for researchers, scientists, and drug development professionals.
The Engine of Innovation: The Palladium Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle, a sequence of fundamental organometallic steps that seamlessly forges new bonds.[4] While variations exist for different coupling reactions, the canonical mechanism provides a crucial framework for understanding and optimizing these processes.[5] A Pd(0) species is the active catalyst that enters the cycle.[6] Often, a stable Pd(II) precatalyst, such as Pd(OAc)₂, is used and reduced in situ to the active Pd(0) state.[2][7]
The cycle is broadly composed of three key stages:
-
Oxidative Addition: The active, low-coordinate Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step oxidizes the palladium center from Pd(0) to a square planar Pd(II) species. The rate of this step is critical and is often accelerated by the use of electron-rich, bulky phosphine ligands.
-
Transmetalation (for C-C couplings) or Ligand Exchange/Deprotonation (for C-N/C-O couplings):
-
In reactions like the Suzuki or Stille coupling, an organometallic coupling partner (e.g., an organoboron or organotin reagent) transfers its organic group to the Pd(II) center, displacing the halide. This step is known as transmetalation.[5]
-
In reactions like the Buchwald-Hartwig amination, the amine coupling partner coordinates to the palladium center, often followed by deprotonation by a base to form a palladium-amido complex.[8]
-
-
Reductive Elimination: This is the final, bond-forming step. The two organic fragments coupled to the Pd(II) center are eliminated from the metal, forming the desired C-C or C-N bond in the product. This process reduces the palladium back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.[5]
Figure 1: Generalized Palladium Catalytic Cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling for constructing biaryl structures due to the stability, low toxicity, and commercial availability of the requisite boronic acid or ester coupling partners.[9][10]
Causality and Experimental Choices
-
The Role of the Base: A base is crucial for activating the organoboron species.[11] It coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transmetalation step by increasing the electron density on the organic group being transferred to the palladium.[11] Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.
-
Ligand Selection: The C-Br bond in this compound is activated by the electron-withdrawing fluorine atoms, but the presence of the ortho-amino group can potentially coordinate to the palladium center. Therefore, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often employed. These ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, leading to higher yields and preventing catalyst deactivation.[8]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is common. Water is necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.
Detailed Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
Figure 2: General Experimental Workflow.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic Acid (1.2 - 1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound, phenylboronic acid, K₂CO₃, Pd(OAc)₂, and SPhos.
-
Seal the vessel with a rubber septum or cap. Evacuate and backfill with an inert atmosphere (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe. The final concentration of the aniline should be around 0.1-0.2 M.
-
Place the reaction vessel in a preheated oil bath at 90-100 °C and stir vigorously for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
| Parameter | Typical Value | Rationale |
| Catalyst Loading | 1-5 mol% | Balances reaction efficiency with cost and ease of removal.[12] |
| Ligand:Pd Ratio | 2:1 | Ensures the formation of the active monoligated Pd(0) species. |
| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers, especially for oxidative addition. |
| Reaction Time | 2-24 h | Dependent on substrate reactivity, catalyst efficiency, and temperature. |
| Yield | 75-95% | Highly dependent on purity of reagents and reaction conditions. |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation of immense importance in pharmaceuticals where aryl amines are a common motif.[3][13] This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base.
Causality and Experimental Choices
-
The Role of the Base: Unlike the Suzuki coupling, the base in a Buchwald-Hartwig reaction must be strong enough to deprotonate the amine (or the intermediate palladium-amine complex) to form the palladium-amido species that precedes reductive elimination. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are typically used.[14]
-
Ligand Selection: This is arguably the most critical parameter. The development of specialized, bulky, electron-rich phosphine ligands (often called "Buchwald ligands" like XPhos, SPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) has been essential to the reaction's success.[8] These ligands promote the crucial, and often difficult, C-N reductive elimination step from the Pd(II) intermediate. For an electron-rich substrate like an aniline, these highly active ligands are critical.[15]
-
Solvent System: Anhydrous, aprotic solvents like toluene, dioxane, or THF are required to prevent quenching of the strong base and interference with the catalytic cycle.
Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 - 1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq, 1 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.025 eq, 2.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk flask.
-
Add anhydrous, degassed toluene and stir for 5-10 minutes at room temperature to allow for pre-formation of the active catalyst.
-
Add this compound, followed by the dropwise addition of morpholine.
-
Seal the vessel and heat in a preheated oil bath at 100 °C for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute with ethyl acetate and water and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
| Parameter | Typical Value | Rationale |
| Catalyst System | Pd₂(dba)₃ / XPhos | A highly active, "second-generation" catalyst system suitable for challenging couplings.[15] |
| Base | NaOtBu | Strong, hindered base that facilitates amine deprotonation without competing nucleophilic attack. |
| Temperature | 90-110 °C | Required to promote the C-N reductive elimination step. |
| Atmosphere | Strictly Inert | The Pd(0) catalyst and strong base are sensitive to oxygen and moisture. |
| Yield | 70-90% | Success is highly dependent on anhydrous and anaerobic conditions. |
Troubleshooting Common Issues
Even with robust protocols, palladium-catalyzed reactions can sometimes fail or give low yields. Understanding the potential pitfalls is key to successful execution.
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No reaction / Low conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents/reagents.3. Base is old or has absorbed moisture (especially NaOtBu).4. Ligand has oxidized. | 1. Use a fresh bottle of catalyst or a more stable precatalyst.2. Ensure rigorous degassing (e.g., sparging with argon for 30 min).3. Use a fresh bottle of base, handle in a glovebox.4. Use fresh ligand. |
| Formation of dehalogenated aniline | 1. Presence of a hydrogen source (water, alcohol) leading to proto-debromination.2. For Suzuki, boronic acid decomposition. | 1. Ensure all reagents and solvents are anhydrous.2. Use high-purity boronic acid or a more stable boronic ester (e.g., pinacol ester). |
| Formation of homocoupled biaryl (from boronic acid) | Presence of oxygen in the reaction mixture. | Rigorously deoxygenate all solvents and maintain a positive pressure of inert gas throughout the reaction. |
| Dark black precipitate (Palladium black) | Catalyst decomposition and aggregation, often due to high temperature or incorrect ligand:metal ratio. | 1. Lower the reaction temperature.2. Ensure the correct ligand:Pd ratio is used.3. Consider a more robust ligand or catalyst system.[16] |
Conclusion
This compound is a powerful synthon whose utility is unlocked through the application of palladium-catalyzed cross-coupling chemistry. By understanding the fundamental mechanisms and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently execute Suzuki-Miyaura and Buchwald-Hartwig reactions to forge new C-C and C-N bonds. The protocols and insights provided herein serve as a comprehensive guide for leveraging this key building block in the synthesis of complex molecules destined for pharmaceutical and advanced material applications.
References
-
Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. Available from: [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]
-
MacLachlan, M. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]
-
AstraZeneca Process Development. (2025). Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. ACS Publications. Available from: [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available from: [Link]
-
Melchiorre, P., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. PMC - NIH. Available from: [Link]
-
Royal Society of Chemistry. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews. Available from: [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]
-
Request PDF. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Available from: [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]
-
YouTube. (2022). The Heck Reaction: Reaction mechanism and tutorial. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
MDPI. (n.d.). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Available from: [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. Available from: [Link]
-
Frontiers. (n.d.). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Available from: [Link]
-
NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]
-
NIH. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available from: [Link]
-
Wipf Group. (2007). Basic Principles - Heck Reactions. Available from: [Link]
-
ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Reactions. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic.... Available from: [Link]
-
PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available from: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Available from: [Link]
-
NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]
-
Arnold, R. (2018). Cross Couplings with Emphasis on the Suzuki-Miyaura Coupling. Available from: [Link]
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nobelprize.org [nobelprize.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. reddit.com [reddit.com]
Introduction: The Strategic Importance of N-Alkylated 5-Bromo-2,3-difluoroaniline
An Application Note and Protocol for the N-Alkylation of 5-Bromo-2,3-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
N-alkylated anilines are a cornerstone of modern medicinal chemistry and materials science. The introduction of an alkyl group to the nitrogen atom of an aniline derivative can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. This compound, in particular, is a valuable building block in drug discovery, with the difluoro substitution pattern offering a unique combination of electronic effects and metabolic stability. The bromine atom provides a handle for further synthetic transformations, such as cross-coupling reactions. The N-alkylation of this scaffold opens up a vast chemical space for the synthesis of novel bioactive molecules and advanced materials.
This application note provides a comprehensive guide to the N-alkylation of this compound, addressing the specific challenges posed by this electron-deficient substrate and offering detailed protocols for several effective synthetic strategies.
The Challenge: Overcoming the Reduced Nucleophilicity of this compound
The primary challenge in the N-alkylation of this compound lies in the significantly reduced nucleophilicity of the amino group. The two fluorine atoms and the bromine atom are strongly electron-withdrawing, pulling electron density away from the aromatic ring and, consequently, from the nitrogen atom. This electronic deactivation makes the lone pair of electrons on the nitrogen less available for nucleophilic attack on an alkylating agent. As a result, standard N-alkylation conditions that are effective for simple anilines may be sluggish or completely ineffective for this substrate, often requiring more forcing conditions or specialized catalytic systems to achieve good yields. In many cases, electron-poor aryl amines do not form products under certain reductive amination conditions.[1]
Strategic Approaches to N-Alkylation
To address the challenges associated with the N-alkylation of this compound, several strategies can be employed. This guide details three robust protocols: Classical N-Alkylation with Alkyl Halides, Reductive Amination, and Catalytic N-Alkylation via Hydrogen Autotransfer.
**dot
graph "N_Alkylation_Strategies" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Substrate [label="this compound"]; P1 [label="Protocol 1:\nClassical Alkylation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; P2 [label="Protocol 2:\nReductive Amination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; P3 [label="Protocol 3:\nCatalytic Alkylation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="N-Alkyl-5-Bromo-2,3-difluoroaniline", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Substrate -> P1 [label="Alkyl Halide, Strong Base"]; Substrate -> P2 [label="Aldehyde/Ketone, Reducing Agent"]; Substrate -> P3 [label="Alcohol, Catalyst"]; P1 -> Product; P2 -> Product; P3 -> Product; } caption: "Overview of N-Alkylation Strategies."
Protocol 1: Classical N-Alkylation with Alkyl Halides
This method relies on the deprotonation of the aniline with a strong base to form a more nucleophilic amide anion, which then reacts with an alkyl halide. Due to the low acidity of the N-H bond in this compound, a strong base such as sodium hydride is typically required.
Reaction Principle: The N-alkylation proceeds via a nucleophilic substitution reaction. A strong base deprotonates the nitrogen atom of the aniline to form a highly nucleophilic anilide anion. This anion then attacks the electrophilic carbon of an alkyl halide, forming the N-alkylated product.[2]
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction may require gentle heating (40-60 °C) to proceed to completion. Monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base is required to deprotonate the electron-deficient aniline. |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvents that can dissolve the aniline and the resulting anilide salt. |
| Temperature | 0 °C to 60 °C | Initial cooling is for safety during NaH addition. Heating may be necessary to drive the reaction to completion. |
| Alkylating Agent | Alkyl Iodide > Alkyl Bromide > Alkyl Chloride | Reactivity of the alkyl halide influences reaction rate. |
Protocol 2: Reductive Amination
Reductive amination is a versatile and widely used method for forming C-N bonds.[1] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method avoids the issue of over-alkylation that can occur with classical alkylation.[3]
Reaction Principle: The reaction proceeds in two stages:
-
Formation of an iminium ion from the reaction of the aniline and a carbonyl compound, usually under acidic catalysis.
-
Reduction of the iminium ion by a hydride reducing agent.
A key consideration is the choice of reducing agent. A mild reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound is preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose.[3][4]
dot
graph "Reductive_Amination_Mechanism" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="this compound + Aldehyde/Ketone", shape=ellipse]; Iminium [label="Iminium Ion Intermediate"]; Reduction [label="Reduction\n(e.g., NaBH(OAc)₃)"]; Product [label="N-Alkyl-5-Bromo-2,3-difluoroaniline", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Iminium [label="+ H⁺, - H₂O"]; Iminium -> Reduction; Reduction -> Product; } caption: "Mechanism of Reductive Amination."
Materials and Reagents:
-
This compound
-
Aldehyde or ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCM or DCE.
-
Iminium Formation (optional pre-formation): If desired, a catalytic amount of acetic acid can be added, and the mixture stirred at room temperature for 1-2 hours to pre-form the iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Washing and Drying: Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the mixture, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Reducing Agent | NaBH(OAc)₃ | Mild and selective reducing agent for iminium ions, effective under slightly acidic conditions. |
| Solvent | DCM or DCE | Common solvents for reductive amination, good at solubilizing reactants. |
| Catalyst | Acetic Acid (optional) | Can accelerate the formation of the iminium ion, especially with less reactive carbonyls or anilines. |
| Temperature | Room Temperature | Generally sufficient for the reaction to proceed. |
Protocol 3: Catalytic N-Alkylation via Hydrogen Autotransfer ("Borrowing Hydrogen")
This modern and sustainable approach utilizes a transition metal catalyst to facilitate the N-alkylation of amines with alcohols, with water as the only byproduct.[5][6] The mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the aniline. The catalyst then returns the hydrogen to reduce the imine intermediate. This method is advantageous due to the wide availability and low toxicity of alcohol alkylating agents.
While many catalysts have been developed, systems based on ruthenium, iridium, or nickel have shown broad applicability. For an electron-deficient aniline, a robust catalyst is necessary. A nickel(II) pincer complex has been reported to be effective for the N-alkylation of various anilines, including those with halide functionalities.[7]
Materials and Reagents:
-
This compound
-
Primary alcohol (e.g., benzyl alcohol, ethanol) (1.5 eq)
-
NNN-Ni(II) pincer complex catalyst (1-5 mol%)[7]
-
Potassium tert-butoxide (KOtBu) (0.5-1.0 eq)
-
Anhydrous n-octane or toluene
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the NNN-Ni(II) pincer catalyst (e.g., 1 mol%), KOtBu (0.5 mmol), this compound (0.5 mmol), and the alcohol (0.75 mmol).
-
Solvent Addition: Add anhydrous n-octane or toluene (2 mL).
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 120-140 °C and stir for 24 hours.
-
Work-up: Cool the reaction mixture to room temperature, quench with water, and extract with ethyl acetate.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purification: Purify the residue by flash chromatography on silica gel to afford the desired product.
| Parameter | Condition | Rationale |
| Catalyst | NNN-Ni(II) pincer complex | A robust catalyst capable of facilitating the hydrogen autotransfer process with a broad substrate scope.[7] |
| Base | KOtBu | Required for the catalytic cycle, often to deprotonate the alcohol or amine. |
| Solvent | High-boiling, non-coordinating solvent (n-octane, toluene) | Necessary to reach the required reaction temperatures. |
| Temperature | 120-140 °C | High temperatures are typically needed to drive the catalytic cycle. |
Conclusion
The N-alkylation of this compound presents a synthetic challenge due to the electron-deficient nature of the substrate. However, by selecting an appropriate methodology, this transformation can be achieved efficiently. For simple alkylations where forcing conditions are permissible, classical N-alkylation with a strong base is a viable option. Reductive amination offers a milder and more versatile route for a wider range of alkyl groups derived from aldehydes and ketones. For a more sustainable and modern approach, catalytic N-alkylation using alcohols as the alkylating agent is an excellent choice, provided a suitable catalyst is available. The choice of protocol will depend on the specific alkyl group to be introduced, the scale of the reaction, and the available reagents and equipment.
References
-
Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Available at: [Link]
-
Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Available at: [Link]
-
Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. University of Leicester. Available at: [Link]
-
General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Available at: [Link]
-
Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. The Journal of Organic Chemistry. Available at: [Link]
-
Synthetic Routes to N-Heterocyclic Carbene Precursors. Chemical Reviews. Available at: [Link]
-
Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. Available at: [Link]
-
Catalytic N-Alkylation of Anilines. ResearchGate. Available at: [Link]
-
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters. Available at: [Link]
- N-alkylation of aromatic amines. Google Patents.
-
Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications. Available at: [Link]
-
Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Available at: [Link]
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. ResearchGate. Available at: [Link]
-
3,5-Dibromo-2-pyrone. Organic Syntheses. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. ResearchGate. Available at: [Link]
- Process for preparing 3,5-difluoroaniline. Google Patents.
-
Borch Reductive Amination. Chem-Station. Available at: [Link]
-
Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines,[8][9][10]Triazolo[7][11]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry. Available at: [Link]
-
The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. figshare.le.ac.uk [figshare.le.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging 5-Bromo-2,3-difluoroaniline Derivatives for the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Strategic Imperative for Advanced Scaffolds in Kinase Inhibitor Design
Protein kinases are a pivotal class of enzymes that orchestrate a vast number of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1][2] Their dysregulation is a well-established driver of numerous pathologies, most notably cancer, making them one of the most intensively pursued target classes in modern drug discovery.[1] To date, the FDA has approved over 70 small molecule kinase inhibitors, a testament to the success of this therapeutic strategy.[1]
The field of medicinal chemistry is in a constant search for molecular scaffolds that provide a superior starting point for inhibitor design. The incorporation of fluorine into drug candidates is a proven strategy for modulating key physicochemical and pharmacological properties.[3][4] Fluorine's unique characteristics—high electronegativity, small size, and ability to form strong bonds with carbon—can enhance metabolic stability, improve lipophilicity, and increase binding affinity to target proteins.[3][4][5]
Within this context, 5-Bromo-2,3-difluoroaniline has emerged as a particularly valuable building block for the synthesis of novel kinase inhibitors. Its unique substitution pattern offers a triad of functionalities engineered for efficient lead generation and optimization:
-
The Anilino Moiety: The primary amine serves as a critical hydrogen bond donor/acceptor, enabling potent and specific interactions with the highly conserved hinge region of the kinase ATP-binding site—a fundamental anchoring point for a majority of Type I and II inhibitors.[6]
-
Ortho/Meta Difluoro Substitution: The two fluorine atoms adjacent to the amine group exert a powerful electron-withdrawing effect. This modulates the pKa of the aniline nitrogen, influencing its hydrogen bonding capacity and overall molecular properties. Furthermore, these fluorine atoms can engage in productive, non-covalent interactions within the ATP pocket, potentially enhancing both potency and selectivity.
-
The C5-Bromine Atom: This halogen provides a versatile and reliable chemical handle for late-stage functionalization. It is highly amenable to a wide array of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[7] This allows for the systematic exploration of the solvent-exposed region of the kinase, enabling rapid generation of compound libraries to build robust Structure-Activity Relationships (SAR).
This guide provides a detailed framework for utilizing this compound in a kinase inhibitor discovery program, complete with detailed synthetic protocols, workflow visualizations, and expert insights into the causality behind key experimental choices.
Conceptual Workflow: From Building Block to Potent Inhibitor
The strategic use of this compound allows for a convergent and modular synthetic approach. The initial step typically involves the construction of a core heterocyclic scaffold, which is then elaborated via cross-coupling at the bromine position to generate a diverse library of final compounds for biological evaluation.
Caption: General synthetic workflow for kinase inhibitor library generation.
Protocol 1: Synthesis of a Pyrimidine-Based Core Scaffold via S(N)Ar
This protocol details the nucleophilic aromatic substitution (S(N)Ar) reaction between this compound and a commercially available dichloropyrimidine. This reaction forms the foundational core structure, which will be diversified in the subsequent protocol. The aniline nitrogen acts as the nucleophile, displacing a chlorine atom on the electron-deficient pyrimidine ring.
Rationale: The choice of a pyrimidine core is strategic, as it is a well-established "privileged scaffold" in kinase inhibitor design, present in numerous approved drugs.[8] The reaction is typically performed in a polar aprotic solvent to facilitate the formation of the Meisenheimer complex intermediate, and a mild base is used to quench the HCl generated in situ.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Store under inert gas. |
| 2,4-Dichloropyrimidine | ≥98% | Combi-Blocks | Handle with care (lachrymator). |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous | Acros Organics | Base to neutralize HCl. |
| 2-Propanol (IPA) | Anhydrous | Fisher Scientific | Reaction solvent. |
| Ethyl Acetate | HPLC Grade | For chromatography. | |
| Hexanes | HPLC Grade | For chromatography. | |
| Round-bottom flask, condenser | --- | --- | Oven-dried before use. |
| Magnetic stirrer, stir bar | --- | --- | |
| TLC plates (Silica gel 60 F254) | --- | --- | For reaction monitoring. |
Step-by-Step Protocol
-
Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 2.09 g, 10 mmol) and 2,4-dichloropyrimidine (1.05 eq, 1.56 g, 10.5 mmol).
-
Solvent Addition: Add anhydrous 2-propanol (40 mL) to the flask. The starting materials may not fully dissolve at room temperature.
-
Base Addition: Add DIPEA (1.5 eq, 2.6 mL, 15 mmol) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the starting aniline is consumed, cool the reaction mixture to room temperature. A precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold 2-propanol (2 x 10 mL) and then cold hexanes (2 x 10 mL) to remove residual solvent and impurities.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or by silica gel column chromatography.
-
Characterization: Dry the resulting white to off-white solid under high vacuum. Characterize the product, N-(5-bromo-2,3-difluorophenyl)-2-chloropyrimidin-4-amine , by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.
Protocol 2: Library Diversification via Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the power of the C-Br bond as a synthetic handle. Using the core scaffold synthesized in Protocol 1, a Suzuki-Miyaura reaction is performed to couple a variety of aryl or heteroaryl boronic acids. This allows for the exploration of the solvent-front region of the kinase ATP-binding site.
Rationale: The Suzuki-Miyaura coupling is one of the most robust and versatile C-C bond-forming reactions in modern organic synthesis. The choice of a palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. A weak base like sodium carbonate is sufficient for the transmetalation step.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Core Scaffold from Protocol 1 | --- | --- | Must be dry. |
| (4-Methoxyphenyl)boronic acid | ≥97% | Oakwood Chemical | Example coupling partner. |
| Pd(dppf)Cl₂·CH₂Cl₂ | --- | Strem Chemicals | Palladium catalyst. |
| Sodium Carbonate (Na₂CO₃) | Anhydrous | J.T. Baker | Base. |
| 1,4-Dioxane | Anhydrous | Reaction solvent. | |
| Water | Deionized | Co-solvent. | |
| Celite® | --- | --- | For filtration. |
Step-by-Step Protocol
-
Setup: To a 50 mL round-bottom flask, add the core scaffold N-(5-bromo-2,3-difluorophenyl)-2-chloropyrimidin-4-amine (1.0 eq, e.g., 321 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 eq, 182 mg, 1.2 mmol), and sodium carbonate (2.5 eq, 265 mg, 2.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 41 mg, 0.05 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90°C and stir vigorously. Monitor the reaction by LC-MS. The reaction is typically complete in 2-4 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient eluent system (e.g., 10% to 50% ethyl acetate in hexanes) to isolate the final product.
-
Characterization: Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Structure-Activity Relationship (SAR) Insights
The protocols above provide a reliable pathway to generate a library of inhibitors. By varying the boronic acid in Protocol 2, chemists can rapidly probe the SAR and optimize for potency against a target kinase.
Hypothetical SAR Data for Target Kinase 'X'
| Compound ID | R-Group (from Boronic Acid) | IC₅₀ (nM) | Notes |
| X-01 | 4-Methoxyphenyl | 85 | Initial hit from Protocol 2. |
| X-02 | 3-Aminophenyl | 45 | Addition of H-bond donor improves potency. |
| X-03 | 4-(Dimethylamino)phenyl | 22 | Basic amine may form a salt bridge. |
| X-04 | Pyridin-4-yl | 15 | Improves solubility and potency. |
| X-05 | Phenyl | 250 | Demonstrates importance of para-substituent. |
This data, though hypothetical, illustrates the iterative process of drug design. The initial hit (X-01) is systematically modified, leading to compounds with improved potency (X-04) by introducing features that can engage in additional favorable interactions with the target protein.
Visualizing the Biological Context: Kinase Signaling
The synthesized inhibitors are designed to interfere with cellular signaling pathways that are often hyperactive in disease states. For example, many kinases are components of pathways that transmit signals from the cell surface to the nucleus to control gene expression.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1375068-68-0|this compound|BLD Pharm [bldpharm.com]
- 3. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
Application Note: Strategic Functionalization of 5-Bromo-2,3-difluoroaniline for Advanced Synthetic Applications
Introduction: The Strategic Value of Fluorinated Anilines
Functionalized anilines are cornerstone building blocks in the synthesis of a vast array of high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their prevalence in drug discovery is notable; however, the aniline motif can present metabolic liabilities, often leading to the formation of reactive metabolites and potential toxicity.[3][4][5] This challenge has driven the development of strategies to modify the aniline core, fine-tuning its electronic and steric properties to enhance efficacy and safety.[3][5]
5-Bromo-2,3-difluoroaniline is a uniquely versatile scaffold for this purpose. Its structure offers three distinct points for chemical modification:
-
C5-Bromine: An ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
-
C2/C3-Fluorines: These electron-withdrawing groups activate the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) under specific conditions.
-
C1-Amine: The amino group itself can be readily functionalized and serves as a powerful directing group for further synthetic transformations.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary synthetic routes to diversify the this compound core. We will explore field-proven protocols for palladium-catalyzed cross-couplings and nucleophilic aromatic substitution, explaining the mechanistic rationale behind experimental choices to empower chemists to adapt and innovate.
Diagram: Synthetic Versatility of this compound
Caption: Key synthetic pathways from this compound.
Palladium-Catalyzed Cross-Coupling at the C-Br Bond
The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis for its reliability and functional group tolerance.[6] The general reactivity trend for aryl halides in these reactions is I > OTf > Br >> Cl, making the C-Br bond in our substrate a prime target for selective functionalization.[6]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is an indispensable method for creating biaryl structures, which are prevalent in pharmaceuticals and liquid crystals.[7][8] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, under palladium catalysis.[8]
The catalytic cycle involves three primary steps: (1) Oxidative Addition of the Pd(0) catalyst into the C-Br bond, (2) Transmetalation of the organic group from the activated boronic acid to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9] The base is crucial for activating the boronic acid to facilitate the transmetalation step.[9][10]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
-
Materials: this compound, Pyridine-4-boronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Cesium Carbonate (Cs₂CO₃), 1,4-Dioxane, Water, Ethyl Acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), pyridine-4-boronic acid (1.2 equiv.), and Cesium Carbonate (2.5 equiv.).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ (0.05 equiv.) to the flask.
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe. The total solvent volume should create a ~0.1 M solution with respect to the starting aniline.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
-
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 95 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (3.0) | Toluene/EtOH/H₂O | 100 | 91 |
| 3 | Thiophene-2-boronic acid | XPhos Pd G3 (2) | K₃PO₄ (2.5) | 2-MeTHF | 80 | 85 |
| (Yields are representative and based on analogous reactions in the literature. Optimization may be required.) |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by providing a general and efficient method for C-N bond formation.[11][12] This reaction is critical for accessing complex aniline derivatives that are otherwise difficult to synthesize.[12] The choice of ligand is paramount, with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) being particularly effective for coupling a wide range of amines and aryl halides.[11][13]
(Note: This protocol describes coupling to the C-Br position. The product retains the aniline NH₂ for further modification if desired, or a secondary amine can be coupled directly.)
-
Materials: this compound, a secondary amine (e.g., Morpholine), Pd₂(dba)₃, XPhos, Sodium tert-butoxide (NaOt-Bu), Toluene.
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.08 equiv.), and NaOt-Bu (1.4 equiv.) to a reaction vial.
-
Add this compound (1.0 equiv.) and morpholine (1.2 equiv.).
-
Add anhydrous, degassed toluene. Seal the vial.
-
Remove the vial from the glovebox and heat to 100-110 °C for 16-24 hours.
-
Cool to room temperature, dilute with dichloromethane, and filter through Celite®.
-
Concentrate the filtrate and purify by column chromatography.
-
Caption: General workflow for Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14] This reaction is invaluable for introducing alkynyl groups, which are versatile intermediates for further transformations or key structural elements in materials and bioactive molecules.[14] The reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.[14]
-
Materials: this compound, 1-ethynyl-4-methoxybenzene, PdCl₂(PPh₃)₂, Copper(I) iodide (CuI), Triethylamine (Et₃N), Tetrahydrofuran (THF).
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.) and 1-ethynyl-4-methoxybenzene (1.1 equiv.).
-
Add PdCl₂(PPh₃)₂ (0.03 equiv.) and CuI (0.06 equiv.).
-
Evacuate and backfill with an inert atmosphere.
-
Add anhydrous, degassed THF and triethylamine (2.0 equiv.) via syringe.
-
Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.
-
Monitor by TLC. Upon completion, dilute with diethyl ether and filter through Celite® to remove salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
-
Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis targets the C-Br bond, the fluorine atoms on the ring can be displaced via nucleophilic aromatic substitution (SNAr). SNAr reactions are favored on electron-poor aromatic rings.[15] In this compound, the electronegative fluorine atoms themselves contribute to the ring's electrophilicity, facilitating attack by a strong nucleophile.[16] The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[17] The stability of this intermediate, and thus the reaction rate, is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group.[15]
The amino group is typically an electron-donating group, which deactivates the ring towards nucleophilic attack. However, the cumulative electron-withdrawing effect of the three halogens can overcome this, particularly at elevated temperatures with strong nucleophiles. The substitution can occur at either the C2 or C3 position, and regioselectivity will depend on the specific nucleophile and reaction conditions.
-
Materials: this compound, Sodium methoxide (NaOMe), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a sealed reaction vessel, add this compound (1.0 equiv.) and dissolve it in anhydrous DMSO.
-
Add sodium methoxide (1.5 equiv.) portion-wise at room temperature.
-
Seal the vessel and heat the mixture to 80-100 °C.
-
Monitor the reaction for the disappearance of starting material (TLC or LC-MS). This may take several hours.
-
Cool the reaction to room temperature and carefully quench by pouring it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product via column chromatography to isolate the desired regioisomer.
-
Conclusion
This compound stands out as a highly adaptable building block for modern organic synthesis. The strategic and orthogonal reactivity of its C-Br, C-F, and N-H bonds allows for a multi-dimensional approach to molecular design. By mastering the palladium-catalyzed cross-coupling and SNAr reactions detailed in this note, researchers can efficiently generate diverse libraries of functionalized anilines, accelerating the discovery and development of next-generation pharmaceuticals and functional materials.
References
- Vertex AI Search. (n.d.). Understanding the Synthesis and Applications of 5-Bromo-2,4-difluoroaniline.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
- BenchChem. (n.d.). Application Note: Protocol for Suzuki Coupling of 5-Bromo-3-chloro-2-fluorotoluene.
- National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- MDPI. (n.d.). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide.
- MDPI. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Cresset Group. (2024). Aniline replacement in drug-like compounds.
- National Institutes of Health. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- NPTEL Archive. (n.d.). Nucleophilic Aromatic Substitution.
- ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- MDPI. (n.d.). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- YouTube. (2019). Nucleophilic Aromatic Substitution.
- Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods.
- Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with....
- National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- BenchChem. (n.d.). Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes.
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. cresset-group.com [cresset-group.com]
- 4. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. mdpi.com [mdpi.com]
- 17. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Buchwald-Hartwig Amination of 5-Bromo-2,3-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Anilines and the Power of C-N Cross-Coupling
The synthesis of complex aryl amines is a cornerstone of modern medicinal chemistry and materials science. Among these, fluorinated anilines are of particular interest due to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The Buchwald-Hartwig amination has emerged as a transformative tool for the construction of carbon-nitrogen (C-N) bonds, offering a broad substrate scope and functional group tolerance that surpasses traditional methods like nucleophilic aromatic substitution.[2][3] This powerful palladium-catalyzed cross-coupling reaction enables the direct formation of C(sp²)–N bonds between aryl halides and a wide variety of amine coupling partners.[3][4]
This application note provides a detailed experimental procedure for the Buchwald-Hartwig amination of 5-Bromo-2,3-difluoroaniline, a challenging electron-deficient substrate. We will delve into the mechanistic rationale behind the choice of catalyst, ligand, base, and solvent, offering a robust starting point for researchers and process chemists. The protocol is designed to be a self-validating system, with built-in checkpoints and troubleshooting guidance to ensure reliable and reproducible results.
Mechanistic Underpinnings: The Catalytic Cycle of Innovation
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted cycle consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5]
Caption: Figure 1: The Buchwald-Hartwig Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl halide (this compound), forming a Pd(II) complex. The reactivity of the aryl halide generally follows the trend Ar-I > Ar-Br > Ar-Cl.[5] For electron-deficient systems like our substrate, this step is generally favorable.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical and depends on the pKa of the amine and the sensitivity of the substrates to strong bases.
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired aryl amine is released from the palladium complex. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. Bulky, electron-rich phosphine ligands are known to promote this step.[3]
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol is adapted from a large-scale synthesis of a structurally related isomer, 3-bromo-2,5-difluoroaniline, and is expected to be a good starting point for the amination of this compound.[4][6][7] Optimization may be necessary depending on the specific amine coupling partner.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Supplier |
| This compound | C₆H₄BrF₂N | 208.01 | 1.0 | 1.0 | Commercially Available |
| Amine | - | - | 1.2 | 1.2 | Commercially Available |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.01 | 0.01 (1 mol%) | Commercially Available |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 0.02 | 0.02 (2 mol%) | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 1.4 | 1.4 | Commercially Available |
| Toluene (anhydrous) | C₇H₈ | 92.14 | - | - | Commercially Available |
Experimental Workflow Diagram
Caption: Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), Xantphos (11.6 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Addition of Reactants: Under a positive pressure of argon, add this compound (208 mg, 1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. The optimal temperature may vary depending on the amine and should be determined empirically. Typical reaction temperatures for such couplings are between 80-100°C.[5]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Concentration: Combine the filtrates and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2,3-difluoro-5-bromoaniline derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Rationale for Experimental Choices
-
Catalyst System (Pd₂(dba)₃ / Xantphos): The combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as Xantphos is highly effective for the amination of electron-deficient aryl bromides.[4][6] Xantphos is a "bite angle" ligand that promotes the desired reductive elimination step and stabilizes the active catalytic species.[8]
-
Base (Sodium tert-butoxide): A strong, non-nucleophilic base like NaOtBu is commonly used to facilitate the deprotonation of the amine without competing in the coupling reaction.[9] For substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may require higher reaction temperatures or longer reaction times.[5]
-
Solvent (Toluene): Anhydrous toluene is a common solvent for Buchwald-Hartwig aminations as it is relatively non-polar and has a high boiling point suitable for these reactions.[9][10] Other common solvents include dioxane and THF.[5] The choice of solvent can influence the solubility of the reagents and the reaction rate.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst | - Use fresh Pd₂(dba)₃ and ensure the reaction is performed under a strict inert atmosphere. |
| - Insufficiently strong base | - If using a weaker base like K₃PO₄, consider switching to NaOtBu or LiHMDS. | |
| - Low reaction temperature | - Increase the reaction temperature in 10 °C increments. | |
| Formation of side products (e.g., hydrodehalogenation) | - Presence of water | - Ensure all reagents and solvents are anhydrous. |
| - Catalyst decomposition | - Try a different ligand, such as a more sterically hindered Buchwald ligand (e.g., XPhos, SPhos).[3] | |
| Difficulty in product purification | - Incomplete reaction | - Ensure the reaction has gone to completion before work-up. |
| - Similar polarity of product and starting materials | - Optimize the eluent system for column chromatography. Consider derivatization of the product or starting material to alter its polarity. |
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of N-aryl-2,3-difluoro-5-bromoaniline derivatives. The protocol outlined in this application note provides a robust and well-rationalized starting point for this transformation. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively troubleshoot and optimize the conditions for their specific amine coupling partners, thereby accelerating the discovery and development of novel chemical entities.
References
-
Parsons, C. D., et al. (2025). Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. ACS Publications. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]
-
Zhang, W., et al. (n.d.). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry. [Link]
-
Parsons, C. D., et al. (2025). Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. ACS Publications. [Link]
-
ResearchGate. (2025). Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. [Link]
-
University of Leicester. (2025). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. [Link]
Sources
- 1. BJOC - Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups [beilstein-journals.org]
- 2. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. figshare.le.ac.uk [figshare.le.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2,3-difluoroaniline
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 5-Bromo-2,3-difluoroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the efficiency of their coupling reactions with this specific substrate. This compound presents a unique combination of activating and potentially complicating features: the electron-withdrawing difluoro groups facilitate the initial oxidative addition step, while the unprotected aniline moiety can influence catalyst activity and side reactions. This guide provides in-depth, field-proven insights to navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound failing or giving low yields?
A1: Low yields or reaction failure with this substrate can stem from several factors. The primary suspects are often suboptimal catalyst selection, inappropriate base or solvent choice, and degradation of the boronic acid coupling partner. The unprotected aniline group, while not always requiring protection, can sometimes coordinate to the palladium center, inhibiting catalytic activity. A systematic evaluation of your reaction parameters is the first step in troubleshooting.[1]
Q2: Do I need to protect the aniline group on this compound before performing the Suzuki coupling?
A2: Not necessarily. Several modern catalytic systems have demonstrated high efficacy in coupling unprotected anilines, including ortho-bromoanilines which are structurally analogous to your substrate.[1] Protecting the aniline can add extra steps to your synthesis and may not be required with the right choice of catalyst and ligands. However, if you are using a less specialized catalyst system or observing significant side reactions, N-protection (e.g., with a Boc group) might be a viable strategy to consider.
Q3: What are the most common side reactions I should be aware of?
A3: The two most prevalent side reactions in Suzuki couplings are:
-
Protodeboronation: This is the protonolysis of the boronic acid to the corresponding arene, effectively removing it from the catalytic cycle. This is often exacerbated by the presence of water and strong bases.
-
Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This can be promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[2]
-
Dehalogenation: The reduction of the aryl bromide to the corresponding aniline.[2]
Careful degassing of your reaction mixture and using stable boronic acid derivatives (like pinacol esters) can help minimize these side reactions.[2]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the Suzuki coupling of this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst system for this substrate. | Switch to a catalyst known to be effective for unprotected anilines, such as the CataCXium A palladacycle.[1] Consider screening a panel of ligands with a Pd(0) or Pd(II) source. |
| Inappropriate base selection. | Cesium carbonate (Cs₂CO₃) has been shown to be effective.[1] Potassium phosphate (K₃PO₄) can also be a good choice, especially if protodeboronation is suspected.[3] | |
| Solvent not optimal for solubility or reactivity. | 2-Methyltetrahydrofuran (2-MeTHF) has demonstrated superior performance over more traditional solvents like dioxane in similar systems.[1] | |
| Significant Protodeboronation | Unstable boronic acid. | Use the corresponding boronic acid pinacol ester, which is generally more stable.[2] |
| Presence of excess water. | While some water is often necessary, consider using anhydrous solvents and a base like K₃PO₄ if protodeboronation is severe.[3] | |
| Formation of Homocoupling Byproduct | Oxygen in the reaction mixture. | Ensure thorough degassing of your solvent and reaction vessel by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. |
| Use of a Pd(II) precatalyst without complete reduction to Pd(0). | Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate this, although Pd(II) precatalysts are generally more stable and widely used with appropriate ligands. | |
| Incomplete Consumption of Starting Material | Insufficient catalyst loading or catalyst deactivation. | Increase catalyst loading incrementally (e.g., from 2 mol% to 5 mol%).[1] If catalyst deactivation is suspected, ensure stringent anaerobic conditions. |
| Low reaction temperature or insufficient reaction time. | Increase the reaction temperature in 10°C increments. Monitor the reaction progress over a longer time course using TLC or LC-MS. |
Experimental Protocols
Recommended Protocol for Suzuki Coupling of this compound
This protocol is adapted from a successful methodology for the coupling of unprotected ortho-bromoanilines and is a robust starting point for your optimization.[1]
Materials:
-
This compound
-
Arylboronic acid pinacol ester (1.5 equivalents)
-
CataCXium A palladacycle (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Water, degassed
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid pinacol ester (1.5 eq), and Cesium carbonate (2.0 eq).
-
Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times.
-
Add the CataCXium A palladacycle (0.05 eq) to the flask under a positive pressure of inert gas.
-
Add anhydrous 2-MeTHF and a small amount of degassed water (e.g., a 10:1 ratio of 2-MeTHF:water) via syringe. The final concentration of the aniline should be approximately 0.1 M.
-
Stir the reaction mixture at room temperature for 5 minutes to ensure proper mixing.
-
Heat the reaction mixture to 70-80°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights & Key Relationships
A fundamental understanding of the Suzuki-Miyaura coupling mechanism is crucial for effective troubleshooting. The catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
For this compound, the electron-withdrawing nature of the fluorine atoms makes the C-Br bond more susceptible to Oxidative Addition , which is often the rate-determining step. The choice of a bulky, electron-rich ligand on the palladium catalyst is crucial to facilitate this step and stabilize the resulting Pd(II) intermediate.
The Transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. This step is facilitated by a base, which activates the boronic acid or ester.[4] The choice of base and the presence of water can significantly impact the rate and efficiency of this step.
Finally, Reductive Elimination results in the formation of the new C-C bond and regeneration of the Pd(0) catalyst.
The relationship between the key reaction components and potential issues can be visualized as follows:
Caption: Key parameters influencing common Suzuki coupling issues.
By systematically addressing each component in this logical framework, you can efficiently diagnose and resolve issues in your Suzuki coupling reactions with this compound.
References
-
McGrath, M. J., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(1), 1-8. Available at: [Link]
-
Yoneda, J. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]
Sources
Technical Support Center: Synthesis of 5-Bromo-2,3-difluoroaniline and its Derivatives
Welcome to the technical support center for the synthesis of 5-Bromo-2,3-difluoroaniline and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles. Our goal is to provide you with the insights needed to navigate the challenges inherent in the synthesis and purification of this and related compounds.
Introduction to the Challenges
The synthesis of this compound, while conceptually straightforward via electrophilic aromatic substitution, presents several practical challenges. These primarily revolve around controlling regioselectivity, preventing polysubstitution, managing side reactions such as oxidation, and purifying the final product from a mixture of isomers and byproducts. The electronic interplay between the strongly activating amino group and the deactivating, yet ortho-, para-directing fluorine atoms complicates the prediction and control of the reaction's outcome. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Question 1: My reaction yields a mixture of brominated products, not just the desired 5-bromo isomer. How can I improve the regioselectivity?
Answer: This is a common and expected challenge. The regioselectivity of the bromination of 2,3-difluoroaniline is governed by the combined directing effects of the amino and fluoro substituents. The amino group is a powerful activating ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing.
Causality:
-
The -NH₂ group strongly directs electrophilic substitution to the positions ortho and para to it (the 4- and 6-positions, and the 5-position, respectively).
-
The fluorine at C2 directs to its para position (C5).
-
The fluorine at C3 directs to its ortho (C2, C4) and para (C6) positions.
The 5-position is electronically favored as it is para to the strongly activating amino group and also benefits from the directing effect of the C2-fluorine. However, substitution at the 4 and 6 positions is also possible, leading to a mixture of isomers.
Troubleshooting Steps:
-
Choice of Brominating Agent: Avoid using elemental bromine (Br₂), as its high reactivity often leads to poor selectivity and polybromination. N-Bromosuccinimide (NBS) is the preferred reagent as it provides a low concentration of electrophilic bromine, which enhances selectivity.[1][2][3]
-
Solvent Selection: The choice of solvent can influence the reactivity of the brominating agent. Acetonitrile (CH₃CN) or Dichloromethane (DCM) are often good starting points for achieving high selectivity with NBS.
-
Temperature Control: Perform the reaction at a low temperature, typically between 0°C and room temperature. Lower temperatures slow down the reaction rate and can significantly improve selectivity towards the thermodynamically favored product.
-
Slow Addition: Add the NBS solution dropwise to the solution of 2,3-difluoroaniline over an extended period. This maintains a low concentration of the brominating agent and minimizes side reactions.
Question 2: The reaction mixture has turned dark brown or black, and the yield of the desired product is low. What is happening?
Answer: The formation of a dark color is a strong indication of oxidation of the aniline starting material or product.
Causality: Anilines, particularly those with electron-donating groups, are susceptible to oxidation, which can be exacerbated by the presence of acidic byproducts (like HBr if using Br₂) or impurities. This oxidation can lead to the formation of polymeric, tar-like substances.
Troubleshooting Steps:
-
Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.
-
Purify Starting Materials: Ensure your 2,3-difluoroaniline and solvent are free from oxidizing impurities. If the aniline has darkened on storage, consider purification by distillation or filtration through a short plug of silica gel.
-
Use NBS: As mentioned, NBS is generally a milder and more controlled brominating agent than Br₂, reducing the likelihood of oxidative side reactions.
-
Control Temperature: Avoid excessive heating, as this can accelerate decomposition and oxidation.
Question 3: I am struggling to separate the 5-bromo isomer from other isomers and unreacted starting material. What purification strategies do you recommend?
Answer: The separation of closely related isomers of halogenated anilines can be challenging due to their similar polarities.
Causality: Isomeric bromo-difluoroanilines have very similar physical properties, making simple extraction or crystallization often ineffective for achieving high purity.
Troubleshooting Steps:
-
Column Chromatography: This is the most effective method for separating isomeric products.
-
Stationary Phase: Use a high-quality silica gel with a consistent particle size.
-
Mobile Phase: A non-polar/polar solvent system like a gradient of ethyl acetate in hexanes or heptane is a good starting point. Begin with a low polarity eluent to first remove less polar impurities and then gradually increase the polarity to elute your products. Careful optimization of the solvent gradient is key.
-
-
Thin Layer Chromatography (TLC): Before attempting a large-scale column, use TLC to determine the optimal solvent system that provides the best separation between your desired product, starting material, and byproducts.
-
Recrystallization (if applicable): If the product is a solid and you have a reasonably pure mixture, recrystallization can be an effective final purification step. Experiment with different solvent systems (e.g., ethanol/water, hexanes/ethyl acetate).
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the bromination of 2,3-difluoroaniline?
A1: The primary product of monobromination is expected to be This compound . This is due to the powerful para-directing effect of the amino group, which aligns with the para-directing effect of the fluorine at C2. The stability of the intermediate carbocation (Wheland intermediate) is greatest when the bromine adds to this position. Other isomers, such as the 4-bromo and 6-bromo derivatives, are likely formed as minor byproducts.
Q2: Is it necessary to protect the amino group before bromination?
A2: While protecting the amino group (e.g., by converting it to an acetanilide) is a classic strategy to reduce its activating strength and control selectivity, it may not be necessary when using a mild brominating agent like NBS under controlled conditions. Direct bromination is more atom-economical. However, if you continue to struggle with polysubstitution or side reactions, acetylation followed by bromination and then deprotection is a reliable alternative.
Q3: What are the primary safety concerns when working with this compound and its precursors?
A3: Halogenated anilines are generally toxic and should be handled with care.
-
Toxicity: They can be harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid creating dust if the material is a solid.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere.[4]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method. Use a UV lamp to visualize the spots. The product, being more halogenated, should have a slightly different Rf value than the starting material. You can also use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for more detailed analysis of the reaction mixture to identify the products and byproducts being formed.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the regioselective bromination of activated aromatic systems using N-Bromosuccinimide.[1][6]
Materials:
-
2,3-Difluoroaniline
-
N-Bromosuccinimide (NBS), recrystallized if necessary
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 2,3-difluoroaniline (1.0 eq) in anhydrous acetonitrile (or DCM) to a concentration of approximately 0.2 M.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of NBS: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in anhydrous acetonitrile. Add this solution to the aniline solution dropwise via an addition funnel over a period of 1-2 hours. Maintain the temperature at 0°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for another hour, then let it slowly warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Regioselectivity Mechanism
Caption: Simplified mechanism showing the preferred electrophilic attack at the C5 position.
References
-
Kaszynski, P., & Januszko, J. (2004). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 125(1), 113-120. [Link]
-
PubChem. (n.d.). 5-Bromo-2-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Pearson, D. E., & Pope, W. J. (1937). The Regioselective Bromination of Anilines. Journal of the Chemical Society (Resumed), 518-521. [Link]
Sources
- 1. vanderbilt.edu [vanderbilt.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1375068-68-0|this compound|BLD Pharm [bldpharm.com]
- 5. magritek.com [magritek.com]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Bromo-2,3-difluoroaniline
Welcome to the technical support center for the purification of 5-Bromo-2,3-difluoroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. The purity of this compound is critical, as impurities can significantly impact the yield, selectivity, and safety profile of subsequent synthetic steps and the final active pharmaceutical ingredient (API).[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Understanding the Purification Landscape
This compound, a solid at room temperature, is typically synthesized through the reduction of a corresponding nitro-aromatic precursor. The crude product often contains unreacted starting materials, byproducts from the reduction process, and residual solvents or reagents from the work-up. The choice of purification method depends on the nature and quantity of these impurities, the desired final purity, and the scale of the operation. The most common and effective purification techniques are recrystallization and column chromatography.
Troubleshooting Guide: Navigating Purification Challenges
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Question 1: My this compound is not dissolving in the recrystallization solvent, even with heating. What should I do?
Answer:
This issue typically arises from an inappropriate choice of solvent or insufficient solvent volume.
-
Causality: For recrystallization to be effective, the compound should have high solubility in the chosen solvent at elevated temperatures and low solubility at room temperature or below. If the compound's solubility is too low even when hot, the solvent is not suitable.
-
Troubleshooting Steps:
-
Verify Solvent Choice: this compound, being a moderately polar molecule, is often soluble in polar organic solvents. Refer to the solvent selection table below. Good starting points are alcohols (e.g., ethanol, isopropanol) or esters (e.g., ethyl acetate), potentially as part of a binary solvent system with a non-polar solvent like hexanes.
-
Increase Solvent Volume: You may not be using enough solvent. Add the hot solvent in small increments until the solid just dissolves.[2]
-
Consider a Binary Solvent System: If a single solvent is not effective, a binary system can be employed. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble, e.g., hexanes) until the solution becomes turbid. Reheat the mixture until it is clear, and then allow it to cool slowly.[2]
-
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Ethanol | 78 | 5.2 | Good for dissolving many anilines when hot. |
| Isopropanol | 82 | 4.3 | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | 4.4 | A versatile solvent for many organic compounds. |
| Hexanes | 69 | 0.1 | Often used as the "poor" solvent in a binary system. |
| Toluene | 111 | 2.4 | Can be effective but has a higher boiling point. |
Question 2: No crystals are forming upon cooling my recrystallization solution. What is the problem?
Answer:
The absence of crystal formation is usually due to the solution not being supersaturated or the presence of impurities that inhibit crystallization.
-
Causality: Crystallization occurs when a solution becomes supersaturated with the solute as it cools, leading to nucleation and crystal growth. If the solution is too dilute, it will not reach supersaturation upon cooling.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent, thereby increasing the concentration of the aniline. Allow the concentrated solution to cool again.[2]
-
Ensure Slow Cooling: Rapid cooling can sometimes hinder crystal formation. Allow the flask to cool slowly to room temperature before placing it in an ice bath. This also promotes the formation of larger, purer crystals.[2]
-
Question 3: My this compound is "oiling out" instead of forming crystals. How can I fix this?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.
-
Causality: This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the compound, or if the solution is too highly supersaturated. The melting point of a related compound, 5-bromo-2,4-difluoroaniline, is 25-29 °C, suggesting that this compound likely has a similarly low melting point.
-
Troubleshooting Steps:
-
Lower the Temperature of Dissolution: Try to dissolve the compound at a temperature below its melting point.
-
Use a Lower-Boiling Solvent: Select a solvent or solvent mixture with a lower boiling point.
-
Modify the Solvent System: If using a binary system, you may have added too much of the "poor" solvent too quickly. Try reheating the solution to redissolve the oil and then add more of the "good" solvent before allowing it to cool more slowly.
-
Column Chromatography Issues
Question 4: I am seeing poor separation of my this compound from an impurity on my silica gel column. What can I do to improve this?
Answer:
Poor separation in column chromatography is often due to an improper solvent system or issues with the column packing.
-
Causality: The separation of compounds on a silica gel column depends on the differential partitioning of the analytes between the stationary phase (silica gel) and the mobile phase (eluent). The polarity of the eluent is a critical factor.
-
Troubleshooting Steps:
-
Optimize the Solvent System:
-
TLC Analysis: Before running the column, perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent. A good solvent system will give a retention factor (Rf) of 0.2-0.4 for the desired compound and a significant difference in Rf values between the compound and the impurities.
-
Adjust Polarity: For silica gel chromatography, a common eluent for anilines is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.[1][3] If the separation is poor, try decreasing the polarity of the eluent (i.e., increasing the proportion of the non-polar solvent). This will increase the retention time of all compounds but may improve the resolution between closely eluting spots.
-
-
Column Packing: Ensure your column is packed uniformly without any cracks or channels, as these can lead to band broadening and poor separation.
-
Sample Loading: Load the crude sample onto the column in a minimal amount of solvent to ensure a narrow starting band.
-
Question 5: My this compound is streaking on the TLC plate and the column. Why is this happening?
Answer:
Streaking is often a sign of compound overloading or interactions between the analyte and the stationary phase.
-
Causality: Anilines, being basic, can sometimes interact strongly with the slightly acidic silica gel, leading to tailing or streaking.
-
Troubleshooting Steps:
-
Reduce Sample Load: You may be applying too much sample to the TLC plate or column. Try using a more dilute solution.
-
Add a Modifier to the Eluent: To reduce the interaction with silica gel, you can add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to your eluent system. This will help to deactivate the acidic sites on the silica gel and result in sharper bands.
-
Use an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina (basic or neutral), which may have more favorable interactions with your compound.
-
Workflow for Purification Method Selection
The choice of purification method is critical and should be based on the impurity profile of the crude material.
Caption: Decision workflow for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to take when handling this compound?
A1: this compound is classified as acutely toxic if swallowed and may cause skin and eye irritation.[4] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]
Q2: How can I assess the purity of my this compound after purification?
A2: The purity of your compound can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for confirming the structure and identifying any residual impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can provide a more quantitative measure of purity and help to identify the molecular weights of any impurities.[7]
Q3: Is distillation a viable purification method for this compound?
A3: While less common than recrystallization or chromatography for this type of compound on a lab scale, vacuum distillation can be an effective method, particularly for removing non-volatile impurities or for large-scale purification. A related compound, 1-bromo-3,5-difluorobenzene, can be isolated by distillation.[8] The feasibility of distillation will depend on the boiling point of this compound and the thermal stability of the compound.
Q4: My purified this compound is a light yellow or brown color. Is this a problem, and how can I decolorize it?
A4: The ideal color for this compound is white to off-white. A yellow or brown color often indicates the presence of minor, highly colored impurities, possibly due to oxidation or side reactions. If the purity is otherwise high as determined by NMR or LC-MS, the color may not be an issue for some applications. However, for pharmaceutical applications, a colorless product is usually required.
To decolorize the product, you can add a small amount of activated charcoal to the hot solution during recrystallization.[2] The charcoal will adsorb the colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired product due to adsorption.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a potential recrystallization solvent (e.g., ethanol). If it dissolves at room temperature, the solvent is unsuitable. If it does not dissolve, gently heat the test tube. A suitable solvent will dissolve the compound upon heating.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator under vacuum.
Protocol 2: Column Chromatography of this compound
-
Eluent Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives an Rf value of 0.2-0.4 for the product and good separation from impurities.
-
Column Packing: Prepare a silica gel column of an appropriate size for the amount of crude material.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it carefully onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
By following these guidelines and troubleshooting steps, researchers can effectively purify this compound to the high degree of purity required for its various applications in research and development.
References
- Vertex AI Search. (2026). 5-Bromo-2,4-difluoroaniline (CAS 452-92-6)
- Google Patents. (n.d.). CA2340442C - Process for preparing 3,5-difluoroaniline.
-
PubChem. (n.d.). 5-Bromo-2-fluoroaniline. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]
-
Zhonghan. (n.d.). China 3-BroMo-2,6-difluoroaniline CAS:1262198-07-1 Manufacturer, Supplier. Retrieved from [Link]
- Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline.
- European Patent Office. (n.d.). Process for producing 3,5-difluoroaniline - EP 0497213 A2.
-
Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3,5-difluoroaniline. Retrieved from [Link]
- Vertex AI Search. (2026).
-
ACS Publications. (2023). Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Adsorbents for Chromatography. Retrieved from [Link]
-
PubMed. (n.d.). Identification of 2-bromo-3,4,5,6-tetrachloroaniline and its quantification in the color additives D&C Red Nos. 27 and 28 (phloxine B) using solid-phase microextraction and gas chromatography-mass spectrometry. Retrieved from [Link]
-
SIELC Technologies. (2018). 2,3,5-Tribromoaniline. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. Identification of 2-bromo-3,4,5,6-tetrachloroaniline and its quantification in the color additives D&C Red Nos. 27 and 28 (phloxine B) using solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CA2340442C - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
Technical Support Center: Byproduct Formation in Reactions with 5-Bromo-2,3-difluoroaniline
Welcome to the technical support center for chemists and researchers working with 5-Bromo-2,3-difluoroaniline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation in common cross-coupling reactions involving this versatile reagent. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of unwanted side products, thereby improving your reaction efficiency and product purity.
The unique electronic properties of this compound, stemming from the presence of both electron-donating (amine) and electron-withdrawing (halogens) groups, make it a valuable building block in medicinal chemistry and materials science. However, this complex substitution pattern also presents specific challenges in controlling reactivity and minimizing byproduct formation. This guide will focus on the two most common applications of this substrate: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Section 1: Troubleshooting Common Byproducts in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, when using electron-deficient aryl halides like this compound, several side reactions can compete with the desired cross-coupling, leading to a complex product mixture.
FAQ 1: I am observing a significant amount of 2,3-difluoroaniline in my reaction mixture. What is causing this, and how can I prevent it?
Answer:
The formation of 2,3-difluoroaniline is a classic case of hydrodehalogenation , a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2][3] In this process, the bromine atom of your starting material is replaced by a hydrogen atom.
Causality:
The mechanism of hydrodehalogenation can be complex and is often dependent on the specific reaction conditions. One plausible pathway involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by a reaction with a hydride source in the reaction mixture. This hydride can originate from various sources, including the solvent (e.g., alcohols), the base, or even additives. For electron-deficient aryl halides, the oxidative addition step is generally facile, making them more susceptible to competing side reactions if the subsequent steps in the catalytic cycle are slow.
Troubleshooting Guide:
| Potential Cause | Explanation | Recommended Solution |
| Hydride Source | Solvents like isopropanol or ethanol can act as hydride donors, especially at elevated temperatures. Certain bases or additives can also generate hydrides. | Switch to an aprotic solvent system such as dioxane, THF, or toluene. Ensure all reagents are anhydrous. If a proton source is necessary, consider using a minimal amount of water. |
| Slow Transmetalation | If the transmetalation step with the boronic acid is slow, the lifetime of the Pd(II)-aryl intermediate is extended, increasing the likelihood of side reactions. | Optimize the base and ligand. A stronger base can accelerate the formation of the active boronate species.[4] Electron-rich and bulky phosphine ligands can promote reductive elimination. |
| Catalyst System | The choice of palladium precursor and ligand can significantly influence the relative rates of the desired coupling and side reactions. | Screen different palladium catalysts and ligands. For electron-deficient substrates, ligands that promote rapid reductive elimination are often beneficial. |
Experimental Protocol: Minimizing Hydrodehalogenation
-
Reagent Preparation: Rigorously dry all solvents (e.g., by passing through a column of activated alumina) and reagents. Degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
Reaction Setup: Assemble the reaction vessel under an inert atmosphere. Add the this compound (1.0 equiv), the boronic acid (1.1-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand.
-
Solvent Addition: Add the degassed, anhydrous aprotic solvent (e.g., dioxane, toluene) via syringe.
-
Reaction Monitoring: Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS. Aim for the shortest reaction time necessary for complete consumption of the starting material.
FAQ 2: My desired product is contaminated with a high-molecular-weight impurity that appears to be a dimer of my starting material. What is this byproduct and how can I avoid it?
Answer:
This byproduct is likely the result of homocoupling (also known as Glaser-Hay coupling), where two molecules of the aryl halide couple to form a biaryl species. In your case, this would be 5,5'-bis(2,3-difluoroaniline). Another possibility is the homocoupling of your boronic acid reagent.
Causality:
Homocoupling of the aryl halide can occur through several mechanisms. One common pathway involves the reaction of the Pd(II)-aryl intermediate with another molecule of the aryl halide. Homocoupling of the boronic acid is often promoted by the presence of oxygen and can be catalyzed by palladium(II) species.[1]
Troubleshooting Guide:
| Potential Cause | Explanation | Recommended Solution |
| Oxygen Contamination | The presence of oxygen can facilitate the homocoupling of boronic acids. | Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction. |
| Reaction Stoichiometry | An excess of the aryl halide or a slow rate of transmetalation can favor aryl halide homocoupling. | Use a slight excess of the boronic acid (1.1-1.2 equivalents). Ensure efficient stirring to maintain homogeneity. |
| Catalyst and Ligand Choice | Certain palladium catalysts and ligands may be more prone to promoting homocoupling. | Screen different catalyst systems. Ligands that favor the desired cross-coupling pathway can suppress homocoupling. |
Experimental Protocol: Minimizing Homocoupling
-
Inert Atmosphere: The most critical factor is the rigorous exclusion of oxygen. Use Schlenk techniques or a glovebox for the entire procedure.
-
Degassing: Degas all solvents and the reaction mixture by at least three freeze-pump-thaw cycles or by vigorous sparging with an inert gas.
-
Reagent Purity: Use high-purity boronic acid, as impurities can sometimes promote decomposition and homocoupling.[5][6][7]
Logical Relationship Diagram: Suzuki-Miyaura Byproduct Formation
Caption: Byproduct pathways in Suzuki-Miyaura coupling.
Section 2: Troubleshooting Common Byproducts in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. When reacting this compound, the electron-deficient nature of the aryl halide can influence the reaction outcome.
FAQ 3: I am attempting a Buchwald-Hartwig reaction with a primary or secondary amine and observing the formation of 2,3-difluoroaniline. What is the cause?
Answer:
Similar to the Suzuki-Miyaura coupling, the formation of 2,3-difluoroaniline in a Buchwald-Hartwig amination is due to hydrodehalogenation .
Causality:
In the context of Buchwald-Hartwig amination, hydrodehalogenation can arise from several pathways. One possibility is the β-hydride elimination from the palladium-amido intermediate, which is more likely with primary and secondary amines that have β-hydrogens. This process generates a palladium-hydride species that can then reductively eliminate with the aryl group to form the hydrodehalogenated byproduct.
Troubleshooting Guide:
| Potential Cause | Explanation | Recommended Solution |
| β-Hydride Elimination | Amines with accessible β-hydrogens can undergo this elimination pathway from the palladium-amido complex. | Use a ligand that promotes faster reductive elimination, outcompeting β-hydride elimination. Sterically hindered biaryl phosphine ligands are often effective. |
| Base and Solvent | The choice of base and solvent can influence the rates of competing pathways. | Screen different bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) and aprotic solvents (e.g., toluene, dioxane). |
| Catalyst Deactivation | Catalyst deactivation can lead to longer reaction times and an increased propensity for side reactions. | Ensure high-purity reagents and a scrupulously inert atmosphere. Consider using a pre-catalyst to ensure efficient generation of the active Pd(0) species. |
FAQ 4: My reaction is sluggish, and I am observing starting material even after prolonged reaction times. What could be the issue?
Answer:
A sluggish reaction can be due to several factors, including catalyst inhibition or deactivation. The aniline starting material itself can act as a ligand for the palladium center, potentially leading to catalyst inhibition.
Causality:
The nitrogen lone pair of the aniline can coordinate to the palladium catalyst, forming stable off-cycle complexes that are catalytically inactive or less active. This is particularly relevant for electron-rich anilines, but can also occur with halogenated anilines.
Troubleshooting Guide:
| Potential Cause | Explanation | Recommended Solution |
| Aniline Coordination | The starting aniline can act as an inhibitor by coordinating to the palladium center. | Use a ligand that binds strongly to the palladium and can displace the aniline. Bulky, electron-rich phosphine ligands are often effective. |
| Catalyst Deactivation | The catalyst may be decomposing over the course of the reaction. | Use a more stable palladium pre-catalyst. Ensure the reaction is run under strictly anaerobic conditions. |
| Insufficiently Active Catalyst | The chosen catalyst system may not be active enough for this specific transformation. | Screen a variety of palladium sources and ligands. The Buchwald and Hartwig groups have developed several generations of highly active catalysts for C-N cross-coupling.[8] |
Logical Relationship Diagram: Buchwald-Hartwig Byproduct Formation
Caption: Byproduct pathways in Buchwald-Hartwig amination.
Section 3: Impurities from Starting Material
The purity of your this compound starting material can have a significant impact on your reaction outcome. Impurities present in the starting material can carry through to the final product or interfere with the catalytic cycle.
FAQ 5: I have purified my desired product, but I still see some isomeric impurities. Where could these be coming from?
Answer:
Isomeric impurities in your final product often originate from isomeric impurities in your this compound starting material. The synthesis of this reagent can sometimes produce small amounts of other bromodifluoroaniline isomers.
Causality:
The synthesis of this compound typically involves the bromination of 2,3-difluoroaniline or the reduction of a nitrated precursor.[9][10] Depending on the reaction conditions, the bromination step may not be perfectly regioselective, leading to the formation of other isomers.
Troubleshooting Guide:
| Potential Cause | Explanation | Recommended Solution |
| Isomeric Impurities in Starting Material | The commercial or synthesized this compound may contain other bromodifluoroaniline isomers. | Analyze the starting material by GC-MS or HPLC to identify and quantify any isomeric impurities. If necessary, purify the starting material by recrystallization or column chromatography. |
| Non-specific Analytical Methods | Your analytical method may not be able to resolve the desired product from closely related isomers. | Develop a more robust analytical method (e.g., a longer GC or HPLC gradient) to ensure adequate separation of all potential isomers. |
Analytical Data for Starting Material and Byproducts
| Compound | Molecular Formula | Molecular Weight | Key NMR Signals (¹H, ¹⁹F, ¹³C) |
| This compound | C₆H₄BrF₂N | 208.01 | Characterized by specific aromatic proton and fluorine coupling patterns.[11] |
| 2,3-Difluoroaniline | C₆H₅F₂N | 129.11 | Absence of the bromine isotope pattern in MS. Upfield shift in the aromatic region of the ¹H NMR spectrum compared to the bromo-analog.[11] |
| 5,5'-bis(2,3-difluoroaniline) | C₁₂H₈F₄N₂ | 256.20 | Higher molecular weight in MS. More complex aromatic region in the ¹H NMR spectrum. |
Section 4: General Recommendations for Success
-
High-Purity Reagents: Always use high-purity starting materials, catalysts, ligands, and solvents. Impurities can have a significant negative impact on reaction outcomes.[12]
-
Strictly Anaerobic Conditions: Many palladium-catalyzed reactions are sensitive to oxygen. The use of proper Schlenk techniques or a glovebox is highly recommended.
-
Thorough Reaction Monitoring: Closely monitor your reactions by TLC, GC, or LC-MS to determine the optimal reaction time and to identify the formation of byproducts early on.
-
Systematic Optimization: When encountering issues, a systematic approach to optimizing reaction parameters (catalyst, ligand, base, solvent, temperature) is often necessary.
By understanding the potential pathways for byproduct formation and by implementing the troubleshooting strategies outlined in this guide, you can significantly improve the success of your reactions with this compound.
References
- Process for synthesizing 2,3-difluoroaniline. CN101245020B.
-
Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. Marine Drugs. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
1H NMR spectrum and structure of 5-bromo-2,4-difluoroaniline (BDFA) in... - ResearchGate. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research. [Link]
-
Catalytic Hydrodehalogenation Reactions. Science of Synthesis. [Link]
-
A Proven Approach to Impurity Control Across API and RSM Synthesis. W.R. Grace & Co. [Link]
-
Protodeboronation - Wikipedia. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]
-
Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society. [Link]
-
Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. [Link]
-
Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. [Link]
-
Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review | Request PDF - ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications. [Link]
-
1H NMR spectrum and structure of 5-bromo-2,4-difluoroaniline (BDFA) in... - ResearchGate. [Link]
-
Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. ChemRxiv. [Link]
-
Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Tetrahedron. [Link]
-
Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Catalysts. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
-
Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy. International Journal of Molecular Sciences. [Link]
-
Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review. Current Pharmaceutical Analysis. [Link]
-
How difficult should a suzuki coupling be? : r/Chempros - Reddit. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank. [Link]
-
Process for producing 3,5-difluoroaniline. European Patent Office. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. [Link]
-
Resolving API Impurity Issues in Drug Development | Pharmaguideline. [Link]
-
Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Advances in Cross-Coupling Reactions. Molecules. [Link]
- Process for preparing 1-bromo-3,5-difluorobenzene.
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts | Request PDF - ResearchGate. [Link]
-
Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... - ResearchGate. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]
- 10. 2,3-Difluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 11. 2,3-Difluoroaniline(4519-40-8) 13C NMR [m.chemicalbook.com]
- 12. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Improving Yield in 5-Bromo-2,3-difluoroaniline Cross-Coupling Reactions
Welcome to the technical support center for optimizing cross-coupling reactions with 5-Bromo-2,3-difluoroaniline. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the efficiency and yield of their synthetic routes involving this challenging substrate. The inherent electronic properties of this compound—namely, the strong electron-withdrawing effects of the two fluorine atoms—present unique hurdles that require carefully considered strategies to overcome.
The electron-deficient nature of the aromatic ring activates the C-Br bond, which is favorable for the initial oxidative addition step in palladium-catalyzed cycles.[1][2][3] However, this same electronic pull significantly reduces the nucleophilicity of the aniline's nitrogen atom, making subsequent steps in reactions like C-N bond formation particularly difficult.[4] This guide provides field-proven insights, troubleshooting protocols, and detailed methodologies to help you navigate these challenges and achieve high-yield outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound has stalled or resulted in a very low yield. What are the most likely causes?
Low conversion is the most common issue with this substrate. The root cause often lies in a combination of factors related to its electronic properties. The primary culprits include:
-
Suboptimal Catalyst-Ligand System: The electron-deficient nature of the substrate requires a highly active catalyst. Standard or less electron-rich ligand systems may fail to effectively promote the catalytic cycle, particularly the reductive elimination step.[4]
-
Inappropriate Base Selection: The choice of base is critical. For C-N couplings, a base that is too weak may not effectively deprotonate the weakly nucleophilic aniline.[4] For C-C couplings, an inappropriate base can lead to side reactions.
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation if the reaction is not rigorously maintained under an inert atmosphere.[1][5] Impurities in reagents or solvents can also poison the catalyst.
-
Prevalence of Side Reactions: The challenging nature of the desired coupling can allow side reactions to become dominant. These include hydrodehalogenation (debromination), protodeboronation of the boronic acid partner (in Suzuki reactions), and homocoupling.[1]
Q2: I'm observing a significant amount of debrominated starting material (2,3-difluoroaniline) in my reaction mixture. How can I prevent this?
Hydrodehalogenation, or debromination, is a common side reaction where the bromine atom is replaced by a hydrogen. This often occurs when the catalytic cycle is inefficient, leading the palladium-hydride species (which can arise from various sources, including trace water or the solvent) to react with the starting material.
To minimize debromination:
-
Optimize the Ligand: Switch to bulkier, more electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands stabilize the palladium center and accelerate the rate of cross-coupling relative to competing side reactions.[4][6]
-
Use High-Purity Reagents: Ensure your solvents and reagents are anhydrous and of high purity to minimize sources of palladium-hydride formation.[7]
-
Screen Different Bases: The choice of base can influence the rate of this side reaction. Experiment with different inorganic or alkoxide bases to find the optimal balance for your specific coupling partners.
Q3: In my Suzuki coupling, I'm losing my boronic acid partner to protodeboronation. What are the best practices to avoid this?
Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often base- or water-mediated.
Strategies to mitigate protodeboronation include:
-
Use Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents to minimize water content.[1]
-
Employ Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[1]
-
Select a Milder Base: If using a strong base, consider switching to a weaker one like K₂CO₃ or K₃PO₄, which are less likely to promote this side reaction.[8][9]
-
Control Reaction Temperature: Higher temperatures can accelerate protodeboronation. Run the reaction at the lowest effective temperature.
Frequently Asked Questions (FAQs)
FAQ 1: What is the best palladium catalyst and ligand system for Buchwald-Hartwig amination with this compound?
Due to the low nucleophilicity of the aniline, a highly active catalytic system is essential. The most successful approaches utilize modern, bulky, and electron-rich biaryl phosphine ligands.
-
Recommended Ligands: XPhos, RuPhos, and BrettPhos are specifically designed to facilitate C-N bond formation with challenging, electron-deficient anilines.[4] These ligands promote the crucial reductive elimination step of the catalytic cycle.[10][11]
-
Recommended Precatalysts: For improved reproducibility and ease of use, well-defined palladium precatalysts are highly recommended over generating the active catalyst in situ. G3 or G4 precatalysts based on the aforementioned ligands (e.g., XPhos Pd G3) are excellent choices as they rapidly form the active LPd(0) species upon exposure to a base.[4][10]
FAQ 2: What is the optimal base and solvent combination for a Suzuki-Miyaura coupling with this substrate?
The ideal combination depends on the specific boronic acid being used, but general guidelines apply.
-
Bases: A common and effective choice is an aqueous solution of an inorganic base like K₂CO₃ or K₃PO₄.[8] For more challenging couplings, cesium carbonate (Cs₂CO₃) can sometimes provide higher yields.[12]
-
Solvents: Ethereal solvents are preferred. A mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 ratio) is a standard system that works well with inorganic bases.[13][14] Other options include dimethoxyethane (DME) or toluene. Always use degassed solvents to protect the catalyst.
FAQ 3: How critical is maintaining an inert atmosphere, and what is the best way to achieve it?
Maintaining a strictly inert atmosphere is absolutely critical for success. The active Pd(0) catalyst is highly sensitive to oxygen and will be rapidly oxidized to an inactive state, halting the reaction.[5] Oxygen can also promote the homocoupling of boronic acids, a common side reaction.[1]
Best Practices for Inerting:
-
Glassware Preparation: Thoroughly oven-dry all glassware and allow it to cool under a stream of inert gas (argon or nitrogen).[7]
-
Degassing Solvents: Before use, degas the reaction solvent by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Schlenk Technique: Assemble the reaction under a positive pressure of inert gas using standard Schlenk line or glovebox techniques.[7] Add all solid reagents first, then evacuate and backfill the flask with inert gas three times before adding the degassed solvent via syringe.[4]
Data Presentation: Recommended Starting Conditions
The following tables provide validated starting points for reaction optimization. Yields are highly dependent on the specific coupling partner.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Phenylboronic Acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 80-90 |
| Heteroarylboronic Acid | Pd₂(dba)₃ (2) | SPhos (4-5) | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 100 |
| Alkylboronic Ester | CataCXium A Palladacycle (10) | - | Cs₂CO₃ (2) | 2-MeTHF/H₂O (10:1) | 80 |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Primary Alkylamine | XPhos Pd G3 (2-4) | - | NaOtBu (1.5) | Toluene | 100-110 |
| Secondary Amine | RuPhos Pd G4 (2-4) | - | LHMDS (1.5) | Dioxane | 100 |
| Aniline | BrettPhos Pd G3 (3-5) | - | KOtBu (2) | Toluene | 110 |
Visualized Workflows and Mechanisms
Catalytic Cycles
To understand the reaction, it is crucial to visualize the catalytic cycle. The following diagrams illustrate the key steps for both Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Experimental Protocols
The following are generalized, step-by-step protocols that serve as an excellent starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inerting: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere. [4]3. Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 ratio, to achieve a 0.1-0.2 M concentration) via syringe. [14]5. Reaction: Place the flask in a preheated oil bath at 80–100 °C and stir vigorously for 12–24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS analysis of small aliquots.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. [14]8. Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%) and the strong base (e.g., NaOtBu, 1.5 equiv).
-
Inerting: Seal the tube, evacuate, and backfill with argon or nitrogen (repeat three times).
-
Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equiv) and the coupling amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe to achieve a concentration of 0.1-0.2 M. [4]5. Reaction: Place the sealed tube in a preheated oil bath at 100–110 °C and stir vigorously for 12–24 hours. [4]6. Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a short pad of Celite to remove palladium black and inorganic salts. [4]8. Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel.
References
- Kinzel, T., et al. (2010). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health.
- BenchChem (2025). Application Notes: Suzuki Coupling Protocol for 5-Bromo-2-chlorobenzo[d]thiazole. BenchChem.
- Ranu, B. C., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- BenchChem (2025). Improving the yield of 2-Bromo-5-(trifluoromethyl)aniline Suzuki coupling reactions. BenchChem.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- BenchChem (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. BenchChem.
- Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- BenchChem (2025). Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline with Arylboronic Acids. BenchChem.
- WuXi AppTec (2022). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- Tombolato, S. O., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry.
- The Organic Chemistry Tutor (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
- BenchChem (2025). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. BenchChem.
- On-Demand Chemical Supply (2026). The Chemistry Behind 5-Bromo-2,4-difluoroaniline: Reactivity and Synthesis Pathways. On-Demand Chemical Supply.
- Sigma-Aldrich. Scale-Up Guide: Buchwald-Hartwig Amination. Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. youtube.com [youtube.com]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of 5-Bromo-2,3-difluoroaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving 5-bromo-2,3-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties with this specific, yet important, substrate. The inherent electronic and steric properties of this compound make it a "difficult" coupling partner, often leading to low yields, incomplete reactions, or significant byproduct formation.
This document provides a structured, question-and-answer-based approach to troubleshoot common issues, offering not just solutions but also the underlying scientific principles to empower your experimental design.
Section 1: Frequently Asked Questions (FAQs) - First-Pass Troubleshooting
This section addresses the most common initial queries and provides a solid foundation for setting up your reaction.
Q1: Why is the Suzuki coupling of this compound considered challenging?
The difficulty of this reaction stems from a combination of three factors inherent to the substrate's structure:
-
Electron-Deficient Aryl System: The two fluorine atoms are highly electron-withdrawing, which significantly lowers the electron density of the aromatic ring. While this can facilitate the initial oxidative addition step, it can also influence subsequent steps in the catalytic cycle.
-
Steric Hindrance: The fluorine atom at the 2-position (ortho to the bromine) creates steric congestion around the reaction site. This bulk can impede the approach of the palladium catalyst, slowing down the oxidative addition step.
-
Coordinating Aniline Group: The unprotected amino group (-NH₂) is a Lewis base and can coordinate to the palladium center. This coordination can sometimes inhibit catalytic activity by occupying a coordination site needed for the catalytic cycle to proceed.[1]
Q2: I'm getting low to no conversion of my starting material. What is the most likely cause?
For an electron-deficient and sterically hindered aryl bromide like this, low conversion is most often traced back to an inefficient catalyst system. The primary bottleneck is typically a slow or inhibited oxidative addition step. The catalyst must be sufficiently electron-rich to readily react with the C-Br bond and bulky enough to promote the subsequent reductive elimination step. A suboptimal ligand choice is the usual culprit.
Q3: What is a good starting point for catalyst and ligand selection for this substrate?
For challenging substrates, moving beyond simple catalysts like Pd(PPh₃)₄ is essential. The most successful systems for electron-deficient and sterically hindered partners utilize bulky, electron-rich phosphine ligands.[2][3]
Recommended Starting Systems:
| Catalyst Precursor | Ligand | Rationale |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or SPhos | These are highly electron-rich and bulky ligands, proven to be effective for challenging couplings, including those with aryl chlorides, which are less reactive than bromides.[2] They accelerate oxidative addition and reductive elimination. |
| Pd(dppf)Cl₂ | (dppf is the ligand) | This ferrocene-based catalyst is a robust choice, often showing good performance across a range of substrates.[5][6] It provides a good balance of electron-richness and stability. |
Start with a catalyst loading of 1-2 mol% and a ligand-to-palladium ratio of 1.1:1 to 2:1.
Q4: How does the choice of base impact the reaction, and which one should I start with?
The base plays a crucial role in the Suzuki-Miyaura reaction; its primary function is to activate the boronic acid for the transmetalation step by forming a more nucleophilic borate species.[7][8][9] The choice of base can significantly affect yield and byproduct formation.
-
Recommended Starting Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is an excellent starting point. K₃PO₄ is often favored for difficult couplings as it is effective even under anhydrous conditions, which can help suppress protodeboronation of the boronic acid.[10]
-
Strength Considerations: Very strong bases like hydroxides (NaOH, KOH) can sometimes promote side reactions. Weaker bases may not be sufficient to facilitate transmetalation efficiently.
-
Solubility: The base must have some solubility in the reaction medium. Using a mixed solvent system (e.g., an organic solvent with water) can help.
Q5: What solvent system is recommended for this coupling?
The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. It also influences the activity of the base and the stability of the catalytic species.[11][12]
-
Good Starting Choices: A mixture of an ethereal or aromatic solvent with water is common.
-
1,4-Dioxane / Water (e.g., 4:1 ratio)
-
Toluene / Water (e.g., 4:1 ratio)
-
2-MeTHF / Water (a greener alternative to THF/Dioxane)[10]
-
-
Polar Aprotic Solvents: Solvents like DMF can also be effective, particularly if solubility is an issue.[13]
-
Degassing is Critical: Regardless of the solvent chosen, it is imperative to thoroughly degas it before use (e.g., by sparging with argon or nitrogen for 20-30 minutes). Oxygen can lead to the oxidative homocoupling of the boronic acid, a common byproduct.[10]
Section 2: Troubleshooting Guide - In-Depth Problem Solving
If initial attempts fail, this guide provides a logical workflow to diagnose and solve specific experimental issues.
Problem: Low Yield / Incomplete Conversion
Symptom: Your reaction stalls, leaving a significant amount of this compound unreacted, as observed by TLC or LCMS analysis.
Caption: Troubleshooting workflow for low conversion.
-
Detailed Analysis & Solutions:
-
Cause: Inefficient Oxidative Addition or Reductive Elimination. As discussed, the combination of steric hindrance and the potentially inhibiting aniline group can slow the key steps of the catalytic cycle.
-
Solution: A systematic screening of more potent catalyst systems is the most effective approach. The ligands from the Buchwald portfolio are specifically designed for such challenges. Consider trying second- and third-generation ligands (e.g., RuPhos, BrettPhos) or pre-catalysts (e.g., XPhos Pd G2/G3), which offer enhanced stability and activity.[2] These systems are designed to create a highly active, monoligated Pd(0) species, which is ideal for hindered substrates.
-
Problem: Significant Byproduct Formation
Symptom: Your reaction consumes the starting material, but the yield of the desired product is low, with one or more significant byproducts detected.
| Byproduct Observed | Likely Cause | Recommended Solution(s) |
| Homocoupling of Boronic Acid (Ar-Ar from your coupling partner) | Presence of oxygen in the reaction mixture. | 1. Ensure meticulous degassing of all solvents and water. 2. Maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the reaction.[10] |
| Protodeboronation (Boronic acid is converted back to Ar-H) | Hydrolysis of the C-B bond, often exacerbated by high temperatures and aqueous base. | 1. Switch to anhydrous conditions using a base like K₃PO₄ or CsF. 2. Use a more stable boronic acid derivative, such as a pinacol ester (BPin). 3. Try a lower reaction temperature if possible.[10] |
| Dehalogenation (this compound is converted to 2,3-difluoroaniline) | A hydride source in the reaction mixture leads to reductive elimination of Ar-H instead of Ar-Ar'. Common sources are amine bases or alcoholic solvents.[14] | 1. Avoid amine bases (e.g., triethylamine). 2. If using an alcohol as a solvent or co-solvent, switch to a non-protic system (e.g., dioxane, toluene). |
| Palladium Black Precipitation | The Pd(0) catalyst has aggregated and precipitated out of solution, rendering it inactive.[15] | 1. Ensure the ligand-to-palladium ratio is sufficient (try 2:1). 2. Use a ligand that better stabilizes the Pd(0) species (e.g., bulky biaryl phosphines). 3. Check for impurities in reagents that might be poisoning the catalyst. |
Section 3: Recommended Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Screening Conditions (Small Scale)
This protocol is designed to efficiently test different catalyst systems.
-
Preparation: To a 4 mL vial equipped with a magnetic stir bar, add this compound (0.1 mmol, 1.0 equiv), the desired boronic acid or ester (0.12 mmol, 1.2 equiv), and the chosen base (e.g., K₃PO₄, 0.2 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.002 mmol, 2 mol% Pd) and the ligand (e.g., XPhos, 0.0044 mmol, 4.4 mol%). If using a pre-formed catalyst like XPhos Pd G2, add 0.002 mmol (2 mol%).
-
Solvent Addition: Add 1.0 mL of degassed solvent (e.g., 1,4-dioxane).
-
Reaction: Seal the vial tightly with a Teflon-lined cap. Remove from the glovebox and place in a preheated heating block at 80-100 °C.
-
Monitoring: Stir vigorously for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing via LCMS or TLC.
-
Workup (for analysis): Cool the reaction to room temperature. Dilute with ethyl acetate (2 mL), filter through a small plug of celite, and concentrate the filtrate for analysis.
Protocol 2: Optimized Conditions for Gram-Scale Synthesis
This protocol is a scaled-up version based on a likely successful screening outcome.
-
Setup: To a dry, three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add this compound (5.0 mmol, 1.0 g), the boronic acid (6.0 mmol, 1.2 equiv), and K₃PO₄ (10.0 mmol, 2.1 g).
-
Inerting: Evacuate and backfill the flask with nitrogen three times.
-
Catalyst Addition: Under a positive flow of nitrogen, add the catalyst system (e.g., XPhos Pd G2, 0.05 mmol, 1 mol%).
-
Solvent Addition: Add 25 mL of degassed 2-MeTHF and 5 mL of degassed water via syringe.
-
Reaction: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LCMS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (25 mL). Separate the layers. Wash the organic layer with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Section 4: Understanding the "Why" - Mechanistic Insights
A grasp of the catalytic cycle explains why specific conditions are recommended. The Suzuki-Miyaura coupling proceeds via a Pd(0)/Pd(II) cycle.[2]
Caption: The fundamental Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step. Bulky, electron-rich ligands are critical here because they increase the electron density on the palladium, making it more nucleophilic and accelerating its reaction with the aryl bromide.
-
Transmetalation: The organic group from the activated boronic acid (the borate) is transferred to the palladium center, displacing the halide. The base is essential for this step.
-
Reductive Elimination: The two organic groups on the palladium couple and are expelled as the final product, regenerating the active Pd(0) catalyst, which re-enters the cycle. Bulky ligands also promote this step by creating steric strain that is relieved upon product formation.
For this compound, a catalyst system with a bulky ligand like XPhos creates a sterically defined pocket that favors the formation of the desired product and accelerates the otherwise difficult reductive elimination step, preventing catalyst decomposition.
References
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances.
- Screening of palladium catalysts for the Suzuki coupling of... (n.d.).
- The effect of various bases on the Suzuki coupling reaction. (n.d.).
- A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. (2001). The Journal of Organic Chemistry.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). Europe PMC.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). AROADS.
- A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. (2025). Benchchem.
- Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. (2009).
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – An Asian Journal.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014).
- Common Byproducts in Suzuki Coupling. (2023). YouTube.
- How to approach choosing reaction conditions for Suzuki? (2022). Reddit.
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Managing 5-Bromo-2,3-difluoroaniline
Welcome to the technical support center for 5-Bromo-2,3-difluoroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but challenging building block. My goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges posed by this substrate and the field-proven strategies to overcome them. The inherent reactivity profile of this molecule, governed by a complex interplay of electronic and steric effects, requires a rational, informed approach to experimental design.
The core challenge with this compound stems from the two powerful, electron-withdrawing fluorine atoms. These atoms significantly decrease the electron density of the entire aromatic ring. This has two primary consequences:
-
Deactivation of the Aniline Group: The nucleophilicity and basicity of the amino group are severely diminished, making reactions like acylation, alkylation, and N-arylation difficult.[1][2]
-
Modulation of the C-Br Bond: While electron-withdrawing groups can facilitate the initial oxidative addition step in cross-coupling reactions, the overall electronic poverty of the system can complicate other steps in the catalytic cycle.[3]
This guide is structured into two main parts: a Troubleshooting Guide for when your reactions are failing, and a set of Frequently Asked Questions to build your foundational knowledge.
Part 1: Troubleshooting Guide
This section addresses specific, common experimental failures in a direct question-and-answer format.
Q1: My Suzuki-Miyaura coupling with this compound is giving low yield, stalling, or failing completely. What should I troubleshoot?
A1: This is a classic problem. While the C-Br bond is an excellent handle for cross-coupling, the electron-deficient nature of the aniline substrate requires a carefully optimized catalyst system to drive the reaction efficiently. Standard conditions, such as Pd(PPh₃)₄ with Na₂CO₃, are often insufficient. The root cause of failure typically lies in either a slow oxidative addition or a difficult reductive elimination step.
Here is a logical workflow for troubleshooting:
Expert Insight: The breakthrough in coupling electron-deficient substrates came with the development of sterically hindered, electron-rich phosphine ligands.[4] These ligands promote both the crucial oxidative addition step and the final reductive elimination step of the catalytic cycle, preventing catalyst decomposition and increasing turnover.[5][6]
| Parameter | Initial Condition (Often Fails) | Recommended Optimization | Rationale |
| Pd Source | Pd(PPh₃)₄ | Pd(OAc)₂, Pd₂(dba)₃, or a G3/G4 Precatalyst | In situ generation from Pd(0) or Pd(II) sources with modern ligands is more effective. Precatalysts offer reproducibility. |
| Ligand | PPh₃ | XPhos, SPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands accelerate the catalytic cycle for challenging substrates.[4][7] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases are required to form the active boronate species for efficient transmetalation.[8][9] |
| Solvent | THF, DMF | 1,4-Dioxane, Toluene, DME (+/- H₂O) | Less coordinating solvents are often preferred. Water can sometimes aid in dissolving the base and accelerating the reaction.[10] |
| Temperature | Room Temp - 60 °C | 80 - 110 °C | Higher thermal energy is needed to overcome activation barriers. |
Q2: I'm attempting a Buchwald-Hartwig amination with this compound as the aryl bromide, but the reaction is slow and incomplete. How can I improve it?
A2: This is a demanding transformation. You are coupling an electron-deficient aryl bromide with a nucleophile (the amine). Success hinges on a catalyst system that can efficiently navigate the Pd(0)/Pd(II) catalytic cycle. The principles are similar to the Suzuki reaction: you need a highly active catalyst.
Key Troubleshooting Steps:
-
Ligand is Critical: This is the most important variable. Standard phosphine ligands will fail. You must use a modern Buchwald-Hartwig biarylphosphine ligand. Josiphos, XPhos, and BrettPhos are excellent starting points. These ligands create a bulky, electron-rich palladium center that facilitates oxidative addition and reductive elimination.
-
Base Selection: A strong, non-nucleophilic base is non-negotiable. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the bases of choice. They are strong enough to deprotonate the amine coupling partner (or the catalyst-amine complex) to facilitate the reaction without competing as a nucleophile. Weaker carbonate bases will not work.
-
Palladium Source: Use a reliable palladium source like Pd(OAc)₂ or Pd₂(dba)₃. For maximum reproducibility, especially on a larger scale, use a well-defined precatalyst (e.g., BrettPhos Pd G3). These are air-stable and generate the active Pd(0) species reliably.[11]
-
Solvent and Temperature: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard. These reactions typically require heat (80-110 °C) to proceed at a reasonable rate.
Expert Insight: The Buchwald-Hartwig amination revolutionized C-N bond formation because it created a general method that was far more tolerant of functional groups than classical methods.[12][13] For a substrate like ours, the challenge is activating the C-Br bond without the catalyst being deactivated. The bulky ligands create a coordinatively unsaturated Pd(0) species that readily undergoes oxidative addition.
Q3: Standard amide coupling conditions (e.g., HATU, HOBt/EDC) are ineffective for acylating the aniline group. How can I drive this reaction to completion?
A3: You have correctly identified a major hurdle. The fluorine atoms pull electron density away from the ring and, by extension, from the nitrogen atom. This reduces the nitrogen's lone pair availability (nucleophilicity), making it a very poor nucleophile.[14][15] Standard peptide coupling reagents are not potent enough to activate the carboxylic acid sufficiently for it to be attacked by this weakened aniline.
Hierarchy of Solutions:
-
The Acid Chloride Method (Most Robust): The most reliable method is to bypass activating agents altogether and increase the electrophilicity of the coupling partner.
-
Convert your carboxylic acid to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
React the crude acid chloride directly with the this compound, often in the presence of a non-nucleophilic base like pyridine or triethylamine (TEA) to scavenge the HCl byproduct. This method is highly effective for electron-deficient anilines.[16]
-
-
Using a Stronger Coupling Reagent: If the acid chloride route is not feasible due to other functional groups, you can try more powerful coupling reagents.
-
Propanephosphonic Acid Anhydride (T3P®): This is a highly efficient and clean coupling reagent that works well for forming amide bonds with unreactive amines. It generates a highly reactive mixed anhydride intermediate.
-
CDI (Carbonyldiimidazole) with DBU: This combination can be effective. CDI activates the carboxylic acid, and a strong base like DBU can help promote the final attack.
-
-
High-Temperature Acylation: In some cases, simply reacting the aniline with a carboxylic acid anhydride at high temperatures (e.g., >120 °C), sometimes neat or in a high-boiling solvent like xylenes, can force the reaction to completion via thermal dehydration.
Part 2: Frequently Asked Questions (FAQs)
Q4: What is the fundamental electronic reason for the low reactivity of the aniline group?
A4: The low reactivity is a direct consequence of the inductive and resonance effects of the fluorine substituents, combined with steric hindrance.
In essence, the fluorine atoms act like electronic sinks, pulling the nitrogen's lone pair of electrons into the aromatic system and making them less available to act as a nucleophile or a base. The ortho-fluorine further exacerbates this by physically impeding access to the nitrogen atom.[17][18]
Q5: What is the general philosophy for selecting catalysts and ligands for cross-coupling reactions with this substrate?
A5: The philosophy is to use a catalyst system that is highly active and resistant to deactivation . For electron-deficient aryl halides, the rate-limiting step can shift. You need a system that is robust across the entire catalytic cycle.
-
For Oxidative Addition: Use an electron-rich ligand. The high electron density on the palladium center facilitates its insertion into the C-Br bond. This is why bulky alkylphosphine or N-heterocyclic carbene (NHC) ligands are superior to simple triarylphosphines like PPh₃.[5][6]
-
For Reductive Elimination: Use a bulky ligand. Steric bulk around the metal center promotes the final bond-forming reductive elimination step to release the product and regenerate the active Pd(0) catalyst.[4][19]
This dual requirement for electron-richness and steric bulk is why the modern biarylphosphine ligands (the "Phos" ligands) developed by Buchwald and others are so successful for these challenging substrates.
Q6: Are there any special considerations for handling and storing this compound?
A6: Yes. Like many anilines, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as acutely toxic if swallowed.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture. Over time, anilines can slowly oxidize and darken in color upon exposure to air and light. While minor discoloration may not affect reactivity in cross-coupling, it is best to use material that is light in color (e.g., off-white to tan solid). For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.
Part 3: Detailed Experimental Protocols
Disclaimer: These are generalized protocols and may require optimization for your specific coupling partners. All reactions should be carried out under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol uses a modern, well-defined precatalyst for robustness and reproducibility.
-
Reaction Setup: To a flame-dried reaction vial, add this compound (1.0 eq), the boronic acid or pinacol ester (1.3 eq), and potassium phosphate tribasic (K₃PO₄, 3.0 eq).
-
Catalyst Addition: Add the precatalyst, XPhos Pd G3 (0.02 eq, 2 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.1 M with respect to the aniline.
-
Degassing: Seal the vial and thoroughly degas the mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Robust Amide Bond Formation via Acid Chloride
This protocol is highly effective for overcoming the low nucleophilicity of the aniline.
-
Acid Chloride Formation: In a separate flask, dissolve the carboxylic acid (1.0 eq) in a minimal amount of anhydrous dichloromethane (DCM). Add a catalytic drop of DMF. Slowly add oxalyl chloride (1.5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases. Concentrate under reduced pressure to remove excess oxalyl chloride (co-evaporate with toluene if necessary). The crude acid chloride is used immediately.
-
Amide Coupling: Dissolve this compound (1.1 eq) in anhydrous DCM or pyridine. Cool the solution to 0 °C.
-
Addition: Add a solution of the crude acid chloride (1.0 eq) in DCM dropwise to the aniline solution. If using DCM as the solvent, add triethylamine (1.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃). Separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
- Vertex AI Search. (2026).
- NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
- ResearchGate. (n.d.). Table 1.
- ACS Publications. (2025). Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline.
- MDPI. (n.d.).
- NIH. (2023). Difluoroalkylation of Anilines via Photoinduced Methods.
- Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Harvard University.
- Master Organic Chemistry. (2017).
- Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- Chemistry LibreTexts. (2019). 7.8: The Nucleophile.
- Quora. (2015).
- ACS Publications. (n.d.). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ACS Publications. (n.d.). Oxidation of Electron-Deficient Anilines by HOF. A Route to Nitro-Containing Compounds for Molecular Electronic Devices.
- Sci-Hub. (2002).
- Wikipedia. (n.d.). Ortho effect.
- PubMed. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Sigma-Aldrich. (n.d.). This compound.
- Khan Academy. (n.d.). Nucleophilicity (nucleophile strength).
- Chemistry Steps. (n.d.). Reactions of Aniline.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- NIH. (n.d.). Palladium-catalysed C–H arylation of benzophospholes with aryl halides.
- zora.uzh.ch. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine.
- Chemistry LibreTexts. (2023). Nucleophile.
- Rout, M. K., et al. (1991).
- YouTube. (2025).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid....
- Wikipedia. (n.d.).
- ResearchGate. (2017). A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid....
- A to Z Chemistry - WordPress.com. (2020). Ortho effect.
- Benchchem. (n.d.). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- BYJU'S. (n.d.). Ortho Effect.
- ResearchGate. (n.d.). Electron‐deficient anilines, scalability, safety analysis and....
- Chemistry LibreTexts. (2023).
- Beilstein Journal of Organic Chemistry. (n.d.).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. nbinno.com [nbinno.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. quora.com [quora.com]
- 18. byjus.com [byjus.com]
- 19. pubs.acs.org [pubs.acs.org]
preventing protodeboronation in Suzuki reactions with 5-Bromo-2,3-difluoroaniline
Welcome to the technical support center dedicated to navigating the complexities of Suzuki-Miyaura cross-coupling reactions with 5-Bromo-2,3-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly the undesired side reaction of protodeboronation, when working with this electron-rich and sterically hindered substrate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance your reaction success.
Understanding the Challenge: The Protodeboronation Problem
Protodeboronation is a pervasive side reaction in Suzuki couplings where the carbon-boron bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen bond.[1] This process consumes your valuable boronic acid or ester, leading to reduced yields of the desired biaryl product and complicating purification. The substrate, this compound, is particularly susceptible due to its electronic properties. The electron-donating aniline group increases the electron density on the aromatic ring, which can facilitate protodeboronation, especially under the basic conditions required for the Suzuki-Miyaura reaction.
Frequently Asked Questions (FAQs)
Q1: Why is protodeboronation so prevalent with this compound?
A1: The primary reason lies in the electronic nature of the substrate. The strong electron-donating amino group increases the electron density of the aromatic ring, making the boronic acid coupling partner more susceptible to protonolysis (reaction with a proton source). This is a classic example of how substrate electronics can significantly influence the competition between the desired catalytic cycle and off-cycle decomposition pathways.
Q2: I'm observing significant amounts of the deborylated arene from my boronic acid. What is the first parameter I should investigate?
A2: The choice of base is the most critical starting point. While a base is essential to activate the boronic acid for transmetalation, strong bases and the presence of water can accelerate protodeboronation.[2] We recommend starting with milder bases.
Q3: Can the choice of palladium catalyst and ligand influence the extent of protodeboronation?
A3: Absolutely. The ligand sphere around the palladium center dictates the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[3] For electron-rich substrates like this compound, a ligand that promotes rapid transmetalation and reductive elimination relative to protodeboronation is key. Bulky, electron-rich phosphine ligands are often a good choice.
Q4: Should I be using a boronic acid or a boronic ester?
A4: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[4] They act as a "slow-release" source of the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus minimizing the rate of the undesired side reaction.[1]
Q5: Does temperature play a significant role in protodeboronation?
A5: Yes, higher temperatures can accelerate protodeboronation.[2] While elevated temperatures are often necessary to drive the desired coupling to completion, finding the optimal temperature that balances a reasonable reaction rate with minimal side reactions is crucial.[5]
Troubleshooting Guide: Minimizing Protodeboronation
This section provides a systematic approach to troubleshooting and optimizing your Suzuki reaction with this compound.
The Competing Pathways
To effectively troubleshoot, it's essential to visualize the competing catalytic cycles. The desired Suzuki-Miyaura coupling pathway leads to your product, while the protodeboronation pathway consumes your boronic acid.
Caption: Competing pathways in Suzuki reactions.
Systematic Optimization Strategy
We recommend a systematic approach to optimizing your reaction conditions. The following table outlines key parameters, their impact on protodeboronation, and suggested modifications.
| Parameter | High Protodeboronation Conditions | Recommended Optimization | Rationale |
| Base | Strong, aqueous bases (e.g., NaOH, KOH) | Weaker, less nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[6] | Reduces the rate of base-mediated protodeboronation. |
| Solvent | Protic solvents (e.g., alcohols) | Anhydrous aprotic solvents (e.g., Toluene, Dioxane, 2-MeTHF)[2] | Minimizes the availability of proton sources. |
| Boronic Reagent | Boronic Acid | Pinacol boronate or MIDA boronate ester[1] | Increases stability and provides a slow release of the active species. |
| Temperature | High temperatures (>100 °C) | Lower temperatures (70-90 °C)[7] | Slows the rate of protodeboronation relative to the desired coupling. |
| Catalyst Loading | Low loading with slow catalyst | Higher catalyst loading (if necessary)[2] | Can accelerate the productive reaction to outcompete the side reaction. |
| Ligand | Small, electron-poor ligands | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) | Promotes faster rates of oxidative addition and reductive elimination. |
Experimental Protocols
Protocol 1: General Screening Conditions for Suzuki Coupling of this compound
This protocol provides a robust starting point for your optimization efforts.
Materials:
-
This compound
-
Arylboronic pinacol ester (1.2 equivalents)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (5 mol%)
-
K₃PO₄ (2.0 equivalents)
-
Anhydrous Toluene (0.1 M)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic pinacol ester (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
In a separate vial, dissolve Pd₂(dba)₃ (0.025 mmol) and XPhos (0.05 mmol) in anhydrous toluene (5 mL).
-
Add the catalyst solution to the Schlenk tube containing the solids.
-
Seal the Schlenk tube and heat the reaction mixture at 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
Caption: Suzuki coupling experimental workflow.
In-Depth Scientific Discussion
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[8] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to furnish the biaryl product and regenerate the Pd(0) catalyst.[3]
Protodeboronation is a major competing pathway that occurs outside of the main catalytic cycle. It is often base-catalyzed and involves the reaction of the boronic acid or its boronate form with a proton source, typically water.[1] For electron-rich substrates, the transmetalation step can be slow, allowing more time for the boronic acid to undergo this undesired reaction.
The strategies outlined in this guide are designed to manipulate the kinetics of the reaction to favor the productive Suzuki coupling. By using milder bases and anhydrous solvents, we reduce the rate of protodeboronation. The use of bulky, electron-rich ligands accelerates the rate-limiting steps of the Suzuki cycle, effectively outcompeting the protodeboronation pathway. Furthermore, the use of boronic esters as "slow-release" precursors maintains a low concentration of the highly reactive boronic acid, further suppressing the side reaction.[1]
By carefully considering and systematically optimizing these parameters, researchers can successfully achieve high yields in the Suzuki coupling of challenging substrates like this compound.
References
- A Suzuki–Miyaura cross-coupling reaction was developed on unprotected ortho-bromoanilines. This operationally simple reaction was developed for the diversification of glucocorticoid receptor modulators (GRMs), showed compatibility to various boronic esters featuring unique functionalities, and was demonstrated on a gram scale. RSC Advances, 2024.
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
- Protodeboron
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017.
- Reaction of aryl boronic acid 56 with aniline 57 using 25 wt% Cu-Mn catalyst.
- Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 2011.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- For the pro's (Suzuki). Reddit.
- The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 2024.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2018.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2012.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 2012.
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 2016.
- How does fluorinated boronic acids influences the Suzuki coupling reactions?
- Suzuki Coupling. Organic Chemistry Portal.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Syntheses of Functionalized Alkenes, Arenes, and Cycloalkenes via a Hydrobor
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- preventing protodeboronation in Suzuki reactions of bromo-naphthyridines. Benchchem.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Reaction Condition Screening for 5-Bromo-2,3-difluoroaniline
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 5-Bromo-2,3-difluoroaniline. This guide is designed to provide in-depth technical assistance and field-proven insights to help you navigate the common challenges encountered when using this versatile building block in cross-coupling reactions. Our focus is on providing not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your synthetic routes effectively.
Introduction to this compound in Cross-Coupling Chemistry
This compound is a valuable synthetic intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals. Its utility primarily lies in its ability to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse functionalities.
However, the electronic properties of this substrate present unique challenges. The presence of two electron-withdrawing fluorine atoms, in addition to the bromine atom, significantly reduces the electron density of the aromatic ring. This deactivation can render the C-Br bond less reactive towards oxidative addition to the palladium(0) catalyst, a critical step in most cross-coupling catalytic cycles. Furthermore, the aniline moiety itself is a relatively weak nucleophile, which can complicate C-N bond-forming reactions.
This guide will provide a structured approach to reaction condition screening for two of the most common transformations involving this compound:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds.
We will explore common pitfalls and provide detailed troubleshooting guides in a user-friendly question-and-answer format.
Section 1: Suzuki-Miyaura Coupling with this compound
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl and vinyl-aryl structures.[1] When working with an electron-deficient substrate like this compound, careful optimization of the reaction parameters is crucial for achieving high yields.
Troubleshooting and FAQs for Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction with this compound is not proceeding, or the yield is very low. What are the most likely causes?
A1: Low reactivity in Suzuki-Miyaura couplings with this substrate typically stems from one or more of the following factors:
-
Inefficient Oxidative Addition: The electron-deficient nature of the aryl bromide makes the initial oxidative addition of the C-Br bond to the Pd(0) catalyst the rate-limiting step.[2]
-
Poor Transmetalation: The transfer of the organic group from the boronic acid to the palladium center can be sluggish. This step is highly dependent on the choice of base and solvent.[3]
-
Catalyst Deactivation: The formation of inactive palladium black or side reactions can reduce the concentration of the active catalyst.
-
Protodeborylation of the Boronic Acid: The boronic acid can be cleaved by residual water or base before it has a chance to participate in the catalytic cycle.
Q2: How do I choose the right palladium catalyst and ligand for this substrate?
A2: For electron-deficient aryl bromides, the choice of ligand is critical to promote the challenging oxidative addition step. Electron-rich and bulky phosphine ligands are generally preferred as they stabilize the electron-rich Pd(0) center and facilitate the oxidative addition process.[3]
Here is a general screening table to guide your selection:
| Catalyst/Precatalyst | Ligand | Rationale & Comments |
| Pd(OAc)₂ or Pd₂(dba)₃ | Buchwald Ligands: SPhos, XPhos, RuPhos | These are generally the first choice for challenging couplings. Their bulk and electron-donating properties accelerate both oxidative addition and reductive elimination.[4] |
| Pd(PPh₃)₄ | (None) | A classic catalyst, but often less effective for electron-deficient substrates. It can be a good starting point for simple couplings. |
| PdCl₂(dppf) | dppf | The dppf ligand can be effective, particularly in preventing β-hydride elimination with certain substrates. |
Recommendation: Start your screening with a palladium acetate or Pd₂(dba)₃ precatalyst in combination with a bulky biarylphosphine ligand like SPhos or XPhos. These systems are often highly effective for challenging Suzuki couplings.[4]
Q3: What is the role of the base in this reaction, and which one should I use?
A3: The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[3] For electron-deficient systems, a moderately strong base is often required.
| Base | Solvent Compatibility | Comments |
| K₂CO₃ or Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | Standard choices for many Suzuki reactions. Often used in aqueous solvent mixtures. |
| K₃PO₄ | Toluene, Dioxane, THF | A stronger base that can be very effective for difficult couplings. Often used in anhydrous conditions. |
| NaOtBu or KOtBu | Toluene, Dioxane, THF | Strong bases that are generally not the first choice for Suzuki reactions due to potential side reactions, but can be effective in some cases. |
Recommendation: Begin your screening with K₃PO₄ in an anhydrous solvent like toluene or dioxane. If that fails, a biphasic system with K₂CO₃ or Cs₂CO₃ can be explored.
Experimental Protocol: Suzuki-Miyaura Reaction Condition Screening
This protocol outlines a general procedure for screening reaction conditions for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Reaction vials with stir bars
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Reaction Vial: To a dry reaction vial containing a stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Addition of Catalyst and Ligand: In a separate vial, pre-mix the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.1-1.5 times the moles of palladium). Add this mixture to the reaction vial.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Screening Variables:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (2.2 mol%) | PPh₃ (8 mol%) | RuPhos (2.2 mol%) |
| Base | K₃PO₄ (2 equiv) | K₂CO₃ (3 equiv) | K₃PO₄ (2 equiv) | Cs₂CO₃ (3 equiv) |
| Solvent | Toluene | Dioxane/H₂O (10:1) | Toluene | Dioxane |
| Temperature | 100 °C | 90 °C | 110 °C | 100 °C |
Section 2: Buchwald-Hartwig Amination with this compound
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5] When coupling an electron-deficient aniline like this compound, the nucleophilicity of the amine coupling partner and the efficiency of the reductive elimination step are key considerations.
Troubleshooting and FAQs for Buchwald-Hartwig Amination
Q1: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I am observing low conversion and several byproducts. What could be the issue?
A1: The challenges in this reaction are twofold: the reduced reactivity of the aryl bromide and the potential for side reactions involving the aniline starting material or product. Common issues include:
-
Slow Oxidative Addition: Similar to the Suzuki reaction, the electron-deficient nature of the aryl bromide can hinder this initial step.
-
Competitive Binding: The aniline product can sometimes act as a ligand for the palladium catalyst, leading to catalyst inhibition.
-
Base-Mediated Side Reactions: Strong bases can lead to decomposition of sensitive starting materials or products.
-
Inefficient Reductive Elimination: The final C-N bond-forming step can be slow, especially with electron-deficient anilines.
Q2: What is the best catalyst-ligand system for this type of amination?
A2: For the Buchwald-Hartwig amination of electron-deficient aryl bromides, bulky, electron-rich biarylphosphine ligands are highly recommended. These ligands accelerate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[6]
| Catalyst/Precatalyst | Ligand | Rationale & Comments |
| Pd(OAc)₂ or Pd₂(dba)₃ | Buchwald Ligands: XPhos, RuPhos, BrettPhos | These are the state-of-the-art ligands for challenging C-N couplings. They promote efficient reaction even with weakly nucleophilic amines. |
| PdCl₂(dppf) | dppf | Can be effective, but generally less active than the more modern Buchwald ligands for this type of transformation. |
| Pd(dba)₂ | Xantphos | A bidentate ligand that has shown effectiveness in some amination reactions, particularly in preventing β-hydride elimination. |
Recommendation: A combination of Pd₂(dba)₃ with XPhos or RuPhos is an excellent starting point for your reaction optimization.
Q3: The choice of base seems critical. Which base should I use for the amination of this compound?
A3: A strong, non-nucleophilic base is typically required for the deprotonation of the amine to form the palladium-amido complex, which is a key intermediate in the catalytic cycle.
| Base | Solvent Compatibility | Comments |
| NaOtBu or KOtBu | Toluene, Dioxane, THF | The most commonly used and effective bases for Buchwald-Hartwig aminations. |
| LiHMDS or KHMDS | Toluene, Dioxane, THF | Strong, non-nucleophilic bases that can be effective alternatives to alkoxides. |
| Cs₂CO₃ or K₃PO₄ | Toluene, Dioxane | Generally less effective than alkoxides for C-N coupling with primary amines, but can be useful for more nucleophilic amines or in specific cases to avoid base-sensitive functional groups. |
Recommendation: Sodium or potassium tert-butoxide is the base of choice for most Buchwald-Hartwig aminations.
Experimental Protocol: Buchwald-Hartwig Amination Condition Screening
This protocol provides a general method for screening conditions for the amination of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Reaction vials with stir bars
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Reaction Vial: To a dry reaction vial containing a stir bar, add this compound (1.0 equiv), the primary amine (1.1-1.5 equiv), and the base (1.5-2.0 equiv).
-
Addition of Catalyst and Ligand: In a separate vial, pre-mix the palladium precatalyst (1-3 mol%) and the phosphine ligand (1.1-1.5 times the moles of palladium). Add this mixture to the reaction vial.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath and stir at the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Screening Variables:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Pd Source | Pd₂(dba)₃ (1 mol%) | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) | Pd₂(dba)₃ (1 mol%) |
| Ligand | XPhos (2.2 mol%) | RuPhos (4.4 mol%) | BrettPhos (3.3 mol%) | Xantphos (2.2 mol%) |
| Base | NaOtBu (1.5 equiv) | KOtBu (1.5 equiv) | LiHMDS (1.8 equiv) | NaOtBu (1.5 equiv) |
| Solvent | Toluene | Dioxane | THF | Toluene |
| Temperature | 100 °C | 90 °C | 80 °C | 110 °C |
Visualizing the Workflow and Troubleshooting Logic
To aid in your experimental design and troubleshooting, the following diagrams illustrate the general workflow for reaction screening and a logical approach to diagnosing common issues.
General Workflow for Reaction Condition Screening
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
Concluding Remarks
The successful application of this compound in cross-coupling reactions is highly achievable with careful consideration of the reaction parameters. The electron-deficient nature of this substrate necessitates the use of modern, highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands. By systematically screening catalysts, ligands, bases, and solvents, and by understanding the mechanistic underpinnings of these reactions, researchers can effectively troubleshoot and optimize their synthetic procedures. This guide serves as a starting point for your investigations, and we encourage you to adapt these protocols to your specific synthetic challenges.
References
- Oldenhuis, N. J., et al. (2016). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry.
- Senn, H. M., et al. (2004). Oxidative Addition of Aryl Halides to Palladium(0)
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Fors, B. P., et al. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research.
- Urgaonkar, S., et al. (2005). A Versatile Protocol for the Suzuki-Miyaura Cross-Coupling of Hindered Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- Wolfe, J. P., et al. (1999). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides.
- Chemler, S. R., & Trauner, D. (2001). The intramolecular Buchwald-Hartwig amination and amidation reactions.
- Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular C-O Bond Formation. Journal of the American Chemical Society.
- Tewari, A., et al. (2006). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of 2- and 4-chloropyridines with arylboronic acids. Tetrahedron.
- Kambe, N., et al. (2002). Palladium-Catalyzed Cross-Coupling Reaction of Aryl Halides with Alkyl Grignard Reagents in the Presence of 1,3-Butadiene. The Journal of Organic Chemistry.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Wikipedia contributors. (2023).
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Chemistry LibreTexts. (2023). 2.
- The Organic Chemistry Tutor. (2021, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- Kania, M. J., et al. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- Amatore, C., & Pfluger, F. (2003). Mechanism of oxidative addition of palladium(0) with aromatic iodides in toluene, monitored at ultramicroelectrodes. Organometallics.
- Sunesson, Y., et al. (2014).
- Garcı́a-Fortanet, J., & Buchwald, S. L. (2008).
- Tóth, G., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Corpet, M., & Gandon, V. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
- Surry, D. S., & Buchwald, S. L. (2011).
Sources
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Bromo-Difluoroaniline Isomers for Drug Development Professionals
An In-Depth Analysis of 5-Bromo-2,3-difluoroaniline and its Positional Isomers in the Context of Synthetic Utility and Performance
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Bromo-difluoroanilines, as versatile building blocks, offer a trifecta of reactive sites: the amino group, the bromine atom for cross-coupling reactions, and the fluorine-substituted aromatic ring. The positional arrangement of these functionalities, however, is not trivial and can significantly influence the reactivity and ultimately the synthetic efficiency of these intermediates.
This guide provides a comprehensive comparison of this compound against its key positional isomers: 4-Bromo-2,3-difluoroaniline, 3-Bromo-2,5-difluoroaniline, and 2-Bromo-4,6-difluoroaniline. We will delve into their physicochemical properties, spectroscopic signatures, and critically, their differential performance in key synthetic transformations, supported by experimental insights.
Physicochemical and Spectroscopic Fingerprints: A Comparative Overview
The subtle shifts in the positions of the bromine and fluorine atoms on the aniline ring lead to distinct physicochemical properties and unique spectroscopic signatures for each isomer. These differences are critical for identification, purity assessment, and predicting their behavior in a reaction environment.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₆H₄BrF₂N | 208.00 | Not Reported | Solid |
| 4-Bromo-2,3-difluoroaniline | C₆H₄BrF₂N | 208.00 | Not Reported | Solid |
| 3-Bromo-2,5-difluoroaniline | C₆H₄BrF₂N | 208.01 | Not Reported | - |
| 2-Bromo-4,6-difluoroaniline | C₆H₄BrF₂N | 208.00 | 41-42[1] | White to Green to Brown powder to crystal |
| 4-Bromo-2,6-difluoroaniline | C₆H₄BrF₂N | 208.01 | 67-68[2] | White to crystal powder[2] |
Spectroscopic Data Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous identification of these isomers. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, which is directly influenced by the positions of the electron-withdrawing fluorine and bromine atoms.
| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 4-Bromoaniline (for reference) | 3.69 (s, 2H, NH₂), 6.59 (d, J=8.7 Hz, 2H, ArH), 7.26 (d, J=8.7 Hz, 2H, ArH)[3] | 110.22, 116.72, 132.02, 145.41[3] |
| 2,3-Difluoroaniline (for reference) | 3.77 (s, 2H, NH₂), 6.48-6.49 (m, 2H, ArH), 6.798 (m, 1H, ArH) | Not available in search results |
| 2-Bromo-4,6-difluoroaniline | 3.9 (s, 2H, NH₂), 6.793 (m, 1H, ArH), 7.014 (m, 1H, ArH)[4] | Not available in search results |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: A Causal Analysis
The synthetic utility of bromo-difluoroanilines is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The efficiency of these transformations is a direct consequence of the electronic and steric environment of the C-Br bond.
Suzuki-Miyaura Coupling: The Influence of Isomerism on C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of the aryl bromide in the oxidative addition step to the Pd(0) catalyst is a critical determinant of the overall reaction efficiency.
dot graph Suzuki_Coupling { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
A [label="Ar-Br\n(Bromo-difluoroaniline isomer)"]; B [label="Pd(0)L_n"]; C [label="Ar-Pd(II)(Br)L_n\n(Oxidative Addition)"]; D [label="Ar-B(OR)₂"]; E [label="Base"]; F [label="[Ar-Pd(II)-Ar']L_n\n(Transmetalation)"]; G [label="Ar-Ar'\n(Product)"]; H [label="Pd(0)L_n\n(Reductive Elimination)"];
A -> C; B -> C; C -> F; D -> F; E -> F; F -> G; F -> H; H -> B [style=dashed];
{rank=same; A; D; E;} {rank=same; C;} {rank=same; F;} {rank=same; G; H;} }
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.The electron-withdrawing nature of the fluorine atoms generally enhances the reactivity of the C-Br bond towards oxidative addition. However, the positional isomerism introduces subtle yet significant differences:
-
This compound: The two fluorine atoms are ortho and meta to the bromine. The ortho-fluorine atom will have a strong electron-withdrawing inductive effect, increasing the electrophilicity of the carbon bearing the bromine and likely accelerating the oxidative addition step.
-
4-Bromo-2,3-difluoroaniline: Here, the fluorine atoms are meta and para to the bromine. The para-fluorine's electron-withdrawing effect will be more pronounced, potentially making this isomer highly reactive in Suzuki couplings.
-
3-Bromo-2,5-difluoroaniline: With fluorine atoms ortho and para to the bromine, this isomer is also expected to be highly reactive due to the combined electron-withdrawing effects.
-
2-Bromo-4,6-difluoroaniline: The two fluorine atoms are meta to the bromine. While still activating, the electronic effect might be slightly less pronounced compared to isomers with ortho or para fluorine substitution.
While direct comparative experimental data for these specific isomers is scarce, studies on simpler bromoanilines show that the para-isomer (4-bromoaniline) often exhibits higher yields in shorter reaction times compared to the meta-isomer in Suzuki couplings. This suggests that the electronic activation from the para position is a dominant factor.
Buchwald-Hartwig Amination: Navigating Steric and Electronic Effects in C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The success of this reaction is highly dependent on the ligand, base, and the steric and electronic properties of the aryl halide.
dot graph Buchwald_Hartwig { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
A [label="Ar-Br\n(Bromo-difluoroaniline isomer)"]; B [label="Pd(0)L_n"]; C [label="Ar-Pd(II)(Br)L_n\n(Oxidative Addition)"]; D [label="R₂NH\n(Amine)"]; E [label="Base"]; F [label="[Ar-Pd(II)-NR₂]L_n\n(Amine Coordination & Deprotonation)"]; G [label="Ar-NR₂\n(Product)"]; H [label="Pd(0)L_n\n(Reductive Elimination)"];
A -> C; B -> C; C -> F; D -> F; E -> F; F -> G; F -> H; H -> B [style=dashed];
{rank=same; A; D; E;} {rank=same; C;} {rank=same; F;} {rank=same; G; H;} }
Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination.In the context of our bromo-difluoroaniline isomers, the following considerations are paramount:
-
Steric Hindrance: The presence of a substituent ortho to the bromine atom can significantly impede the approach of the bulky palladium catalyst and the amine, thereby slowing down the reaction. Therefore, 2-Bromo-4,6-difluoroaniline , with two meta-fluorine atoms, is sterically the most accessible at the reaction center. In contrast, This compound and 3-Bromo-2,5-difluoroaniline , each having one ortho-fluorine, will experience some steric hindrance.
-
Electronic Effects: As with the Suzuki coupling, electron-withdrawing fluorine atoms can facilitate the oxidative addition step. However, a very electron-poor aryl halide can make the final reductive elimination step more difficult. The optimal reactivity is often a balance of these opposing effects.
Given these factors, one might predict that the less sterically hindered isomers could be more amenable to a wider range of coupling partners in Buchwald-Hartwig aminations.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a general, self-validating protocol for the Suzuki-Miyaura coupling of a bromo-difluoroaniline isomer with an arylboronic acid. This protocol should be optimized for each specific isomer and coupling partner.
Materials:
-
Bromo-difluoroaniline isomer (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromo-difluoroaniline isomer, arylboronic acid, potassium carbonate, and a magnetic stir bar.
-
Add the toluene/water solvent mixture and degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of the degassed solvent mixture to form the active catalyst.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The progress of the reaction can be monitored by observing the disappearance of the starting bromo-difluoroaniline and the appearance of the more non-polar product spot on the TLC plate. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion: Selecting the Right Isomer for Your Synthetic Strategy
The choice between this compound and its positional isomers is a strategic decision that should be guided by the specific requirements of the synthetic route.
-
For Suzuki-Miyaura couplings , isomers with fluorine atoms ortho and/or para to the bromine, such as This compound , 4-Bromo-2,3-difluoroaniline , and 3-Bromo-2,5-difluoroaniline , are predicted to be more reactive due to stronger electronic activation.
-
For Buchwald-Hartwig aminations , where steric hindrance can be a significant barrier, the less hindered 2-Bromo-4,6-difluoroaniline may offer broader substrate scope and milder reaction conditions.
Ultimately, the optimal isomer will depend on the desired final product and the specific reaction conditions employed. It is imperative for researchers to consider both the electronic and steric profiles of these valuable building blocks to streamline their synthetic endeavors and accelerate the drug discovery process.
References
-
Sharma, V., et al. (2022). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry, Supporting Information. [Link]
-
Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]
-
Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. (2004). Journal of Fluorine Chemistry, 125(11), 1673-1678. [Link]
-
4-bromo-2, 6-difluoroaniline. UniVOOK Chemical. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry, 86(24), 17594–17605. [Link]
-
2-Bromo-4,6-Difluoroaniline. PubChem. [Link]
-
2,3-Difluoroaniline. PubChem. [Link]
-
4-Bromo-2,3-difluoroaniline. PubChem. [Link]
-
3-Bromo-2,5-difluoroaniline. PubChem. [Link]
-
4-Bromo-2,6-difluoroaniline. PubChem. [Link]
Sources
Navigating the Uncharted Territory of 5-Bromo-2,3-difluoroaniline Derivatives: A Comparative Guide to Biological Activity
A Senior Application Scientist's Perspective on Unlocking New Therapeutic Potential
For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is the lifeblood of innovation. Halogenated anilines, for instance, are a well-established class of building blocks in medicinal chemistry, forming the core of numerous approved drugs. Within this class, 5-Bromo-2,3-difluoroaniline presents a unique, yet underexplored, substitution pattern. While its isomers have paved the way for significant therapeutic advancements, the biological landscape of derivatives from this specific scaffold remains largely uncharted.
This guide provides a comparative analysis of the potential biological activities of this compound derivatives. In the absence of direct experimental data on this specific scaffold, we will leverage structure-activity relationship (SAR) insights from closely related bromo-difluoroaniline isomers to build a predictive framework. This guide will objectively compare the performance of these related compounds, provide supporting experimental data from existing literature, and detail the necessary protocols to empirically validate the therapeutic potential of novel this compound derivatives. Our aim is to equip researchers with a robust starting point for venturing into this promising area of medicinal chemistry.
The Rationale: Why this compound?
The strategic placement of halogen atoms on an aromatic ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine atoms, in particular, are known to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. The bromine atom offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries.
The 2,3-difluoro substitution pattern is of particular interest due to its potential to create unique electronic and steric environments compared to more commonly studied isomers like the 2,4- or 3,5-disubstituted anilines. This distinct arrangement could lead to novel interactions with biological targets and, consequently, unique therapeutic profiles.
A Comparative Look at Isomeric Scaffolds: Anticancer and Antimicrobial Activities
While direct data for this compound derivatives is scarce, a wealth of information exists for other bromo-difluoroaniline isomers. By examining these, we can infer the potential of our target scaffold.
Anticancer Potential: A Tale of Kinase Inhibition and Cytotoxicity
Derivatives of halogenated anilines have shown significant promise as anticancer agents, often by targeting key enzymes in cell signaling pathways. For example, compounds derived from the isomeric 5-Bromo-2,4-difluoroaniline have been investigated for their anticancer properties.[1] The core aniline structure is a common feature in many kinase inhibitors, where it often serves as a crucial pharmacophore for binding to the ATP-binding pocket of kinases.
Table 1: Comparative Anticancer Activity of Halogenated Aniline Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Phenylthiazole derivatives | SKNMC (Neuroblastoma) | >100 | [1] |
| Phenylthiazole derivatives | Hep-G2 (Hepatocarcinoma) | >100 | [1] |
| Phenylthiazole derivatives | MCF-7 (Breast Cancer) | >100 | [1] |
| Benzothiazole Aniline Platinum (II) Complexes | Various | Variable | [2] |
Note: The data presented is for related halogenated aniline derivatives and serves as a basis for predicting the potential activity of this compound derivatives.
The structure-activity relationship studies on these related compounds often highlight the importance of the substitution pattern on the aniline ring for their anticancer efficacy.[1][2][3] It is plausible that the unique electronic distribution conferred by the 2,3-difluoro substitution could lead to derivatives with novel kinase inhibitory profiles.
Antimicrobial Frontiers: Targeting Bacterial Growth and Biofilms
Substituted anilines have also been explored for their antimicrobial properties.[4][5][6] The mechanism of action is often attributed to the disruption of bacterial cell membranes or the inhibition of essential enzymes.
Table 2: Comparative Antimicrobial Activity of Halogenated Aniline Derivatives
| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| s-Triazines with aniline scaffolds | K. pneumoniae | Variable | [5] |
| s-Triazines with aniline scaffolds | P. aeruginosa | Variable | [5] |
| s-Triazines with aniline scaffolds | S. aureus | Variable | [5] |
| s-Triazines with aniline scaffolds | B. cereus | Variable | [5] |
| 4-Anilinoquinazoline derivatives | S. aureus | Variable | [6] |
| 4-Anilinoquinazoline derivatives | B. subtilis | Variable | [6] |
| 4-Anilinoquinazoline derivatives | E. coli | Variable | [6] |
Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism. The data is for related halogenated aniline derivatives.
The lipophilicity and electronic nature of the aniline ring are critical for antimicrobial activity. The 2,3-difluoro substitution in our target scaffold could enhance cell permeability and interaction with microbial targets, potentially leading to potent antimicrobial agents.
Proposed Synthetic and Experimental Workflows
To unlock the potential of this compound, a systematic approach to synthesis and biological evaluation is necessary.
Synthetic Strategy: Building a Diverse Chemical Library
A versatile starting point for creating a library of derivatives is the utilization of the bromine atom for cross-coupling reactions and the amino group for amide bond formation or heterocycle synthesis.
Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains. [7][8][9][10][11]
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds and a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Future Outlook: A Call to Empirical Investigation
The true biological potential of this compound derivatives can only be unveiled through rigorous empirical investigation. The comparative analysis and proposed workflows in this guide serve as a foundational blueprint for such an endeavor. By systematically synthesizing and screening a library of these novel compounds, researchers can:
-
Identify novel anticancer and antimicrobial lead compounds.
-
Elucidate the structure-activity relationships specific to the 2,3-difluoroaniline scaffold.
-
Potentially discover compounds with unique mechanisms of action or improved therapeutic indices compared to existing drugs.
The journey into the biological landscape of this compound derivatives is one of immense potential. It is a call to the scientific community to bridge the existing knowledge gap and potentially unlock a new chapter in the development of targeted therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
- Hansch, C., et al. (1977). Structure-activity relationships in antitumor aniline mustards. Journal of Medicinal Chemistry, 20(3), 304-308.
- Ioniță, G. (2025).
- Kumar, R., et al. (2022). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 27(19), 6543.
- Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.
- Hansch, C., et al. (1977). Structure-activity relationships in antitumor aniline mustards. Journal of Medicinal Chemistry, 20(3), 304-308.
- Tunçbilek, M., et al. (1997). Synthesis and antimicrobial activity of some new anilino benzimidazoles. Archiv der Pharmazie, 330(12), 372-376.
- Korotkova, E. I., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 299.
- Sigma-Aldrich. (n.d.). This compound.
- Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
- Alam, M. A., et al. (2021). Design and synthesis of N-(trifluoromethyl)phenyl substituted pyrazole derivatives and their potency as antimicrobial agents. RSC Medicinal Chemistry, 12(10), 1690-1697.
- Sharma, P., & Kumar, V. (2019). Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. Journal of Cardiovascular Disease Research, 10(4), 1-10.
- Halawa, A. H. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 9-17.
- Asadi, M., et al. (2021). Structure of two aniline derivatives as potent anticancer lead compounds. Journal of Molecular Structure, 1225, 129272.
- World Organisation for Animal Health. (2019). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Al-Ostoot, F. H., et al. (2022). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 27(15), 4994.
- Dhanya, K. C., et al. (2019). In-vitro Models in Anticancer Screening.
- Asia-Pacific Economic Cooperation. (2015). Antimicrobial Susceptibility Testing.
- Zips, D., et al. (2005).
- Tan, M. L., et al. (2021).
- Balouiri, M., et al. (2016). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of Antimicrobial Chemotherapy, 71(6), 1449-1459.
- Henkel, T., et al. (1999). Process for the preparation of 3,5-difluoroaniline. U.S.
- Sharma, D., et al. (2018). Synthesis, characterization, and antimicrobial screening of s-triazines linked with piperazine or aniline scaffolds. Journal of Heterocyclic Chemistry, 55(10), 2354-2363.
- Asif, M. (2015). Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives. Journal of the Chemical Society of Pakistan, 37(1), 133-141.
- Phaosiri, C. (2026).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationships in antitumor aniline mustards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of some new anilino benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. integra-biosciences.com [integra-biosciences.com]
- 9. woah.org [woah.org]
- 10. apec.org [apec.org]
- 11. mdpi.com [mdpi.com]
A Comparative Spectroscopic Guide to 5-Bromo-2,3-difluoroaniline and Its Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular structures is paramount. 5-Bromo-2,3-difluoroaniline is a valuable substituted aniline building block, offering multiple reaction sites for the synthesis of complex organic molecules. Its utility, however, is intrinsically linked to the ability to unequivocally identify and differentiate it from its various reaction products. This guide provides an in-depth comparison of the spectroscopic analysis of this compound and its derivatives, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and present detailed protocols to ensure self-validating analytical systems.
The Strategic Importance of Spectroscopic Analysis
This compound possesses a unique substitution pattern on the aromatic ring that influences its reactivity and the spectral characteristics of its derivatives. The electron-withdrawing nature of the fluorine atoms and the bromine atom, coupled with the electron-donating amino group, creates a distinct electronic environment. Spectroscopic techniques are essential to not only confirm the identity and purity of the starting material but also to elucidate the structures of products from key synthetic transformations such as N-acylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.
Comparative Analysis of Spectroscopic Techniques
The choice of spectroscopic method is dictated by the specific information required. While each technique provides a unique piece of the structural puzzle, a combined approach offers the most comprehensive characterization.
| Spectroscopic Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Number of unique proton environments, their chemical shifts (electronic environment), multiplicity (neighboring protons), and coupling constants (connectivity). | Provides detailed information about the carbon-hydrogen framework. Essential for determining substitution patterns on the aromatic ring. | Can be complex to interpret in molecules with overlapping signals. Does not directly detect non-protonated carbons. |
| ¹³C NMR Spectroscopy | Number of unique carbon environments and their chemical shifts. | Directly observes the carbon skeleton of the molecule. Sensitive to changes in the electronic environment of each carbon atom. | Lower natural abundance of ¹³C results in lower sensitivity compared to ¹H NMR, requiring more concentrated samples or longer acquisition times. |
| FT-IR Spectroscopy | Presence of specific functional groups based on their vibrational frequencies (stretching and bending). | Rapid and non-destructive. Excellent for identifying the presence or absence of key functional groups like N-H (amines), C=O (amides), and aromatic C-H bonds. | Provides limited information about the overall molecular structure and connectivity. The "fingerprint region" can be complex to interpret. |
| Mass Spectrometry (EI-MS) | Molecular weight of the compound and fragmentation patterns. | Highly sensitive, providing the exact mass of the molecule. Fragmentation patterns can offer clues about the structure and presence of specific substructures. The isotopic pattern of bromine is a key identifier. | Can be a destructive technique. Isomers may exhibit similar fragmentation patterns. |
Spectroscopic Characterization of this compound
¹H NMR Spectroscopy: The spectrum is expected to show two aromatic protons. The proton between the two fluorine atoms will likely appear as a triplet of doublets, while the other proton will be a doublet of doublets. The amino group protons will appear as a broad singlet.
¹³C NMR Spectroscopy: Six distinct aromatic carbon signals are expected. The carbons directly attached to fluorine will show large one-bond C-F coupling constants. The carbon attached to bromine will also have a characteristic chemical shift.
FT-IR Spectroscopy: Key absorptions will include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching, and aromatic C-H and C=C stretching vibrations. The C-F and C-Br stretching vibrations will appear in the fingerprint region.
Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺). A characteristic feature will be the M+2 peak of nearly equal intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50).
Comparative Analysis of Reaction Products
To illustrate the power of comparative spectroscopic analysis, let's consider the expected spectral changes upon N-acetylation, a common reaction for anilines.
Case Study: N-acetylation of this compound to N-(5-Bromo-2,3-difluorophenyl)acetamide
Reaction Workflow
Sources
A Comparative Guide to the Reactivity of 5-Bromo-2,3-difluoroaniline and 5-Bromo-2,4-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the subtle repositioning of a single atom within a molecule can profoundly alter its chemical behavior, influencing reaction rates, yields, and even the viability of a synthetic route. This guide offers an in-depth comparison of the reactivity of two closely related building blocks: 5-Bromo-2,3-difluoroaniline and 5-Bromo-2,4-difluoroaniline. Understanding the nuanced differences between these isomers is critical for designing efficient syntheses and developing novel molecular entities.
This comparison will delve into the theoretical underpinnings of their reactivity, focusing on the electronic and steric effects imparted by the strategic placement of fluorine atoms. We will then explore the practical implications of these differences in key synthetic transformations, such as palladium-catalyzed cross-coupling reactions, supported by available data and established chemical principles.
Theoretical Underpinnings of Reactivity: An Electronic and Steric Analysis
The reactivity of an aryl halide in common cross-coupling reactions is largely dictated by the electronic properties of the aromatic ring and the steric environment around the reactive centers—the C-Br bond and the amino group.
Electronic Effects: A Tale of Two Isomers
The dominant electronic influence of the fluorine atoms is their strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring. The amino group, conversely, is a strong activating group, donating electron density into the ring through a positive mesomeric effect (+M). The interplay of these opposing effects, dictated by the positions of the substituents, governs the overall reactivity.
-
5-Bromo-2,4-difluoroaniline: In this isomer, one fluorine atom is positioned ortho to the amino group and the other is para. The para-fluorine atom exerts a strong -I effect and a weaker +M effect, which deactivates the ring towards electrophilic substitution but, more importantly, enhances the electrophilicity of the carbon atom bonded to the bromine. This makes the C-Br bond more susceptible to oxidative addition by a palladium(0) catalyst, the rate-determining step in many cross-coupling reactions. The ortho-fluorine further contributes to this electron withdrawal.
-
This compound: Here, the fluorine atoms are positioned ortho and meta to the amino group. While the ortho-fluorine has a similar effect to the one in the 2,4-isomer, the meta-fluorine's influence is almost purely inductive. Its inability to participate in resonance with the amino group or the reaction center at C5 results in a different charge distribution across the ring compared to the 2,4-isomer.
The cumulative electron-withdrawing effect of the fluorine atoms makes the amino group in both isomers less basic than in aniline itself. However, the precise basicity is influenced by the substitution pattern.
Caption: Figure 1. Comparison of substituent positions and their electronic effects.
Based on these electronic arguments, 5-Bromo-2,4-difluoroaniline is predicted to be more reactive in palladium-catalyzed cross-coupling reactions involving the C-Br bond. The alignment of the electron-withdrawing fluorine at the para position more effectively polarizes the C-Br bond, facilitating oxidative addition.
Steric Considerations
Both isomers possess a fluorine atom ortho to the amino group. This can introduce steric hindrance that may influence reactions involving the amine, such as acylation or diazotization. The "ortho effect" can also decrease the basicity of the aniline derivative due to steric inhibition of protonation.[1] In the case of this compound, the presence of two adjacent fluorine atoms might create a more sterically crowded environment on one side of the molecule, potentially influencing the approach of bulky reagents.
Comparative Reactivity in Key Transformations
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organohalide.[2] The key step, oxidative addition of the aryl halide to the Pd(0) catalyst, is highly sensitive to the electronic environment of the C-X bond.[3]
Table 1: Predicted and Analogous Reactivity in Suzuki-Miyaura Coupling
| Isomer | Predicted Reactivity | Rationale | Analogous Experimental Data (Yield) |
| 5-Bromo-2,4-difluoroaniline | Higher | The para-fluorine's strong -I effect enhances the electrophilicity of the C-Br carbon, accelerating oxidative addition. | High yields are generally reported for Suzuki couplings of bromoanilines with electron-withdrawing groups.[4] While specific data for this isomer is sparse, related compounds show excellent conversion. |
| This compound | Lower | The meta-fluorine's inductive effect is less pronounced at the C-Br reaction site compared to a para-substituent. | Ortho-substituted bromoanilines can be challenging substrates, though successful couplings have been developed.[4] The additional deactivation from the meta-fluorine may necessitate more forcing conditions. |
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine, again proceeding through a Pd(0)/Pd(II) catalytic cycle where oxidative addition is crucial.[5][6] The same electronic principles that govern the Suzuki-Miyaura reaction apply here.
Table 2: Predicted and Analogous Reactivity in Buchwald-Hartwig Amination
| Isomer | Predicted Reactivity | Rationale | Analogous Experimental Data (Yield) |
| 5-Bromo-2,4-difluoroaniline | Higher | Enhanced electrophilicity of the C-Br bond due to the para-fluorine substituent facilitates the initial oxidative addition step. | Electron-deficient aryl halides are generally excellent substrates for Buchwald-Hartwig amination.[7] |
| This compound | Lower | The electronic activation of the C-Br bond is less pronounced compared to the 2,4-isomer. | While feasible, reactions may require more specialized, bulky phosphine ligands or higher temperatures to achieve comparable yields to more activated substrates. |
Experimental Protocols for Comparative Analysis
To empirically validate the predicted reactivity differences, a standardized experimental protocol should be employed. Below are representative, detailed procedures for conducting a Suzuki-Miyaura coupling reaction, which can be used to directly compare the performance of the two isomers.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is designed as a starting point for a comparative study. Reaction progress should be monitored by a suitable analytical technique (e.g., GC-MS or LC-MS) to determine reaction rates and final conversion.
Caption: Figure 2. Standardized workflow for comparative reactivity studies.
Materials and Reagents:
-
This compound OR 5-Bromo-2,4-difluoroaniline (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
1,4-Dioxane (4 mL)
-
Water, deionized (1 mL)
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-difluoroaniline isomer (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the flask.
-
Degassing: Seal the flask with a septum, and sparge the mixture with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 mmol).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by TLC or GC-MS to determine the consumption of starting material and formation of the product.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product. The yield and purity should be determined to compare the efficiency of the reaction for each isomer.
Conclusion and Recommendations
Based on fundamental principles of physical organic chemistry, 5-Bromo-2,4-difluoroaniline is anticipated to exhibit greater reactivity than its this compound counterpart in palladium-catalyzed cross-coupling reactions . This heightened reactivity is primarily attributed to the more effective electronic activation of the C-Br bond by the para-positioned fluorine atom, which facilitates the rate-determining oxidative addition step.
For drug development professionals and synthetic chemists, this implies that:
-
When selecting a building block for a Suzuki-Miyaura or Buchwald-Hartwig coupling, 5-Bromo-2,4-difluoroaniline will likely provide higher yields and/or require milder reaction conditions.
-
If This compound is a necessary structural component, one should be prepared to employ more robust catalytic systems, potentially with more electron-rich and bulky phosphine ligands, or higher reaction temperatures to drive the reaction to completion.
While this guide provides a theoretically grounded comparison, empirical validation through side-by-side experimentation, as outlined in the provided protocol, is the definitive method for assessing reactivity for a specific application.
References
-
Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Shrestha, A. L., et al. (2022). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]
-
The yield versus time for Suzuki–Miyaura coupling reaction of 2-bromoanisole with phenylboronic acid at different volume ratio of H2O and EtOH at 50 °C. (n.d.). ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]
-
Dandapani, S., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. Available at: [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]
-
Ortho effect. (n.d.). Wikipedia. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Purity Assessment of 5-Bromo-2,3-difluoroaniline: Methodologies for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 5-Bromo-2,3-difluoroaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can significantly influence the outcome of subsequent synthetic steps and the impurity profile of the final drug substance. This guide provides a comprehensive comparison of analytical techniques for the robust purity assessment of this compound, offering insights into the rationale behind method selection and providing actionable experimental protocols.
The Criticality of Purity for this compound
This compound is a trifunctional aromatic compound, and its synthesis can potentially yield a variety of process-related impurities. These may include isomers from the bromination of 2,3-difluoroaniline, unreacted starting materials, and by-products from side reactions. The presence of these impurities, even at trace levels, can have detrimental effects on the yield and purity of the final API.[1] Therefore, a multi-faceted analytical approach is essential to ensure the quality of this critical intermediate.
A plausible synthetic route to this compound involves the bromination of 2,3-difluoroaniline. Based on this, potential impurities that require analytical monitoring include:
-
Isomeric Bromo-2,3-difluoroanilines: Bromination could potentially occur at other positions on the aromatic ring, leading to isomers such as 4-Bromo-2,3-difluoroaniline and 6-Bromo-2,3-difluoroaniline.
-
Dibrominated products: Over-bromination can lead to the formation of dibromo-2,3-difluoroaniline species.
-
Unreacted 2,3-difluoroaniline: Incomplete reaction would result in the presence of the starting material.
-
Residual solvents and reagents: Solvents and reagents used in the synthesis and purification steps may also be present.
This guide will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the quintessential technique for the routine purity analysis and quantification of non-volatile organic compounds like this compound. Its high resolving power, sensitivity, and reproducibility make it ideal for separating the main component from its structurally similar impurities.[2]
Causality Behind Experimental Choices in HPLC Method Development
A robust HPLC method for this compound should be developed with the following considerations:
-
Column Chemistry: A C18 stationary phase is a common and effective choice for the separation of aromatic amines due to its hydrophobic nature.
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (typically acetonitrile or methanol) and an aqueous buffer (often water with a small percentage of an acid like formic acid or phosphoric acid) is generally employed. The acid helps to protonate the aniline, leading to sharper peaks and better separation.
-
Detection Wavelength: The UV detection wavelength should be set at the λmax of this compound to ensure maximum sensitivity for the main peak and its impurities, which are likely to have similar chromophores. A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the λmax of co-eluting peaks.[3]
Experimental Protocol: RP-HPLC Method for Purity of this compound
Caption: A typical workflow for the HPLC purity analysis of this compound.
Detailed HPLC Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column oven, and PDA/UV detector. | Ensures precise and reproducible chromatographic separation and detection. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Provides good retention and separation for aromatic amines. |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | Acidified aqueous phase for good peak shape. |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile | Organic modifier for eluting the analyte and impurities. |
| Gradient Program | Start at 30% B, linear gradient to 90% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate. | A gradient is necessary to elute potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | PDA detector, monitoring at 240 nm | Allows for peak purity assessment and sensitive detection of the analyte and related impurities. |
| Injection Volume | 5 µL | A typical injection volume to avoid column overload. |
| Sample Preparation | Dissolve approximately 1 mg/mL of the sample in a 50:50 mixture of Acetonitrile and Water. | Ensures the sample is fully dissolved and compatible with the mobile phase. |
Data Presentation: Expected HPLC Results
| Compound | Expected Retention Time (min) | Rationale for Elution Order |
| 2,3-difluoroaniline (starting material) | ~ 5-7 | More polar than the brominated product, thus will elute earlier. |
| This compound | ~ 10-12 | Main component with intermediate polarity. |
| Isomeric Bromo-2,3-difluoroanilines | ~ 10-13 | Similar polarity to the main component, may co-elute or elute very closely. The exact order depends on the specific isomer and its dipole moment. |
| Dibromo-2,3-difluoroanilines | ~ 13-15 | The addition of a second bromine atom increases hydrophobicity, leading to longer retention times. |
Gas Chromatography (GC): A Complementary Technique for Volatile Impurities
Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For halogenated anilines, GC can be particularly useful for detecting volatile impurities that might not be amenable to HPLC analysis, such as residual solvents.[4] While anilines can be analyzed directly by GC, derivatization is sometimes employed to improve peak shape and thermal stability.[5]
Causality Behind Experimental Choices in GC Method Development
-
Column Selection: A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point for the analysis of halogenated aromatic compounds.
-
Injector and Detector Temperatures: The injector and detector temperatures should be high enough to ensure complete volatilization of the sample and to prevent condensation, but not so high as to cause thermal degradation of the analyte.
-
Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides good sensitivity. For higher selectivity and sensitivity for halogenated compounds, a Halogen Specific Detector (XSD) or an Electron Capture Detector (ECD) can be used.[6] A Mass Spectrometer (MS) detector provides the highest confidence in peak identification.[7]
Experimental Protocol: GC-FID Method for Purity of this compound
Caption: A generalized workflow for the GC analysis of this compound.
Detailed GC Conditions:
| Parameter | Recommended Setting | Rationale |
| GC System | A standard GC system with a split/splitless injector, capillary column, and FID or MS detector. | Provides the necessary components for the separation and detection of volatile and semi-volatile compounds. |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, mid-polarity column suitable for a wide range of aromatic compounds. |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.0 mL/min | Inert carrier gas to transport the sample through the column. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the sample. |
| Oven Program | Start at 100 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes. | A temperature program is essential for separating compounds with different boiling points. |
| Detector Temperature | 300 °C (FID) or as per MS manufacturer's recommendation. | Prevents condensation of the analytes in the detector. |
| Injection Volume | 1 µL | A standard injection volume for capillary GC. |
| Sample Preparation | Dissolve approximately 1 mg/mL of the sample in Acetone or another suitable volatile solvent. | Ensures the sample is in a form suitable for injection into the GC. |
Data Presentation: Expected GC Results
| Compound | Expected Elution Order | Rationale for Elution Order |
| Residual Solvents | Early eluting | Volatile solvents will have low boiling points and will elute first. |
| 2,3-difluoroaniline (starting material) | Earlier than product | Lower molecular weight and likely lower boiling point than the brominated product. |
| This compound | Intermediate | Main component with a specific boiling point and interaction with the stationary phase. |
| Isomeric Bromo-2,3-difluoroanilines | Close to main peak | Isomers will have very similar boiling points and may be difficult to separate by GC. |
| Dibromo-2,3-difluoroanilines | Later than product | Higher molecular weight and boiling point will lead to longer retention times. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Quantification
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR). For this compound, both ¹H and ¹⁹F NMR are highly informative.
-
¹H NMR: Provides information on the number and connectivity of protons in the molecule. The integration of the signals can be used for quantitative analysis against a certified internal standard.
-
¹⁹F NMR: Is particularly powerful for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which often results in a simpler spectrum with less signal overlap compared to ¹H NMR.[8] This makes it an excellent tool for identifying and quantifying fluorine-containing impurities.[9]
Causality Behind Experimental Choices in NMR Analysis
-
Solvent Selection: A deuterated solvent that fully dissolves the sample and does not have signals that overlap with the analyte signals should be chosen (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard for qNMR: For quantitative analysis, a certified internal standard that is stable, does not react with the sample, and has signals in a clear region of the spectrum is required. For ¹H qNMR, standards like maleic acid or dimethyl sulfone are common. For ¹⁹F qNMR, a fluorinated compound with a known purity, such as trifluorotoluene, can be used.
Experimental Protocol: ¹H and ¹⁹F NMR of this compound
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
For qNMR, accurately weigh an appropriate amount of a suitable internal standard into the same NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Cap the tube and gently agitate until the sample is fully dissolved.
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR: Acquire a standard proton spectrum. For qNMR, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.
-
¹⁹F NMR: Acquire a standard fluorine spectrum, which may be proton-decoupled to simplify the signals.
Data Presentation: Expected NMR Data
| Nucleus | Expected Chemical Shifts (ppm) | Expected Multiplicity and Coupling | Information Provided |
| ¹H | ~ 6.5 - 7.5 (aromatic) | Doublets, triplets, or multiplets | Confirms the presence of aromatic protons and their substitution pattern. Integration of these signals relative to an internal standard can provide a quantitative purity assessment. |
| ~ 3.5 - 4.5 (-NH₂) | Broad singlet | Confirms the presence of the amine protons. | |
| ¹⁹F | Varies depending on reference | Doublets or multiplets | Provides a distinct signal for each fluorine atom in the molecule and in any fluorine-containing impurities. The large chemical shift range minimizes signal overlap.[10] |
Mass Spectrometry (MS): Unambiguous Identification of Impurities
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for providing structural information through fragmentation patterns. When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it is an unparalleled tool for the identification of unknown impurities.
Causality Behind Experimental Choices in MS Analysis
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique commonly used for LC-MS analysis of polar compounds like anilines. Electron ionization (EI) is a harder ionization technique typically used in GC-MS that provides reproducible fragmentation patterns.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments, greatly aiding in the identification of unknown impurities.
The presence of a bromine atom in this compound and its related impurities provides a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a pair of peaks (M and M+2) of nearly equal intensity for any ion containing a single bromine atom, which is a powerful diagnostic tool for identifying brominated compounds.[11][12]
Data Presentation: Expected Mass Spectrometry Data
| Compound | Ionization | Expected [M+H]⁺ (ESI) or M⁺˙ (EI) (m/z) | Key Diagnostic Feature |
| This compound | ESI or EI | 208/210 | Characteristic M/M+2 isotopic pattern with approximately 1:1 intensity ratio due to the presence of one bromine atom. |
| 2,3-difluoroaniline (starting material) | ESI or EI | 130 | Absence of the bromine isotopic pattern. |
| Dibromo-2,3-difluoroanilines | ESI or EI | 286/288/290 | A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 intensity ratio for M, M+2, and M+4 peaks). |
Comparison of Analytical Techniques
| Technique | Primary Application | Advantages | Limitations |
| HPLC-UV/PDA | Quantitative purity assessment and impurity profiling. | High resolution, excellent quantitation, robust, and widely available. PDA provides peak purity information. | May not be suitable for highly volatile or thermally labile compounds. Co-eluting impurities with similar UV spectra may not be detected. |
| GC-FID/MS | Analysis of volatile and semi-volatile impurities. | High efficiency for volatile compounds. GC-MS provides definitive identification of impurities. Sensitive and selective detectors (ECD, XSD) are available for halogenated compounds. | Not suitable for non-volatile compounds. Anilines may require derivatization for optimal performance. Thermal degradation of the analyte is a possibility. |
| NMR (¹H, ¹⁹F) | Structural confirmation and quantitative analysis (qNMR). | Provides detailed structural information. Non-destructive. ¹⁹F NMR is highly specific for fluorinated compounds with minimal background interference. qNMR can provide a highly accurate purity value without the need for a reference standard of the analyte itself. | Lower sensitivity compared to chromatographic methods. May not be able to detect very low-level impurities without specialized techniques. Complex spectra can be difficult to interpret, especially for mixtures. |
| LC-MS / GC-MS | Identification of unknown impurities. | Combines the separation power of chromatography with the identification capabilities of mass spectrometry. Provides molecular weight and structural information of impurities. High-resolution MS can determine elemental composition. | More complex and expensive instrumentation. Ionization suppression or enhancement can affect quantitation in LC-MS. |
Conclusion: A Holistic Approach to Purity Assessment
A comprehensive and reliable assessment of the purity of this compound requires a multi-technique approach.
Caption: An integrated strategy for the comprehensive purity assessment of this compound.
-
For routine quality control and quantitative purity determination, a validated RP-HPLC method with PDA detection is the method of choice.
-
To screen for volatile impurities and residual solvents, GC-FID or GC-MS should be employed.
-
For definitive structural confirmation of the main component and for an orthogonal quantitative purity assessment, ¹H and ¹⁹F qNMR are invaluable.
-
For the identification of unknown impurities, hyphenated techniques such as LC-MS and GC-MS are essential.
By judiciously applying this suite of analytical techniques, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their research and the safety of the final pharmaceutical products.
References
-
PubChem. (n.d.). 4-Bromo-3,5-difluoroaniline. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. Retrieved from [Link]
- Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.
-
LCGC. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3,5-difluoroaniline. Retrieved from [Link]
- Stafford, S. S., & Cooke, M. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(14), 2913-2917.
-
United States Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
ACS Publications. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
PubMed. (1988). New class of 19F pH indicators: fluoroanilines. Retrieved from [Link]
-
ResearchGate. (2009). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from [Link]
-
ResearchGate. (2005). The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Retrieved from [Link]
-
ScienceDirect. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
-
DiVA portal. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]
-
MDPI. (2022). Determination of Aniline in Soil by ASE/GC-MS. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]
-
OI Analytical. (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. Retrieved from [Link]
-
ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Zhonghan. (n.d.). China 3-BroMo-2,6-difluoroaniline CAS:1262198-07-1 Manufacturer, Supplier. Retrieved from [Link]
-
ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-fluoroaniline. Retrieved from [Link]
Sources
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lcms.cz [lcms.cz]
- 4. gcms.cz [gcms.cz]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. acgpubs.org [acgpubs.org]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. chemguide.co.uk [chemguide.co.uk]
A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2,3-difluoroaniline
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Landscape of Cross-Coupling with 5-Bromo-2,3-difluoroaniline
This compound is a valuable building block in medicinal chemistry and materials science, offering a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of fluorine atoms and the bromine handle makes it an ideal candidate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1] However, a survey of the current literature reveals a scarcity of direct comparative studies on the efficacy of various palladium catalysts specifically for this substrate.
This guide is designed to bridge that gap. As a Senior Application Scientist, my objective is to provide not just a list of potential catalysts, but a well-reasoned, experience-driven roadmap for researchers. We will delve into the causality behind catalyst and ligand selection, offer robust starting protocols for various coupling reactions, and present a framework for systematic optimization. This document is built on the foundational principles of palladium catalysis, drawing parallels from structurally related and well-studied substrates to empower your research and development efforts.
The Foundational Chemistry: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, despite their diverse applications, generally proceed through a common mechanistic pathway.[2] Understanding this catalytic cycle is paramount for troubleshooting and optimizing your reactions. The cycle typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound in a Suzuki reaction or an amine in a Buchwald-Hartwig amination) interacts with the Pd(II) complex.
-
Reductive Elimination: The two coupling partners are joined, forming the desired product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination: A High-Confidence Starting Point for C-N Bond Formation
While direct comparative data for this compound is limited, extensive process development has been reported for the synthesis of its isomer, 3-bromo-2,5-difluoroaniline, via a Buchwald-Hartwig amination.[3][4][5] This work identified a highly efficient and scalable catalyst system, which serves as an excellent and authoritative starting point for the amination of this compound.
The key to success in many Buchwald-Hartwig aminations lies in the use of bulky, electron-rich phosphine ligands. These ligands facilitate the crucial reductive elimination step and stabilize the active palladium catalyst.[6] Xantphos is a prime example of such a ligand and has demonstrated exceptional performance in the amination of electron-deficient aryl bromides.[2]
Recommended Catalyst System for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
| Palladium Precursor | Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0)) | A reliable and commonly used source of Pd(0). |
| Ligand | Xantphos | A bulky, electron-rich bisphosphine ligand proven effective for C-N coupling of similar substrates.[2] |
| Base | K₃PO₄ (Potassium Phosphate) | A moderately strong, non-nucleophilic base that minimizes side reactions.[3][4][5] |
| Solvent | Isopropyl Acetate (iPrOAc) or Toluene | Both are excellent solvents for this transformation, with iPrOAc offering a more environmentally friendly option.[3][4][5] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from the optimized conditions reported for the synthesis of 3-bromo-2,5-difluoroaniline and is expected to be a robust starting point.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry, oven-baked reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equivalent), the desired primary or secondary amine (1.2 equivalents), and potassium phosphate (2.0 equivalents).
-
Catalyst Addition: In a separate vial, pre-mix Pd(dba)₂ (0.01 equivalents) and Xantphos (0.02 equivalents) in a small amount of the reaction solvent. Add this catalyst slurry to the reaction vessel.
-
Solvent Addition: Add degassed solvent (e.g., isopropyl acetate or toluene) to the reaction vessel.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[7] For an electron-deficient substrate like this compound, catalyst systems that are robust and promote rapid oxidative addition are preferred.
Proposed Catalyst Systems for Suzuki-Miyaura Coupling
Given the lack of specific data, a screening of several reliable catalyst systems is recommended.
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Rationale |
| System 1 | Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | K₂CO₃ | Toluene/Water | A classic, reliable system for a wide range of Suzuki couplings.[7] |
| System 2 | PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Cs₂CO₃ | 1,4-Dioxane | Known for its high efficiency and broad functional group tolerance. |
| System 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | 2-MeTHF | A modern, highly active system employing a bulky, electron-rich Buchwald ligand. |
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reactant Assembly: In a reaction vessel, combine this compound (1.0 equivalent), the desired arylboronic acid or ester (1.2 equivalents), and the selected base (2.0 equivalents).
-
Catalyst Addition: Add the chosen palladium catalyst (0.02-0.05 equivalents).
-
Solvent Addition and Degassing: Add the appropriate degassed solvent system. Purge the mixture with an inert gas for 15 minutes.
-
Reaction: Heat the mixture to 90-110 °C with stirring until the starting material is consumed.
-
Work-up and Purification: Follow a standard aqueous work-up and purify the product via column chromatography.
Sonogashira and Heck Couplings: Expanding the Synthetic Toolbox
Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the synthesis of aryl alkynes.[8] A common and effective catalyst system for this transformation is a combination of a palladium catalyst and a copper(I) co-catalyst.
Recommended Starting Conditions:
-
Catalyst: Pd(PPh₃)₂Cl₂
-
Co-catalyst: CuI
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Solvent: THF or DMF
Heck Reaction for C-C Bond Formation with Alkenes
The Heck reaction couples aryl halides with alkenes.[9] For electron-deficient aryl bromides, a phosphine-ligated palladium catalyst is generally effective.
Recommended Starting Conditions:
-
Catalyst: Pd(OAc)₂
-
Ligand: P(o-tolyl)₃ or PPh₃
-
Base: K₂CO₃ or Et₃N
-
Solvent: DMF or Acetonitrile
Conclusion: A Framework for Success
While the direct comparative data for palladium-catalyzed cross-coupling reactions with this compound is not yet abundant in the scientific literature, this guide provides a robust framework based on established principles and proven methodologies for similar substrates. The recommended starting protocols, particularly for the Buchwald-Hartwig amination, offer a high probability of success. For other coupling reactions, the proposed catalyst systems and screening tables provide a logical and efficient path to optimization. By understanding the underlying mechanisms and employing a systematic approach, researchers can confidently and effectively utilize this compound as a key building block in the synthesis of novel and impactful molecules.
References
-
Parsons, C. D., et al. (2025). Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. ACS Publications. Available at: [Link]
-
Rayadurgam, J., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. Available at: [Link]
-
University of Leicester. (2025). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. University of Leicester. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. Available at: [Link]
-
MDPI. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. Available at: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2020). Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. figshare.le.ac.uk [figshare.le.ac.uk]
- 5. acs.figshare.com [acs.figshare.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of Bromo-Difluoroaniline Analogs as Kinase Inhibitors
Introduction: The Privileged Scaffold of Substituted Anilines in Kinase Inhibition
In the landscape of modern medicinal chemistry, particularly in the pursuit of potent and selective kinase inhibitors, certain molecular scaffolds have earned the title of "privileged structures." These are molecular frameworks that, with strategic modifications, can bind to a variety of biological targets. The substituted aniline core is a prime example, serving as a cornerstone in the design of numerous FDA-approved drugs. The inclusion of halogens, such as bromine and fluorine, into this scaffold is a well-established strategy to modulate the physicochemical properties of the molecule, including its binding affinity, metabolic stability, and pharmacokinetic profile.
The 5-Bromo-2,3-difluoroaniline moiety and its close analogs are of particular interest. The two fluorine atoms on the aniline ring are potent electron-withdrawing groups that can lower the pKa of the aniline nitrogen. This is a critical feature for many kinase inhibitors, as it can influence the key hydrogen bond interactions within the ATP-binding pocket of the kinase. The bromine atom at the 5-position serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, while also providing a potential vector for additional interactions within the target protein.
This guide will provide an in-depth comparison of the structure-activity relationships (SAR) of analogs based on a bromo-difluoroaniline scaffold, with a specific focus on their activity as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy.[1][2][3][4] We will explore the causal relationships behind synthetic choices and assay design, present comparative experimental data, and provide detailed protocols to empower researchers in the field of drug discovery.
Comparative Structure-Activity Relationship (SAR) Analysis: Targeting the VEGFR-2 Kinase
The general structure of the analogs discussed is shown below:
Caption: General scaffold of the analyzed VEGFR-2 inhibitors.
The primary biological endpoint for comparison is the in vitro inhibition of VEGFR-2 kinase activity, typically measured as an IC50 value (the concentration of the inhibitor required to reduce the enzyme's activity by 50%). A lower IC50 value indicates a more potent inhibitor.
Data Summary: Impact of C6-Substitutions on VEGFR-2 Inhibition
The following table summarizes the SAR for a series of analogs where the R group at the C6-position of the pyrrolotriazine core was varied.[7]
| Compound ID | R Group (at C6-position) | VEGFR-2 IC50 (nM) |
| 1a | Methoxycarbonyl (CO2Me) | 150 |
| 1b | Carboxylic Acid (COOH) | >1000 |
| 1c | 1,3,4-Oxadiazole | 25 |
| 1d | 2-Methyl-1,3,4-Oxadiazole | 10 |
| 1e | 2-(Trifluoromethyl)-1,3,4-Oxadiazole | 8 |
| 1f | 2-(Hydroxymethyl)-1,3,4-Oxadiazole | 50 |
SAR Insights and Mechanistic Rationale
-
Ester to Acid Conversion: The conversion of the methyl ester in compound 1a to the carboxylic acid in 1b resulted in a dramatic loss of activity. This is a common observation in kinase inhibitor design. The negatively charged carboxylate at physiological pH can introduce unfavorable electrostatic interactions or desolvation penalties upon binding to the often hydrophobic ATP-binding pocket.
-
Introduction of the Oxadiazole Ring: Replacing the ester with a 1,3,4-oxadiazole ring (compound 1c ) led to a significant increase in potency (150 nM vs. 25 nM). Heterocyclic rings like oxadiazoles are often used as bioisosteres for esters. They are metabolically more stable and can engage in favorable dipole-dipole or hydrogen bonding interactions. In this case, the oxadiazole likely occupies a region of the active site that is favorable for such interactions, leading to the observed increase in affinity.
-
Substitution on the Oxadiazole Ring:
-
Adding a small, lipophilic methyl group to the oxadiazole (compound 1d ) further improved potency to 10 nM. This suggests the presence of a small hydrophobic pocket in this region of the VEGFR-2 active site that can accommodate the methyl group.
-
The trifluoromethyl group in compound 1e provided the most potent analog in this series (IC50 = 8 nM). The electron-withdrawing nature of the CF3 group can enhance the dipole moment of the oxadiazole ring, potentially strengthening interactions with the protein.
-
Conversely, introducing a polar hydroxymethyl group (compound 1f ) was detrimental to activity compared to the methyl or trifluoromethyl-substituted analogs. This reinforces the hypothesis of a predominantly hydrophobic pocket in this region.
-
Experimental Protocols: A Self-Validating System
The trustworthiness of SAR data is directly dependent on the robustness of the experimental methods used to generate it. Below are representative protocols for the synthesis of a key intermediate and for the in vitro evaluation of VEGFR-2 kinase inhibition.
Protocol 1: Synthesis of the Core Anilino-Pyrrolotriazine
This protocol describes a typical Buchwald-Hartwig amination, a cornerstone of modern medicinal chemistry for forming C-N bonds. The choice of a palladium catalyst and a specialized phosphine ligand is critical for achieving high yields and avoiding side reactions.
Workflow Diagram: Synthesis of the Anilino-Pyrrolotriazine Core
Caption: Workflow for the palladium-catalyzed cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a dry reaction vessel, add the 4-chloro-pyrrolo[2,1-f][1][5][6]triazine (1.0 eq), 5-amino-2,4-difluoro-N-cyclopropylbenzamide (1.1 eq), cesium carbonate (Cs2CO3, 2.0 eq), and Xantphos (0.1 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial as the palladium catalyst is air-sensitive.
-
Addition of Catalyst and Solvent: Add tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.05 eq) and anhydrous dioxane.
-
Heating: Heat the reaction mixture to 100 °C with stirring for 12-18 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with water. The product will typically precipitate.
-
Purification: Collect the solid by filtration, wash with water and a non-polar solvent (e.g., hexanes) to remove impurities, and dry under vacuum to yield the desired anilino-pyrrolotriazine product. Further purification can be achieved by column chromatography if necessary.
Protocol 2: In Vitro VEGFR-2 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which is a highly sensitive and robust method for quantifying inhibitor binding to a kinase. The assay relies on the displacement of a fluorescent tracer from the kinase's ATP-binding site by the test compound.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 3X solution of the test compound in kinase buffer. Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer. Prepare a 1.5X solution of the terbium-labeled anti-His antibody complexed with the His-tagged VEGFR-2 kinase.
-
Reaction Assembly: In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Kinase/Antibody Addition: Add 10 µL of the 1.5X kinase/antibody solution to all wells.
-
Tracer Addition: Add 5 µL of the 3X tracer solution to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET measurements, exciting at 340 nm and measuring emission at both 495 nm (terbium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis: The TR-FRET ratio (665 nm emission / 495 nm emission) is calculated. The data is then plotted as the TR-FRET ratio versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Conclusion and Future Outlook
The structure-activity relationship of bromo-difluoroaniline analogs as kinase inhibitors highlights several key principles of modern drug design. The strategic use of fluorine atoms to modulate electronic properties and the incorporation of heterocyclic bioisosteres to enhance potency and metabolic stability are powerful tools for the medicinal chemist. The comparative data presented for VEGFR-2 inhibitors clearly demonstrates that even small modifications to a molecular scaffold can have a profound impact on biological activity, reinforcing the importance of iterative design and rigorous biological testing.
Future work in this area will likely focus on further optimizing the pharmacokinetic properties of these compounds to improve their oral bioavailability and in vivo efficacy. The bromine atom on the aniline ring, or its replacement with other functional groups, offers a rich platform for further exploration. By applying the principles and protocols outlined in this guide, researchers can continue to develop novel and effective kinase inhibitors for the treatment of cancer and other diseases.
References
-
Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. National Institutes of Health. Available at: [Link]
-
VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. National Institutes of Health. Available at: [Link]
-
Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][5][6]triazine-based VEGFR-2 kinase inhibitors. PubMed. Available at: [Link]
- WO2020033288A1 - Prmt5 inhibitors. Google Patents.
-
Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. MDPI. Available at: [Link]
- US20160272652A1 - Benzo-thiazolo-imidazole compounds and uses thereof. Google Patents.
-
Synthesis of P38 map kinase inhibitor analogues compounds and quinoxalinone derivatives. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. National Institutes of Health. Available at: [Link]
-
Discovery of Promising Inhibitors for VEGFR-2 Using Computational Methods. Preprints.org. Available at: [Link]
- Methods for treating cancer. Google Patents.
-
2-Bromo-3,5-difluoroaniline. PubChem. Available at: [Link]
-
Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI. Available at: [Link]
-
5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. MDPI. Available at: [Link]
-
The Development of BTK Inhibitors: A Five-Year Update. MDPI. Available at: [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Royal Society of Chemistry. Available at: [Link]
-
New series of VEGFR-2 inhibitors and apoptosis enhancers. Dove Medical Press. Available at: [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]
-
Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Liang Tong Lab at Columbia University. Available at: [Link]
-
Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. Available at: [Link]
-
Convenient synthesis and X-ray determination of 2- amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. Assiut University. Available at: [Link]
Sources
- 1. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. dovepress.com [dovepress.com]
- 5. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2020033288A1 - Prmt5 inhibitors - Google Patents [patents.google.com]
- 7. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Drugs Derived from 5-Bromo-2,3-difluoroaniline
In the landscape of modern drug discovery, the journey of a candidate molecule from a promising hit to a viable therapeutic is fraught with challenges. Among the most critical hurdles is ensuring adequate metabolic stability. A drug that is rapidly metabolized in the body will likely fail to achieve the necessary therapeutic concentrations and duration of action. The strategic incorporation of specific structural motifs can profoundly influence a molecule's metabolic fate. One such motif of increasing interest is 5-Bromo-2,3-difluoroaniline, a scaffold that offers a unique combination of electronic and steric properties to enhance drug-like characteristics.
This guide provides an in-depth, technical comparison of the metabolic stability of drug candidates derived from this compound. We will delve into the mechanistic rationale behind its use, present a detailed experimental protocol for assessing metabolic stability using a liver microsomal assay, and offer a comparative analysis of hypothetical data to guide lead optimization efforts.
The Rationale: Why this compound?
The this compound scaffold is a valuable building block in medicinal chemistry for several reasons. The presence of fluorine atoms can significantly enhance metabolic stability.[1][2] The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[3][4][5] Furthermore, the electron-withdrawing nature of fluorine can decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack by CYPs.[6] The strategic placement of two fluorine atoms at the 2 and 3 positions, combined with a bromine atom at the 5 position, creates a unique electronic and steric environment that can shield metabolically labile sites on the molecule and influence its binding orientation within the active site of metabolic enzymes.[7]
Aniline derivatives themselves are susceptible to several metabolic transformations, including N-dealkylation, ring hydroxylation, and N-oxidation.[8] The specific substitution pattern of this compound is designed to mitigate these common metabolic pathways.
Assessing Metabolic Stability: The Liver Microsomal Assay
To experimentally evaluate the metabolic stability of drug candidates, the in vitro liver microsomal stability assay is a widely accepted and robust method.[9][10][11] This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[10]
Experimental Workflow
The following diagram illustrates the typical workflow for a liver microsomal stability assay.
Caption: A schematic of the key steps in a typical liver microsomal stability assay.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating necessary controls to ensure the reliability of the generated data.
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compound and positive/negative control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)
-
Organic solvent (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a working solution of microsomes in phosphate buffer (e.g., 0.5 mg/mL).
-
Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be less than 1%.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the test compound or control compound.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.[9][10]
-
Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.[10]
-
-
Sample Processing and Analysis:
Controls:
-
No NADPH control: Incubate the test compound with microsomes without NADPH to assess for non-CYP mediated degradation.
-
Heat-inactivated microsomes: Incubate the test compound with heat-inactivated microsomes to check for chemical instability.
-
Positive controls: Include compounds with known high and low metabolic clearance to validate the assay performance.[9]
Comparative Analysis: A Hypothetical Case Study
To illustrate the utility of the this compound scaffold, let's consider a hypothetical drug discovery program targeting a specific kinase. Our lead compound, Compound A , shows good potency but suffers from poor metabolic stability. We synthesize two new analogs: Compound B , where a metabolically labile methoxy group is replaced with a hydrogen, and Compound C , which incorporates the this compound moiety.
| Compound | Structure | Half-life (t1/2, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | % Parent Remaining at 60 min |
| Compound A | (Lead Compound with labile methoxy group) | 15 | 46.2 | 12.5 |
| Compound B | (Analog with methoxy group removed) | 35 | 19.8 | 30.1 |
| Compound C | (Analog with this compound) | > 120 | < 5.8 | 85.2 |
| Verapamil | (High Clearance Control) | 8 | 86.6 | < 5 |
| Diazepam | (Low Clearance Control) | > 120 | < 5.8 | > 90 |
Data Interpretation:
-
Compound A exhibits rapid metabolism, as indicated by its short half-life and high intrinsic clearance.
-
Compound B shows improved metabolic stability compared to Compound A, suggesting that the methoxy group was indeed a site of metabolism.
-
Compound C , incorporating the this compound scaffold, demonstrates significantly enhanced metabolic stability, with a much longer half-life and lower intrinsic clearance. This highlights the effectiveness of this moiety in blocking metabolic pathways.
Potential Metabolic Pathways
The metabolism of aniline derivatives can proceed through several pathways. The incorporation of the this compound scaffold is intended to block or significantly slow down these processes.
Caption: A diagram illustrating potential metabolic pathways for a drug containing the this compound moiety. The dashed red ellipses indicate pathways that are likely inhibited.
The electron-withdrawing fluorine and bromine atoms deactivate the aromatic ring, making it less susceptible to oxidative attack by CYP enzymes. This significantly reduces the likelihood of aromatic hydroxylation. Furthermore, the steric bulk of the ortho-fluorine and the bromo group can hinder the approach of the substrate to the active site of the enzyme, further contributing to increased metabolic stability.
Conclusion
The strategic incorporation of the this compound scaffold represents a powerful tactic in medicinal chemistry to enhance the metabolic stability of drug candidates. As demonstrated through the detailed experimental protocol and comparative data, this moiety can effectively block common metabolic pathways, leading to a more favorable pharmacokinetic profile. By understanding the underlying mechanistic principles and employing robust in vitro assays, drug discovery teams can make more informed decisions to accelerate the development of novel and effective therapeutics.
References
-
MDPI. (n.d.). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
-
Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
-
Gorrod, J. W., & Gooderham, N. J. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica, 17(2), 165–177. Retrieved from [Link]
-
PubMed. (n.d.). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]
-
ACS Publications. (2011). Novel Mechanism for Dehalogenation and Glutathione Conjugation of Dihalogenated Anilines in Human Liver Microsomes: Evidence for ipso Glutathione Addition. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Retrieved from [Link]
-
PubMed Central. (n.d.). Halogen-π Interactions in the Cytochrome P450 Active Site: Structural Insights into Human CYP2B6 Substrate Selectivity. Retrieved from [Link]
-
Bio-protocol. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]
-
ACS Publications. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Retrieved from [Link]
-
ACS Publications. (2007). Oxidative Dehalogenation of Perhalogenated Benzenes by Cytochrome P450 Compound I. Retrieved from [Link]
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]
-
PubMed. (2007). The role of fluorine in medicinal chemistry. Retrieved from [Link]
-
YouTube. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]
-
Oxford Academic. (n.d.). Metabolism of aniline under different anaerobic electron‐accepting and nutritional conditions. Retrieved from [Link]
-
PubMed. (2014). Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction. Retrieved from [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]
-
ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]
-
PubMed Central. (n.d.). Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1. Retrieved from [Link]
-
ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
-
MDPI. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]
-
LCGC International. (2024). Validated LC–MS/MS Method for Therapeutic Drug Monitoring of Thiopurine Metabolites in Red Blood Cells. Retrieved from [Link]
-
MDPI. (n.d.). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Retrieved from [Link]
-
LinkedIn. (n.d.). Understanding the Synthesis and Applications of 5-Bromo-2,4-difluoroaniline. Retrieved from [Link]
-
Biology LibreTexts. (2023). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]
-
MDPI. (n.d.). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. Retrieved from [Link]
-
SlidePlayer. (n.d.). Applications of LC/MS in Qualitative Drug Metabolite Studies. Retrieved from [Link]
-
PubMed. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]
-
Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]
Sources
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Halogen-π Interactions in the Cytochrome P450 Active Site: Structural Insights into Human CYP2B6 Substrate Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioagilytix.com [bioagilytix.com]
A Comparative Guide to Halogenated Anilines in Organic Synthesis: Reactivity, Protocols, and Strategic Selection
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency and success of a synthetic route. Halogenated anilines, a class of versatile aromatic building blocks, offer a rich landscape of reactivity that can be strategically harnessed. This guide provides an in-depth comparative study of fluoro-, chloro-, bromo-, and iodoanilines, moving beyond a simple catalog of reactions to elucidate the underlying principles that govern their performance in key synthetic transformations. By understanding the nuanced interplay of electronic and steric effects imparted by each halogen, the synthetic chemist can make more informed and effective decisions.
Fundamental Properties: The Halogen's Electronic and Steric Signature
The identity of the halogen substituent on the aniline ring profoundly influences its chemical behavior. This influence stems from a combination of two opposing electronic effects—the inductive effect (-I) and the resonance effect (+R)—and the steric bulk of the halogen.
-
Inductive Effect (-I): All halogens are more electronegative than carbon, leading to a withdrawal of electron density from the aromatic ring through the sigma bond. This effect decreases down the group: F > Cl > Br > I.
-
Resonance Effect (+R): The lone pairs on the halogen can be delocalized into the aromatic π-system, donating electron density. The effectiveness of this donation depends on the overlap between the carbon 2p orbital and the halogen's np orbital. Optimal overlap occurs with fluorine (2p), making it the strongest resonance donor. This effect decreases significantly down the group: F > Cl > Br > I.[1][2]
-
Overall Electronic Effect: For all halogens, the inductive effect outweighs the resonance effect, resulting in a net deactivation of the ring towards electrophilic aromatic substitution compared to aniline itself. However, the stronger resonance effect of fluorine makes fluorobenzene more reactive in electrophilic aromatic substitution than chlorobenzene.[1]
-
Steric Hindrance: The atomic radius increases down the group (F < Cl < Br < I), leading to greater steric hindrance around the C-X bond and adjacent positions.
These fundamental properties are summarized in the table below.
| Property | Fluoroaniline | Chloroaniline | Bromoaniline | Iodoaniline |
| Predominant Electronic Effect | Strong -I, Moderate +R | Strong -I, Weak +R | Strong -I, Weaker +R | Weaker -I, Weakest +R |
| C-X Bond Dissociation Energy (kcal/mol) | ~125 | ~96 | ~81 | ~65 |
| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |
| Typical Application Highlight | SNAr Reactions | General Building Block | Cross-Coupling Reactions | Cross-Coupling Reactions |
The Gateway to Halogenated Anilines: The Sandmeyer Reaction
While various methods exist for the synthesis of halogenated anilines, the Sandmeyer reaction stands out for its versatility, allowing for the introduction of chloro, bromo, and iodo substituents from a common aniline precursor via a diazonium salt intermediate.[3][4][5] Fluoroanilines are typically synthesized via the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt.[6]
A general workflow for the Sandmeyer reaction is depicted below.
Caption: Generalized workflow for the Sandmeyer reaction.
General Experimental Protocol: Sandmeyer Bromination of an Aniline
-
Diazotization: Aniline (1.0 eq) is dissolved in an aqueous solution of hydrobromic acid (HBr, ~3.0 eq). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO2, 1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 15-30 minutes at this temperature.
-
Halogenation: In a separate flask, copper(I) bromide (CuBr, 1.2 eq) is dissolved in HBr. The freshly prepared, cold diazonium salt solution is then added slowly to the CuBr solution.
-
Work-up: The reaction mixture is allowed to warm to room temperature and then heated (e.g., to 60 °C) until nitrogen evolution ceases. After cooling, the mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with aqueous NaOH and brine, dried over anhydrous sulfate, and concentrated under reduced pressure to yield the crude bromoaniline, which can be further purified by distillation or chromatography.[5]
A Comparative Analysis of Reactivity in Key Transformations
The choice of halogenated aniline is most critical when considering its participation in subsequent reactions. Here, we compare their performance in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[7][8] The reactivity of the aryl halide is a key parameter, with the rate-determining step often being the oxidative addition of the C-X bond to the palladium(0) catalyst.[9][10]
The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide.[8] The reactivity of halogenated anilines in this transformation follows the order of C-X bond strength: I > Br > Cl >> F .[11]
-
Iodo- and Bromoanilines: These are the most common substrates due to their high reactivity, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[11][12]
-
Chloroanilines: Being more affordable, chloroanilines are attractive starting materials but are less reactive. Their successful coupling often requires more specialized, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) and higher temperatures to facilitate the more difficult oxidative addition step.[11]
-
Fluoroanilines: Due to the very strong C-F bond, fluoroanilines are generally unreactive in Suzuki-Miyaura couplings and are not typically used.
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Comparative Performance in Suzuki-Miyaura Coupling
| Halogenated Aniline | Typical Catalyst System | Temperature (°C) | Reaction Time (h) | Representative Yield (%) |
| Iodoaniline | Pd(OAc)₂, PPh₃ | 80-100 | 1-4 | >90 |
| Bromoaniline | Pd(OAc)₂, SPhos | 80-110 | 2-12 | 85-95[12] |
| Chloroaniline | Pd₂(dba)₃, XPhos | 100-130 | 12-24 | 70-85 |
| Fluoroaniline | Not generally reactive | - | - | <5 |
Note: Yields are representative and highly dependent on the specific substrates, catalyst, ligand, base, and solvent system used.
This reaction forms a new carbon-nitrogen bond between an aryl halide and an amine.[7][13] Similar to the Suzuki-Miyaura coupling, the reactivity trend is generally I > Br > Cl >> F , as it also proceeds via an oxidative addition step.[14]
-
Iodo- and Bromoanilines: These substrates are highly effective and can often be coupled under relatively mild conditions.
-
Chloroanilines: Require more forcing conditions and specialized catalyst systems, but their use is economically advantageous for large-scale synthesis.
-
Fluoroanilines: Are typically unreactive.
The catalytic cycle for the Buchwald-Hartwig amination is shown below.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Comparative Performance in Buchwald-Hartwig Amination
| Halogenated Aniline | Typical Catalyst System | Temperature (°C) | Reaction Time (h) | Representative Yield (%) |
| Iodoaniline | Pd₂(dba)₃, BINAP | 80-100 | 2-8 | >90[13] |
| Bromoaniline | Pd(OAc)₂, XPhos | 90-110 | 4-16 | 80-95[14] |
| Chloroaniline | Pd₂(dba)₃, RuPhos | 100-130 | 12-24 | 70-90 |
| Fluoroaniline | Not generally reactive | - | - | <5 |
Note: Yields are representative and highly dependent on the specific substrates, catalyst, ligand, base, and solvent system used.
Nucleophilic Aromatic Substitution (SNAr)
In stark contrast to cross-coupling reactions, the reactivity of halogenated anilines in SNAr reactions follows the reverse trend: F > Cl > Br > I .[15][16] This is because the rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex.[17] The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The stability of the C-X bond is less important as its cleavage occurs in the fast, subsequent step.[18]
-
Fluoroanilines: Are the most reactive substrates for SNAr, often reacting under mild conditions.[15]
-
Chloro- and Bromoanilines: Are progressively less reactive and require higher temperatures or stronger nucleophiles.
-
Iodoanilines: Are the least reactive and are rarely used in SNAr reactions.
The SNAr mechanism is depicted below.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Comparative Performance in Nucleophilic Aromatic Substitution
| Halogenated Aniline | Typical Nucleophile | Temperature (°C) | Reaction Time (h) | Representative Yield (%) |
| Fluoroaniline | NaOMe | 60-80 | 1-3 | >95[15] |
| Chloroaniline | NaOMe | 100-120 | 6-12 | 80-90 |
| Bromoaniline | NaOMe | 120-150 | 12-24 | 60-75 |
| Iodoaniline | NaOMe | >150 | >24 | <50 |
Note: Yields are representative and highly dependent on the specific substrates, nucleophile, and solvent used. Activating groups (e.g., nitro groups) ortho or para to the halogen will significantly increase the reaction rate for all halogens.
Detailed Experimental Protocols
Protocol for Suzuki-Miyaura Coupling of 2-Bromoaniline
This protocol is adapted from a reported procedure for the coupling of unprotected ortho-bromoanilines.[12]
Materials:
-
2-Bromoaniline (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
CataCXium A palladacycle (0.05 mmol)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
2-Methyltetrahydrofuran (2-MeTHF, 3.3 mL)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-bromoaniline, phenylboronic acid, CataCXium A palladacycle, and cesium carbonate.
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add 2-MeTHF via syringe.
-
Place the vial in a preheated oil bath at 80 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl-2-amine.
Protocol for Buchwald-Hartwig Amination of 4-Chloroaniline
This protocol is a representative procedure for the amination of an aryl chloride.
Materials:
-
4-Chloroaniline (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
RuPhos (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.
-
Remove the tube from the glovebox, add 4-chloroaniline and a magnetic stir bar.
-
Seal the tube with a septum, then evacuate and backfill with argon three times.
-
Add toluene and morpholine via syringe.
-
Place the Schlenk tube in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
Safety Considerations
Halogenated anilines, like aniline itself, should be handled with care as they are toxic.[4] They can be absorbed through the skin and may cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for each specific compound before use.
Conclusion: Strategic Selection of Halogenated Anilines
The choice between fluoro-, chloro-, bromo-, and iodoanilines is a strategic one, dictated by the intended synthetic transformation.
-
For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, iodo- and bromoanilines are the substrates of choice due to their high reactivity, which allows for milder conditions and broader substrate scope. Chloroanilines represent a more economical but challenging alternative, requiring more robust catalyst systems.
-
For nucleophilic aromatic substitution (SNAr) reactions , the reactivity is inverted, with fluoroanilines being the most reactive and preferred substrates.
By understanding the fundamental principles of reactivity outlined in this guide, synthetic chemists can leverage the distinct properties of each halogenated aniline to design more efficient, robust, and successful synthetic routes.
References
- Bédard, A.-C. et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 25683-25688.
- Uhlemann, M. et al. (2025). The influence of halogen substituents on the course of hydrogallation and hydroalumination reactions.
- BenchChem (2025).
- Boruah, P. R. et al. (2015).
- Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Shakeel, M. et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 16, 2499-2531.
- Wikipedia (2023).
- Chemistry LibreTexts (2022). 16.
- Nolan, S. P. et al. (2011). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.
- Torborg, C. & Beller, M. (2019). The Buchwald-Hartwig Amination After 25 Years.
- Drijvers, D. et al. (2000). Sonolysis of fluoro-, chloro-, bromo- and iodobenzene: a comparative study. Ultrasonics Sonochemistry, 7(2), 87-95.
- Hart, G. D. et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
- OUCI (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Oriental Journal of Chemistry, 35(1).
- Chemistry Steps.
- BenchChem. comparing yields of different 1-Bromo-3,5-dichlorobenzene synthesis methods. BenchChem.
- Kashani, S. K. et al. (2022).
- Mąkosza, M. & Grudzień, K. (2023). Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles. Molecules, 28(10), 4099.
- ResearchGate (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Wikipedia.
- ResearchGate (2019). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
- Frank, E. et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 1936-1943.
- Mossine, A. V. et al. (2021).
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- YouTube (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- YouTube (2025).
- Chemistry Stack Exchange (2016). Rate of EAS in chlorobenzene and fluorobenzene. Chemistry Stack Exchange.
- D'Souza, D. M. & Müller, T. J. J. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews, 36(7), 1095-1108.
- Quora (2017). Which is more reactive towards electrophilic substitution reactions, Fluorobenzene or Iodobenzene?. Quora.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review [ouci.dntb.gov.ua]
- 7. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Synthesis of 5-Bromo-2,3-difluoroaniline and Its Derivatives
For researchers, scientists, and professionals in drug development, the strategic synthesis of halogenated anilines is a cornerstone of modern medicinal chemistry. Among these, 5-Bromo-2,3-difluoroaniline stands out as a valuable building block, offering a unique substitution pattern for the construction of complex molecular architectures. This guide provides an in-depth validation and comparison of synthetic methodologies for this key intermediate, grounded in established chemical principles and supported by experimental data from analogous systems.
Introduction: The Significance of this compound
This compound (CAS No. 1375068-68-0) is a trifunctional aromatic compound featuring an amino group, a bromine atom, and two vicinal fluorine atoms. This specific arrangement of substituents provides a versatile platform for a range of chemical transformations. The amino group serves as a handle for amide bond formation, diazotization, and other nucleophilic additions. The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. The ortho-difluoro motif can influence the conformation and electronic properties of the final molecule, potentially enhancing binding affinity to biological targets and improving pharmacokinetic properties.
Given the absence of a well-documented, optimized synthesis for this compound in the peer-reviewed literature, this guide proposes a lead synthetic method based on a detailed analysis of analogous reactions and fundamental principles of electrophilic aromatic substitution. We will also explore alternative, albeit likely less efficient, synthetic strategies.
Comparison of Synthetic Routes
The synthesis of this compound can be approached from several perspectives. Here, we compare a proposed direct bromination method with a hypothetical multi-step approach.
| Synthetic Route | Starting Material | Key Reagents | Number of Steps | Proposed Overall Yield | Purity | Key Considerations |
| Proposed Lead Method: Direct Bromination | 2,3-Difluoroaniline | Bromine, Acetic Acid | 1 | >90% (estimated) | High | Regioselectivity is critical; potential for over-bromination. |
| Alternative Route 1: Sandmeyer Reaction | 2,3-Difluoro-5-nitroaniline | NaNO₂, HBr, CuBr | 3 (from 2,3-difluoroaniline) | Moderate | Good | Involves handling of potentially unstable diazonium salts. |
| Alternative Route 2: From a Different Isomer | e.g., 3-Bromo-1,2-difluorobenzene | Nitrating agents, Reducing agents | 2 | Moderate to Low | Isomeric purity can be an issue. | Requires a less common starting material. |
Proposed Lead Method: Direct Electrophilic Bromination of 2,3-Difluoroaniline
The most direct and atom-economical approach to this compound is the electrophilic bromination of the readily available precursor, 2,3-difluoroaniline.
Mechanistic Rationale and Regioselectivity
The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring. The amino group (-NH₂) is a powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the ring via resonance.[1] The fluorine atoms are deactivating via the inductive effect but are also ortho-, para-directors due to their lone pairs.[2]
In cases of multiple substituents, the most activating group typically controls the position of electrophilic attack.[1] Therefore, the amino group will be the dominant directing group. The positions ortho and para to the amino group are C4 and C6. The C6 position is sterically hindered by the adjacent fluorine atom at C2. The C4 position is also activated. The C5 position is meta to the amino group but para to the C2-fluorine and ortho to the C3-fluorine. However, the overwhelming directing power of the amino group to the para-position (C4) and the less hindered ortho-position (C6) is the primary consideration. In the analogous bromination of 2,6-difluoroaniline, the bromine adds to the para position (C4) in high yield, demonstrating the amino group's control.[3][4] For 2,3-difluoroaniline, the position para to the amino group is C5. Therefore, bromination is strongly predicted to occur at the C5 position.
Proposed Reaction Pathway
Caption: Proposed two-stage synthesis of this compound.
Experimental Protocol: Synthesis of 2,3-Difluoroaniline
A common route to 2,3-difluoroaniline starts from 2,3-dichloronitrobenzene.[5]
-
Fluorination: 2,3-Dichloronitrobenzene is heated with potassium fluoride (KF) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield 3-chloro-2-fluoronitrobenzene.
-
Reduction: The nitro group of 3-chloro-2-fluoronitrobenzene is reduced to an amino group using standard methods, such as iron powder in the presence of an acid (e.g., HCl), to give 3-chloro-2-fluoroaniline.
-
Schiemann Reaction: The 3-chloro-2-fluoroaniline undergoes diazotization with sodium nitrite in the presence of a strong acid, followed by treatment with fluoroboric acid (HBF₄) and thermal decomposition to yield 2,3-difluorochlorobenzene.
-
Amination: The final step involves the amination of 2,3-difluorochlorobenzene, for example, by heating with aqueous ammonia in the presence of a copper catalyst, to produce 2,3-difluoroaniline.[5]
Experimental Protocol: Proposed Bromination of 2,3-Difluoroaniline
This protocol is adapted from the high-yield synthesis of 4-bromo-2,6-difluoroaniline.[3][4]
-
Dissolution: Dissolve 2,3-difluoroaniline (1.0 equivalent) in glacial acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer.
-
Bromine Addition: Prepare a solution of bromine (1.0 equivalent) in glacial acetic acid. Add the bromine solution dropwise to the stirred aniline solution at room temperature, maintaining the temperature below 25°C with a water bath if necessary.
-
Reaction: Stir the mixture at room temperature for 2 hours after the addition is complete.
-
Workup: Quench the reaction by adding a solution of sodium thiosulfate to consume any excess bromine. Neutralize the acetic acid by the careful addition of a base, such as sodium carbonate or sodium hydroxide solution.
-
Isolation and Purification: The product can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Predicted Characterization Data
| Compound | Predicted ¹H NMR (CDCl₃, δ, ppm) | Predicted ¹³C NMR (CDCl₃, δ, ppm) |
| This compound | ~6.8-7.2 (m, 2H, Ar-H), ~3.8 (br s, 2H, NH₂) | ~150 (dd, C-F), ~140 (dd, C-F), ~135 (C-NH₂), ~120 (CH), ~115 (CH), ~110 (C-Br) |
Note: Predicted NMR shifts are based on the analysis of related structures and established substituent effects. Actual experimental values may vary.
Alternative Synthetic Strategies
Route 1: Multi-step Synthesis via Sandmeyer Reaction
This approach would involve the nitration of 2,3-difluoroaniline, followed by reduction of the resulting nitroaniline, diazotization, and a Sandmeyer reaction with CuBr.
Hypothetical Sandmeyer Pathway
Caption: A possible multi-step route to this compound.
Causality and Drawbacks: While theoretically feasible, this route is significantly longer than the direct bromination. The initial nitration of 2,3-difluoroaniline would need to be highly regioselective for the position para to the amino group. Furthermore, the handling of diazonium salts introduces safety concerns, especially on a larger scale. The overall yield is likely to be lower than the direct approach due to the multiple steps involved.
Conclusion and Recommendations
Based on the analysis of analogous reactions and the principles of electrophilic aromatic substitution, the direct bromination of 2,3-difluoroaniline with bromine in acetic acid is the most promising and efficient method for the synthesis of this compound. This approach is expected to provide the desired product with high regioselectivity and in good yield. While alternative multi-step syntheses can be envisioned, they are likely to be less efficient and more complex.
For researchers and drug development professionals, the proposed direct bromination method offers a practical and scalable route to this valuable synthetic intermediate. It is recommended that initial small-scale trials be conducted to optimize reaction conditions and confirm the predicted regioselectivity.
References
- Manka, J. T., & Kaszynski, P. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 123(1), 93-100.
- Barberà, O., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12263–12272.
- Process for synthesizing 2,3-difluoroaniline. CN101245020B.
- Process for preparing 3,5-difluoroaniline. CA2340442C.
- 4-Bromo-2,6-difluoroaniline synthesis. ChemicalBook.
- Process for preparing 3,5-difluoroaniline. US5977412A.
- 2,3-Difluoroaniline synthesis. ChemicalBook.
- Process for synthesizing 2,3-difluoroaniline. CN101245020B.
- 5-Bromo-2-fluoroaniline. PubChem.
- Synthesis routes of 4-Bromo-2,6-difluoroaniline. Benchchem.
- 1H NMR spectrum and structure of 5-bromo-2,4-difluoroaniline (BDFA) in acidic D2O.
- Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
- 5-Bromo-1,2,3-trifluorobenzene. Magritek.
- This compound. BLD Pharm.
- 2,3-Difluoroaniline(4519-40-8) 13C NMR spectrum. ChemicalBook.
- The Chemistry Behind 5-Bromo-2,4-difluoroaniline: Reactivity and Synthesis P
- A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene. EP0506199A2.
- 3,5-Difluoroaniline. SpectraBase.
- Process for preparing 3,4-difluoroaniline. WO1991017138A1.
- Electrophilic arom
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4-Bromo-2,6-difluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis routes of 4-Bromo-2,6-difluoroaniline [benchchem.com]
- 5. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2,3-difluoroaniline
As researchers at the forefront of scientific innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of specialized reagents like 5-Bromo-2,3-difluoroaniline, a halogenated aromatic amine, demand a meticulous and informed approach. This guide moves beyond mere procedural lists to provide a deep, causality-driven framework for its safe management, ensuring the protection of both laboratory personnel and the environment.
The core principle of our disposal protocol is waste minimization and containment . Halogenated organic compounds can pose long-term environmental risks if not managed correctly. Therefore, the procedures outlined below are designed as a self-validating system to ensure every step, from the point of generation to final disposal, is handled with precision and compliance.
Understanding the Hazard Profile
This compound is a compound that requires careful handling due to its toxicological profile. While specific data for this exact isomer may be limited, the hazards can be reliably inferred from closely related compounds and its structural class. Safety Data Sheets (SDS) for similar bromodifluoroanilines consistently highlight several key hazards.
The primary concerns are its acute toxicity if ingested, inhaled, or absorbed through the skin, as well as its potential for causing serious skin and eye irritation.[1][2][3] The presence of bromine and fluorine atoms on the aromatic ring also means that improper disposal, particularly through combustion, can lead to the formation of highly toxic and corrosive byproducts like hydrogen bromide and hydrogen fluoride.[1]
| Hazard Classification (GHS) | Statement Code | Description | Source |
| Acute Toxicity, Oral | H301 / H302 | Toxic or Harmful if swallowed | [2][3][4] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [3] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1][2][3] |
This hazard profile underscores the necessity of treating all waste streams containing this compound as hazardous.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to waste segregation, containment, and disposal. The logic behind this workflow is to prevent the mixing of incompatible waste streams and to ensure that all waste is clearly identified for the safety of all personnel, including environmental health and safety (EHS) staff.
Step 1: Point-of-Generation Waste Segregation
Proper disposal begins the moment the waste is generated. Segregating waste correctly at the source is the most critical step to prevent hazardous reactions and simplify the final disposal process.
-
Identify the Waste Stream: Determine the type of waste generated. This is the foundational decision point that dictates the entire disposal pathway.
-
Select the Correct Waste Container: Use only designated hazardous waste containers provided by your institution's EHS department. These containers should be made of a material compatible with halogenated organic compounds (e.g., polyethylene).[5]
-
Segregate Based on Form:
-
Unused/Expired Solid Chemical: Keep in its original, sealed container. If the container is compromised, overpack it into a larger, sealable container.
-
Contaminated Solid Waste: This includes items like used weighing papers, contaminated gloves, absorbent pads, and silica gel. These must be collected in a separate, clearly labeled solid waste container. Do not mix with liquid waste.
-
Contaminated Liquid Waste: This includes reaction mixtures or solutions containing this compound. Collect in a designated "Halogenated Organic Liquid Waste" container.[5] This separation from non-halogenated waste is crucial because the disposal methods, particularly incineration, are different and more costly for halogenated streams.
-
Contaminated Sharps: Needles, scalpels, or broken glassware must be placed in a puncture-proof sharps container designated for chemically contaminated sharps.
-
Step 2: Labeling and Containment
Accurate and detailed labeling is a cornerstone of laboratory safety and regulatory compliance. An improperly labeled container is a significant safety risk.
-
Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, affix a hazardous waste tag.
-
List All Contents: Write out the full chemical names of all components in the container, including solvents. Do not use abbreviations or chemical formulas.
-
Estimate Percentages: Provide a reasonable estimate of the concentration of each component.
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[5] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Utilize Secondary Containment: Store waste containers in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.
Step 3: Interim Storage in the Laboratory
-
Designated Storage Area: Store waste in a designated satellite accumulation area within the lab. This area should be clearly marked and away from general traffic.
-
Check for Incompatibilities: Ensure that the waste container is not stored near incompatible chemicals. Halogenated compounds and anilines should generally be kept away from strong oxidizing agents and strong acids.[6]
-
Adhere to Accumulation Limits: Be aware of your institution's and region's limits on the volume of hazardous waste that can be stored in a satellite accumulation area and the time limits for that storage.
Step 4: Arranging for Final Disposal
-
Schedule a Pickup: Once the waste container is full or you have reached the storage time limit, arrange for a pickup by your institution's EHS department or a licensed hazardous waste contractor.[2][7]
-
Disposal Method: The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (HBr, HF). This process ensures the complete destruction of the hazardous compound. Landfilling is not an appropriate disposal method for this type of chemical.
-
Regulatory Framework: The disposal of this waste falls under the regulations of the Environmental Protection Agency (EPA) in the United States, specifically under the Resource Conservation and Recovery Act (RCRA).[8] Waste containing halogenated organic compounds may be classified under the "F-listed" codes for hazardous wastes from non-specific sources, such as F001 or F002, if mixed with spent solvents.[9][10] Your EHS department will make the final waste code determination.
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for segregating waste containing this compound at the point of generation.
Caption: Waste Segregation Decision Flowchart for this compound.
By adhering to this structured and logically sound protocol, you contribute to a culture of safety and responsibility, ensuring that our vital research does not come at the cost of personal or environmental health.
References
- Echemi. (n.d.). 5-BROMO-2,4-DIFLUOROANILINE SDS, 452-92-6 Safety Data Sheets.
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Bromo-2,5-difluoroaniline. Retrieved from [Link].
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Bromo-3,5-difluoroaniline.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 270688, 2-Bromo-3,5-difluoroaniline. Retrieved from [Link].
-
Capot Chemical. (2016). MATERIAL SAFETY DATA SHEET: 3-Bromo-2,4-difluoroaniline. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2769407, 5-Bromo-2-fluoroaniline. Retrieved from [Link].
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste.
-
Environmental Safety, Sustainability and Risk, University of Maryland, Baltimore. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link].
- Risk Management and Safety, University of Texas at Dallas. (n.d.). Incompatible Chemicals.
- Google Patents. (n.d.). CA2340442C - Process for preparing 3,5-difluoroaniline.
-
Environmental Health and Safety, Oregon State University. (2014). Hazardous Waste Disposal Guide. Retrieved from [Link].
- Echemi Group. (2026). The Chemistry Behind 5-Bromo-2,4-difluoroaniline: Reactivity and Synthesis Pathways.
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link].
Sources
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 2-Bromo-3,5-difluoroaniline | C6H4BrF2N | CID 270688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
- 9. wku.edu [wku.edu]
- 10. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Comprehensive Safety and Handling Guide for 5-Bromo-2,3-difluoroaniline
This guide provides essential, field-tested safety protocols and logistical plans for the handling and disposal of 5-Bromo-2,3-difluoroaniline. It is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting. The following procedures are based on established safety data and best practices to minimize risk and ensure experimental integrity.
Understanding the Hazard Profile of this compound
This compound is a halogenated aromatic amine, a class of compounds that requires careful handling due to potential toxicity. The primary hazards associated with this chemical include acute toxicity if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][3] A thorough understanding of these risks is the foundation for establishing a robust safety protocol.
Table 1: Hazard Identification and Classification
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][3][4] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][3] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[1][3] |
Essential Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The rationale for each piece of equipment is to create a barrier against the specific routes of exposure: dermal, ocular, and respiratory.
Eye and Face Protection: Shielding Against Splashes and Vapors
-
Chemical Splash Goggles: These are mandatory whenever there is a potential for splashing.[5] Goggles should provide a complete seal around the eyes and feature indirect ventilation to prevent vapor entry.
-
Face Shield: In conjunction with goggles, a face shield is required for procedures with a heightened risk of splashing, such as when handling larger quantities or during vigorous reactions.
Skin and Body Protection: Preventing Dermal Absorption
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended for protection against this compound.[5] It is critical to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if contamination is suspected.[5] For prolonged contact, consider double-gloving.
-
Laboratory Coat: A standard, long-sleeved laboratory coat is the minimum requirement. For procedures involving larger volumes or a higher risk of splashes, a chemically resistant or impervious coat should be worn.
-
Full-Coverage Clothing and Shoes: Always wear long pants and closed-toe shoes to ensure no skin on the lower body is exposed.
Respiratory Protection: Safeguarding Against Inhalation
-
Ventilated Workspace: All handling of this compound must be conducted within a certified chemical fume hood to minimize the concentration of airborne particulates and vapors.
-
Respirator: If engineering controls are insufficient to maintain exposure below permissible limits, or during a spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is paramount for safety and experimental reproducibility.
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment, including glassware, reagents, and waste containers.
-
Donning PPE: Put on all required PPE in the correct order: full-coverage clothing and shoes, laboratory coat, chemical splash goggles, face shield (if necessary), and gloves.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
In-Use Handling: Keep the container of this compound tightly closed when not in use.[6][7] Avoid creating dust. If dissolving the compound, add it slowly to the solvent to prevent splashing.
-
Post-Handling: After the procedure, decontaminate all surfaces and equipment. Carefully remove and dispose of gloves. Wash hands thoroughly with soap and water.[1][7]
Emergency and Disposal Plan: Managing Spills and Waste
A clear and practiced plan for emergencies and waste disposal is a critical component of laboratory safety.
Spill Response Protocol
In the event of a spill, immediate and decisive action is required to contain the material and protect personnel.
Caption: Workflow for responding to a this compound spill.
Waste Disposal
All waste contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect all contaminated solid waste in a clearly labeled, sealed container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) department.[1][6][7] Do not dispose of this chemical down the drain.
By implementing these comprehensive safety and handling procedures, you can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment for all personnel.
References
-
PubChem. 5-Bromo-2-fluoroaniline. Retrieved from [Link]
-
Capot Chemical. (2016, September 26). Material Safety Data Sheet. Retrieved from [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. Retrieved from [Link]
-
NIOSH. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
